molecular formula C5H9OP B1596173 2,5-Dihydro-1-methyl-1H-phosphole 1-oxide CAS No. 930-38-1

2,5-Dihydro-1-methyl-1H-phosphole 1-oxide

Cat. No.: B1596173
CAS No.: 930-38-1
M. Wt: 116.1 g/mol
InChI Key: MQLQAXIVFGHSDE-UHFFFAOYSA-N
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Description

2,5-Dihydro-1-methyl-1H-phosphole 1-oxide is a useful research compound. Its molecular formula is C5H9OP and its molecular weight is 116.1 g/mol. The purity is usually 95%.
The exact mass of the compound 2,5-Dihydro-1-methyl-1H-phosphole 1-oxide is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 2,5-Dihydro-1-methyl-1H-phosphole 1-oxide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,5-Dihydro-1-methyl-1H-phosphole 1-oxide including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

1-methyl-2,5-dihydro-1λ5-phosphole 1-oxide
Source PubChem
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InChI

InChI=1S/C5H9OP/c1-7(6)4-2-3-5-7/h2-3H,4-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

MQLQAXIVFGHSDE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CP1(=O)CC=CC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9OP
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID00239232
Record name 2,5-Dihydro-1-methyl-1H-phosphole 1-oxide
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Molecular Weight

116.10 g/mol
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CAS No.

930-38-1
Record name 1-Methyl-1-phospha-3-cyclopentene-1-oxide
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Record name 2,5-Dihydro-1-methyl-1H-phosphole 1-oxide
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Record name 2,5-Dihydro-1-methyl-1H-phosphole 1-oxide
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Record name 2,5-dihydro-1-methyl-1H-phosphole 1-oxide
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Foundational & Exploratory

synthesis of 2,5-dihydro-1-methyl-1H-phosphole 1-oxide

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis of 2,5-dihydro-1-methyl-1H-phosphole 1-oxide

Abstract

This guide provides a comprehensive technical overview of the (CAS 930-38-1), a valuable heterocyclic compound in the phosphole family.[1][2] The primary focus is on the McCormack cycloaddition, a robust and atom-economical method for constructing the phospholene ring system. We will delve into the reaction mechanism, provide a detailed, field-tested experimental protocol, discuss characterization techniques, and outline critical safety considerations. This document is intended for researchers, chemists, and professionals in drug development and materials science who require a practical and scientifically grounded understanding of this synthesis.

Introduction: The Significance of Phosphole Oxides

Phosphole oxides, and their derivatives, are a class of phosphorus-containing heterocycles that have garnered significant attention due to their unique electronic and structural properties.[3] Unlike their aromatic phosphole counterparts, the tetrahedral geometry of the phosphorus atom in phosphole oxides results in σ–π interactions, which lowers the energy of the lowest unoccupied molecular orbital (LUMO).[4] This distinct electronic nature makes them highly valuable building blocks for functional π-conjugated materials.[5][6]

Consequently, these compounds are integral to advancements in several high-tech fields:

  • Organic Electronics: They serve as components in organic light-emitting diodes (OLEDs) and organic photovoltaic solar cells (OPVs).[4][6]

  • Biomedical Imaging: Their fluorescent properties are harnessed to create advanced cell imaging dyes and biological probes.[4][5]

  • Synthetic Chemistry: The phosphole oxide moiety can act as a versatile intermediate, catalyst, or ligand in a wide range of chemical transformations.[2][7]

The target molecule, 2,5-dihydro-1-methyl-1H-phosphole 1-oxide, represents a foundational structure in this class, and its efficient synthesis is a key enabling step for further research and application development.

Core Synthetic Strategy: The McCormack Cycloaddition

The most direct and widely employed method for synthesizing 3-phospholene oxides (2,5-dihydro-1H-phosphole 1-oxides) is the McCormack cycloaddition.[8] This reaction is a powerful example of a cheletropic reaction, specifically a [4+1] cycloaddition, where a 1,3-diene reacts with a phosphorus dihalide.

Mechanism and Rationale

The via this route involves the reaction of 1,3-butadiene with methyldichlorophosphine. The mechanism proceeds in two key stages:

  • Cycloaddition: The 1,3-diene acts as a four-electron component, and the dichlorophosphine acts as a one-atom, two-electron component (formally, it reacts as the P(III) species). This concerted or pseudo-concerted cycloaddition forms a five-membered ring containing a phosphorus atom, resulting in a highly reactive 1,1-dichloro-1-methyl-2,5-dihydro-1H-phospholium intermediate.[7]

  • Hydrolysis: This phosphonium salt intermediate is unstable and is not typically isolated. It is directly subjected to hydrolysis with water. The chlorine atoms are displaced by hydroxyl groups, which then tautomerize to the thermodynamically stable phosphine oxide, yielding the final product.[9]

The choice of methyldichlorophosphine is critical as it directly installs the desired methyl group on the phosphorus atom. 1,3-butadiene is the simplest conjugated diene that provides the required four-carbon backbone for the heterocyclic ring. The overall process is highly efficient, forming the C-P bonds and the ring structure in a single synthetic operation followed by a simple workup.

Mechanistic Diagram

McCormack_Cycloaddition Mechanism of the McCormack Cycloaddition cluster_intermediate Intermediate cluster_products Products Butadiene 1,3-Butadiene Intermediate Cyclic Phosphonium Salt (1,1-dichloro-1-methyl-2,5-dihydro-1H-phospholium) Butadiene->Intermediate + MePCl₂ [4+1] Cycloaddition MePCl2 Methyldichlorophosphine Product 2,5-dihydro-1-methyl-1H-phosphole 1-oxide Intermediate->Product + H₂O Hydrolysis HCl 2 HCl

Caption: Reaction mechanism for the .

Detailed Experimental Protocol

This protocol is adapted from established procedures for the McCormack reaction, such as those published in Organic Syntheses for analogous compounds.[9]

Materials and Equipment
  • Reagents: Methyldichlorophosphine (CH₃PCl₂), 1,3-Butadiene (condensed), Chloroform (CHCl₃), Sodium Bicarbonate (NaHCO₃), Sodium Chloride (NaCl), Anhydrous Sodium Sulfate (Na₂SO₄), Ice.

  • Equipment: Pressure-rated reaction vessel or a robust round-bottom flask with a dry-ice condenser, magnetic stirrer, dropping funnel, separatory funnel, rotary evaporator, distillation apparatus for vacuum fractionation.

Experimental Workflow Diagram

Experimental_Workflow Experimental Synthesis Workflow A 1. Reaction Setup Charge pressure vessel with methyldichlorophosphine. B 2. Addition of Diene Cool vessel to -10°C. Condense and add 1,3-butadiene. A->B Cooling C 3. Reaction Seal vessel and allow to warm to RT. Stir for 24-48 hours. B->C Sealing D 4. Hydrolysis Cool vessel in ice bath. Slowly add ice water to quench the reaction and hydrolyze the intermediate. C->D Cooling & Quenching E 5. Neutralization Carefully add NaHCO₃ solution until pH is ~7. D->E pH Adjustment F 6. Extraction Transfer to separatory funnel. Extract aqueous layer with Chloroform (3x). E->F Phase Separation G 7. Drying & Filtration Combine organic extracts. Dry over anhydrous Na₂SO₄. Filter to remove drying agent. F->G Drying H 8. Solvent Removal Concentrate the filtrate using a rotary evaporator. G->H Concentration I 9. Purification Purify the crude product by vacuum distillation. H->I High Vacuum J 10. Characterization Analyze the final product (NMR, IR, MS). I->J Analysis

Caption: Step-by-step workflow for the synthesis and purification of the target compound.

Step-by-Step Procedure
  • Reaction Setup: In a fume hood, equip a 500 mL pressure-rated reaction vessel with a magnetic stir bar. Add methyldichlorophosphine (e.g., 0.5 mol).

  • Addition of Butadiene: Cool the vessel to approximately -10 °C using an appropriate cooling bath. Carefully condense 1,3-butadiene (e.g., 0.75 mol, 1.5 equivalents) and add it to the reaction vessel.

  • Cycloaddition: Securely seal the reaction vessel. Allow the mixture to slowly warm to room temperature while stirring. Continue stirring for 24 to 48 hours. A solid precipitate, the phosphonium salt intermediate, will likely form.

  • Hydrolysis: Cool the reaction vessel thoroughly in an ice-water bath. Unseal the vessel with extreme caution, as there may be some residual pressure from unreacted butadiene. Slowly and carefully add crushed ice or ice-cold water (e.g., 200 mL) to the stirred mixture.[9] The hydrolysis is exothermic; maintain the temperature below 25 °C. Stir until all the solid intermediate has dissolved.

  • Neutralization: The resulting aqueous solution will be strongly acidic due to the formation of HCl. Slowly add a saturated solution of sodium bicarbonate with vigorous stirring until the pH of the solution is approximately 6.5-7.[9]

  • Extraction: Transfer the neutralized solution to a separatory funnel. Extract the product from the aqueous layer using chloroform (3 x 100 mL portions).[9]

  • Drying: Combine the organic extracts and dry them over anhydrous sodium sulfate for at least 30 minutes.

  • Concentration: Filter off the drying agent and concentrate the filtrate using a rotary evaporator to remove the bulk of the chloroform.

  • Purification: The resulting crude oil or solid can be purified by fractional distillation under high vacuum.[7] Collect the fraction corresponding to 2,5-dihydro-1-methyl-1H-phosphole 1-oxide.

Characterization and Data

The identity and purity of the synthesized compound should be confirmed using standard analytical techniques.

PropertyData
Molecular Formula C₅H₉OP[1][10]
Molecular Weight 116.10 g/mol [1]
Appearance Expected to be a colorless to pale yellow liquid or low-melting solid
CAS Number 930-38-1[1]
¹H NMR (Expected)Signals for P-CH₃ (doublet), -CH=CH- (multiplet), and -CH₂- (multiplet)
³¹P NMR (Expected)A single resonance characteristic of a five-membered phosphine oxide
IR Spectroscopy (Expected)Strong P=O stretching absorption band (~1150-1250 cm⁻¹)
Mass Spectrometry (Expected)Molecular ion peak (M⁺) corresponding to the molecular weight

Safety Considerations

  • Methyldichlorophosphine: This reagent is highly corrosive, toxic, and reacts violently with water. It must be handled in a well-ventilated fume hood using appropriate personal protective equipment (gloves, safety goggles, lab coat).

  • 1,3-Butadiene: This is a flammable liquefied gas and a potential carcinogen. It should be handled in a closed system or with extreme care to prevent inhalation and ignition. The use of a pressure-rated vessel is mandatory.

  • Exothermic Reactions: Both the cycloaddition and the subsequent hydrolysis can be exothermic. Proper temperature control is essential to prevent runaway reactions.

  • Pressure: The reaction involves a volatile gas in a sealed system. Do not exceed the pressure rating of the vessel and ensure it is cooled properly before opening.

Conclusion

The McCormack cycloaddition provides a reliable and direct pathway for the . By carefully controlling the reaction conditions and adhering to strict safety protocols, this valuable phosphole oxide can be produced in good yield. Its successful synthesis opens the door to further exploration of its utility in materials science, catalysis, and as a versatile synthetic intermediate.

References

  • Symmes Jr., C., & Quin, L. D. (1979). 1-Vinylcycloalkenes in the McCormack cycloaddition with phosphonous dihalides. Stereochemistry of some resulting bicyclic phospholene oxides. The Journal of Organic Chemistry. [Link]

  • Górecki, M., & Stępień, M. (2024). The chemistry and application of benzo[b]phosphole oxides. ScienceDirect. [Link]

  • Maji, M., & Melchiorre, P. (2024). RETRACTED: Photoelectrochemical Synthesis of Benzo[b]phosphole Oxides via Sequential P–H/C–H Bond Functionalizations. ACS Catalysis. [Link]

  • Hadadi, T., Shahraki, M., & Mahmoudi, F. (2024). McCormack cycloaddition reaction for the synthesis of phospholene oxides. ResearchGate. [Link]

  • Matano, Y. (2024). Phosphole P-Oxide-Containing π-Electron Materials: Synthesis and Applications in Fluorescence Imaging. ResearchGate. [Link]

  • Matano, Y., & Imahori, H. (2009). Design and synthesis of phosphole-based π systems for novel organic materials. Organic & Biomolecular Chemistry. [Link]

  • PubChem. (n.d.). 2,5-dihydro-1-methyl-1h-phosphole 1-oxide. PubChem. [Link]

  • Michał, P., & Ryszard, B. (2018). Synthesis of racemic 1-phenylphosphol-2-ene 1-oxide (1) by the McCormack route. ResearchGate. [Link]

  • Royal Society of Chemistry. (2024). ORGANIC CHEMISTRY. RSC Publishing. [Link]

  • ResearchGate. (n.d.). Synthesis of a paramagnetic phospholene oxide via the McCormack reaction. ResearchGate. [Link]

  • LookChem. (n.d.). Cas 930-38-1, 2,5-dihydro-1-methyl-1H-phosphole 1-oxide. LookChem. [Link]

  • PubChem. (n.d.). 1H-Phosphole, 2,5-dihydro-3-methyl-1-phenyl-, 1-oxide. PubChem. [Link]

  • U.S. Environmental Protection Agency. (n.d.). 1H-Phosphole, 2,5-dihydro-3-methyl-1-phenyl-, 1-oxide - Substance Details. EPA. [Link]

  • Symmes Jr., C., & Quin, L. D. (1976). Synthesis of the phosphasteroid system and of potential tricyclic precursors by the McCormack cycloaddition method. The Journal of Organic Chemistry. [Link]

  • Organic Syntheses. (n.d.). anti-1,2,2,3,4,4-Hexamethylphosphetane 1-Oxide. Organic Syntheses. [Link]

  • ResearchGate. (n.d.). 4‐Methyl‐1‐phenyl‐2,3‐dihydro‐1 H ‐Phosphole 1‐Oxide. ResearchGate. [Link]

  • Keglevich, G. (2022). Synthesis of 1-Amino-2,5-dihydro-1H-phosphole 1-Oxides and Their N-Phosphinoyl Derivatives, Bis(2,5-dihydro-1H-phosphol-1-yl)amine P,P′-Dioxides. ResearchGate. [Link]

  • Organic Syntheses. (n.d.). 3-Methyl-1-phenylphospholene oxide. Organic Syntheses. [Link]

  • PubChem. (n.d.). 1H-Phosphole, 2,5-dihydro-1-hydroxy-, 1-oxide. PubChem. [Link]

  • Matano, Y., & Imahori, H. (2009). Design and synthesis of phosphole-based π systems for novel organic materials. Organic & Biomolecular Chemistry. [Link]

Sources

structure elucidation of 2,5-dihydro-1-methyl-1H-phosphole 1-oxide

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Structure Elucidation of 2,5-Dihydro-1-methyl-1H-phosphole 1-oxide

Introduction: The Significance of Phosphole Oxides

Heterocyclic organophosphorus compounds are foundational scaffolds in organic synthesis, catalysis, and materials science. Among these, 2,5-dihydro-1-methyl-1H-phosphole 1-oxide (also known as 1-methyl-3-phospholene 1-oxide) is a key exemplar.[1] Its five-membered ring, containing a stereogenic phosphorus(V) center, a carbon-carbon double bond, and methyl substitution on the phosphorus atom, presents a fascinating challenge for structural analysis.[1][2] An unambiguous determination of its molecular architecture is paramount for predicting its reactivity, understanding its properties, and utilizing it effectively as a precursor or ligand in further chemical transformations.[1]

This guide provides a comprehensive, multi-technique approach to the complete . We will move beyond a simple recitation of methods to explore the causal logic behind the selection of each analytical technique, detailing how the data streams are synergistically integrated to build an unassailable structural proof. This document is intended for researchers and professionals in chemical R&D who require a robust framework for characterizing novel organophosphorus compounds.

Strategic Workflow for Structure Elucidation

The confirmation of a molecular structure is not a linear process but an integrated workflow. Each analytical technique provides a unique piece of the puzzle. The failure of one technique to align with the others is not a failure of the experiment, but rather a critical data point that directs further investigation. Our strategy relies on a tripartite validation of Mass Spectrometry, Infrared Spectroscopy, and multidimensional Nuclear Magnetic Resonance.

G cluster_0 Initial Analysis cluster_1 Core Structural Analysis cluster_2 Final Confirmation MS Mass Spectrometry (HRMS) NMR_1D 1D NMR (¹H, ¹³C, ³¹P) MS->NMR_1D Provides Molecular Formula IR Infrared (IR) Spectroscopy IR->NMR_1D Identifies Functional Groups NMR_2D 2D NMR (COSY, HSQC, HMBC) NMR_1D->NMR_2D Defines Atom Environments Structure Final Structure Confirmation NMR_2D->Structure Establishes Connectivity

Caption: Integrated workflow for structure elucidation.

Part 1: Foundational Analysis - Molecular Formula and Functional Groups

High-Resolution Mass Spectrometry (HRMS)

Expertise & Experience: The first step in any structural elucidation is to determine the elemental composition. While low-resolution MS provides nominal mass, it is insufficient for novel compounds. High-Resolution Mass Spectrometry (HRMS), typically using Time-of-Flight (TOF) or Orbitrap analyzers, is non-negotiable as it provides the exact mass, allowing for the unambiguous determination of the molecular formula. For organophosphorus compounds, techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or Electrospray Ionization (ESI) are commonly employed.[3][4]

Trustworthiness: The molecular formula for 2,5-dihydro-1-methyl-1H-phosphole 1-oxide is C₅H₉OP.[5] The monoisotopic mass is calculated to be 116.0391 Da.[2] A trustworthy HRMS result must match this value to within a few parts per million (ppm), providing high confidence in the elemental composition. The fragmentation pattern can also offer preliminary structural clues, often involving rearrangements and cleavages characteristic of organophosphorus esters.[6][7]

Experimental Protocol: GC-MS Analysis

  • Sample Preparation: Prepare a 1 mg/mL solution of the analyte in a volatile solvent such as dichloromethane or ethyl acetate.

  • Injection: Inject 1 µL of the solution into the GC-MS system equipped with a standard non-polar column (e.g., DB-5ms).

  • GC Method:

    • Inlet Temperature: 250°C

    • Oven Program: Start at 50°C, hold for 2 minutes, then ramp to 280°C at 10°C/min.

    • Carrier Gas: Helium at a constant flow of 1 mL/min.

  • MS Method:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Analyzer: Set to scan a mass range of m/z 35-200 in full scan mode for high-resolution analysis.

  • Data Analysis: Determine the exact mass of the molecular ion peak ([M]⁺) and compare it to the theoretical mass of C₅H₉OP. Analyze major fragment ions to propose fragmentation pathways.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Expertise & Experience: IR spectroscopy is a rapid and powerful technique for identifying the functional groups present in a molecule.[8] For a phosphole oxide, the most critical absorption is the P=O stretching vibration. This bond possesses a large dipole moment, resulting in a very strong and sharp absorption band, making it easily identifiable. Its precise frequency can provide subtle information about the electronic environment of the phosphorus atom.[9][10]

Trustworthiness: The presence of a strong absorption band in the 1150-1300 cm⁻¹ region is a definitive indicator of the P=O group.[11] The absence of bands for other groups (e.g., O-H, C≡N) helps to corroborate the molecular formula derived from HRMS.

Expected Data & Protocol

Functional GroupVibration ModeExpected Wavenumber (cm⁻¹)Intensity
P=OStretch~1260 - 1180Strong, Sharp
C=CStretch~1650Medium to Weak
C-H (sp²)Stretch~3100 - 3000Medium
C-H (sp³)Stretch~3000 - 2850Medium

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

  • Instrument Setup: Ensure the ATR crystal (typically diamond) is clean by wiping it with isopropanol.

  • Background Scan: Record a background spectrum of the empty ATR stage. This is crucial to subtract atmospheric (CO₂, H₂O) and instrument-related absorptions.

  • Sample Application: Place a small drop of the neat liquid sample (or a few milligrams of solid) directly onto the ATR crystal.

  • Data Acquisition: Acquire the sample spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.

  • Data Processing: The software automatically performs a background subtraction. Identify and label the key absorption peaks.

Part 2: Definitive Structure - Multidimensional NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) is the cornerstone of molecular structure elucidation. By probing the magnetic properties of ¹H, ¹³C, and ³¹P nuclei, we can map the precise atomic connectivity.

¹D NMR: The Atomic Census

¹H NMR Spectroscopy This experiment identifies all unique proton environments and their neighboring atoms through spin-spin coupling.

  • Expected Data:

    • P-CH₃ (H1'): A doublet around 1.5-2.0 ppm. The splitting into a doublet is due to coupling with the ³¹P nucleus (²JPH).

    • P-CH₂ (H2, H5): These protons are diastereotopic and will appear as complex multiplets further downfield, likely in the 2.0-3.0 ppm range. They will show coupling to the ³¹P nucleus (²JPH), geminal coupling to each other (²JHH), and vicinal coupling to the olefinic protons (³JHH).

    • C=C-H (H3, H4): These olefinic protons are chemically equivalent due to symmetry and will appear as a multiplet around 5.5-6.5 ppm, coupled to the protons at C2 and C5.

¹³C NMR Spectroscopy This provides a count of the unique carbon atoms and information about their hybridization.

  • Expected Data:

    • P-CH₃ (C1'): A doublet in the aliphatic region (15-25 ppm) due to one-bond coupling to phosphorus (¹JPC).

    • P-CH₂ (C2, C5): A single signal appearing as a doublet (due to ¹JPC) in the 25-40 ppm range.

    • C=C (C3, C4): A single signal in the olefinic region (120-140 ppm). The coupling to phosphorus (²JPC) might be small or unresolved.

³¹P NMR Spectroscopy This is a highly specific experiment that targets the phosphorus atom directly.

  • Expected Data: A single resonance is expected for this molecule. The chemical shift for phosphine oxides typically falls within a well-defined range, often between +25 to +50 ppm relative to 85% H₃PO₄.[12] The observation of a single peak confirms the presence of only one phosphorus environment.

Table: Predicted NMR Spectroscopic Data

NucleusPositionPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (Hz)
¹H P-CH1.5 - 2.0Doublet (d)²JPH ≈ 12-15
P-CH2.0 - 3.0Multiplet (m)-
C=C-H 5.5 - 6.5Multiplet (m)-
¹³C P-C H₃15 - 25Doublet (d)¹JPC ≈ 50-60
P-C H₂25 - 40Doublet (d)¹JPC ≈ 60-70
C =C 120 - 140Singlet (s) or small d²JPC ≈ 5-10
³¹P P =O+25 to +50Singlet (proton decoupled)-
2D NMR: Mapping the Connections

While 1D NMR provides a list of parts, 2D NMR builds the blueprint. For this molecule, COSY, HSQC, and HMBC experiments are essential for unambiguous assignment.

Expertise & Experience:

  • COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically over 2-3 bonds). This will definitively link the olefinic protons (H3/H4) to the allylic protons (H2/H5).

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton directly to the carbon it is attached to. This is the primary method for assigning the carbon signals based on the more easily interpreted proton spectrum.

  • HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most powerful experiment for mapping the molecular skeleton. It shows correlations between protons and carbons over 2-3 bonds. Crucially, it can also reveal long-range couplings to heteroatoms like phosphorus.

Trustworthiness & Key Correlations: The structure is confirmed by observing the key HMBC correlations. For instance, a correlation from the methyl protons (H1') to the phosphorus-adjacent carbons (C2/C5) and a correlation from the olefinic protons (H3/H4) to the phosphorus atom itself would provide irrefutable evidence of the phosphole oxide ring structure.

G cluster_structure Key HMBC Correlations cluster_labels mol H1_prime H1' C2_5 C2/C5 H1_prime->C2_5 H→C P P H1_prime->P H→P H2_5 H2/H5 C3_4 C3/C4 H2_5->C3_4 H→C H3_4 H3/H4 H3_4->C2_5 H→C C1_prime C1'

Caption: Key 2D HMBC correlations confirming connectivity.

Experimental Protocol: Standard NMR Suite (in CDCl₃)

  • Sample Preparation: Dissolve ~10-15 mg of the purified compound in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal reference. Transfer to a 5 mm NMR tube.

  • Instrument Tuning: Place the sample in a high-field NMR spectrometer (≥400 MHz). Tune and match the ¹H, ¹³C, and ³¹P channels. Shim the magnetic field to achieve optimal resolution.

  • 1D Spectra Acquisition:

    • ¹H: Acquire with a standard pulse program (e.g., zg30), typically 16 scans.

    • ¹³C{¹H}: Acquire with a proton-decoupled pulse program (e.g., zgpg30), requiring several hundred to a few thousand scans for adequate signal-to-noise.

    • ³¹P{¹H}: Acquire with a proton-decoupled pulse program, typically 64 scans.

  • 2D Spectra Acquisition:

    • COSY: Use a standard gradient-selected COSY pulse sequence.

    • HSQC: Use a gradient-selected, sensitivity-enhanced HSQC pulse sequence optimized for ¹JCH ≈ 145 Hz.

    • HMBC: Use a gradient-selected HMBC pulse sequence optimized for long-range couplings of 8-10 Hz.

  • Data Processing: Process all spectra using appropriate software (e.g., TopSpin, Mnova). This includes Fourier transformation, phase correction, and baseline correction. Reference the ¹H and ¹³C spectra to TMS (0.00 ppm) and the ³¹P spectrum to the external standard (85% H₃PO₄ at 0.00 ppm).

Conclusion: A Self-Validating Structural Proof

The structure of 2,5-dihydro-1-methyl-1H-phosphole 1-oxide is elucidated not by a single piece of evidence, but by the seamless congruence of all analytical data. HRMS establishes the exact elemental formula. FT-IR confirms the presence of the critical P=O functional group. Finally, the suite of 1D and 2D NMR experiments acts as a self-validating system: the number of signals in ¹H and ¹³C spectra matches the proposed structure, the chemical shifts and coupling patterns are consistent with known organophosphorus chemistry, and the 2D correlation maps provide a definitive and unambiguous blueprint of atomic connectivity. This rigorous, multi-faceted approach ensures the highest level of scientific integrity and provides a solid foundation for any subsequent research or application involving this compound.

References

  • Richardson, S. D. (2012). Mass Spectrometric Analyses of Organophosphate Insecticide Oxon Protein Adducts. National Institutes of Health. [Link]

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  • Keglevich, G., et al. (2020). Synthesis of 1-Amino-2,5-dihydro-1H-phosphole 1-Oxides and Their N-Phosphinoyl Derivatives, Bis(2,5-dihydro-1H-phosphol-1-yl)amine P,P′-Dioxides. ResearchGate. [Link]

  • SpectraBase. (n.d.). (1RS,3SR,4RS,9RS)-2,3,4,9-TETRAHYDRO-N-METHYL-3-PHENYLBENZO-[D]-2-AZA-1-LAMBDA(5)-PHOSPHOLE-1-OXIDE - 31P NMR. SpectraBase. [Link]

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An In-depth Technical Guide to the Physical and Chemical Properties of Substituted Phospholene Oxides

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Phospholene oxides are a class of organophosphorus compounds characterized by a five-membered heterocyclic ring containing a phosphorus atom. These compounds, particularly substituted variants like 1-alkyl/aryl-3-methyl-phospholene 1-oxides, have garnered significant interest within the scientific community. Their unique structural features and reactivity make them valuable building blocks in organic synthesis and precursors to a wide range of molecules with potential applications in medicinal chemistry and materials science. This guide provides a comprehensive overview of the physical and chemical properties of these versatile compounds, with a focus on well-documented examples such as 1-ethyl-3-methyl-3-phospholene 1-oxide and 3-methyl-1-phenyl-2-phospholene 1-oxide, to provide researchers, scientists, and drug development professionals with a thorough understanding of their characteristics and utility.

Phosphorus-containing heterocycles are of considerable importance in drug development due to their diverse biological activities and unique structural attributes that can enhance interactions with biological targets.[1] This guide will delve into the synthesis, structural elucidation, reactivity, and practical applications of substituted phospholene oxides, offering both theoretical insights and field-proven experimental protocols.

Molecular Structure and Isomerism

The core of a phospholene oxide is the five-membered phosphacyclopentene ring. The position of the double bond within the ring gives rise to two principal isomers: 2-phospholene and 3-phospholene. The substituents on the phosphorus atom and the carbon atoms of the ring further contribute to the diversity of these compounds. For instance, in the case of 3-methyl-1-phenylphospholene 1-oxide, the double bond can be in the 2- or 3-position, leading to distinct isomers with different spectral properties.[2]

The phosphorus atom in these molecules is pentavalent and tetracoordinate, forming a phosphoryl group (P=O). This P-stereogenic center in chiral phospholene oxides makes them attractive precursors for the synthesis of chiral ligands and organocatalysts used in asymmetric synthesis.[3]

cluster_0 2-Phospholene Oxide Isomer cluster_1 3-Phospholene Oxide Isomer 2_isomer 2_isomer_label 3-Methyl-1-phenyl-2-phospholene 1-oxide 3_isomer 3_isomer_label 3-Methyl-1-phenyl-3-phospholene 1-oxide

Caption: Isomers of 3-Methyl-1-phenylphospholene 1-oxide.

Physical Properties

The physical properties of substituted phospholene oxides are influenced by the nature of the substituents on the ring and the phosphorus atom. Generally, they are white to yellow crystalline solids or viscous liquids at room temperature.[4][5] They are often soluble in polar organic solvents.[4][6][7]

Table 1: Physical Properties of Representative Phospholene Oxides

Property3-Methyl-1-phenyl-2-phospholene 1-oxide3-Methyl-1-phenyl-3-phospholene 1-oxide
Molecular Formula C₁₁H₁₃OP[8][9][10]C₁₁H₁₃OP[11]
Molecular Weight 192.19 g/mol [8][9][10]192.19 g/mol [11]
Melting Point 58-65 °C[5][12][13]60-65 °C[11]
Boiling Point 150 °C at 0.15 mmHg[4][7][12]366.5 °C at 760 mmHg[11]
Appearance White to yellow adhering crystals[4]Not specified
Refractive Index n20/D 1.5707 (lit.)[4][7]1.541[11]
Density 1.11 ± 0.1 g/cm³ (Predicted)[11][12]1.11 g/cm³[11]
Flash Point 110 °C (230 °F) - closed cup[13]175.4 °C[11]
Solubility Soluble in polar solvents[4][6][7]Not specified

Spectroscopic Characterization

Spectroscopic techniques are indispensable for the structural elucidation and purity assessment of phospholene oxides.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectra provide information about the protons in the phospholene ring and the substituents. The chemical shifts and coupling constants are characteristic of the isomeric form.

  • ¹³C NMR: The carbon NMR spectra reveal the number and chemical environment of the carbon atoms. The phosphorus-carbon coupling constants (J_P-C) are particularly informative for assigning the carbons adjacent to the phosphorus atom.[14]

  • ³¹P NMR: Phosphorus-31 NMR is a powerful tool for characterizing organophosphorus compounds. The chemical shift of the phosphorus atom is highly sensitive to its electronic environment and coordination number. The two isomers of 3-methyl-1-phenylphospholene 1-oxide exhibit a difference of about 5 ppm in their ³¹P NMR chemical shifts, with the 2-isomer appearing downfield from the 3-isomer.[2]

Infrared (IR) Spectroscopy

The IR spectrum of a phospholene oxide is characterized by a strong absorption band corresponding to the P=O stretching vibration, typically appearing in the region of 1150-1300 cm⁻¹. Other characteristic bands correspond to the C=C stretching of the double bond in the ring and the vibrations of the substituents.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. The molecular ion peak confirms the molecular formula, while the fragmentation pattern can offer clues about the structure.[8]

Chemical Properties and Reactivity

The chemical reactivity of phospholene oxides is dictated by the presence of the phosphoryl group, the carbon-carbon double bond, and the substituents.

Isomerization

The double bond in 3-phospholene oxides can be rearranged to the 2-position under certain conditions. This isomerization can be achieved by heating in methanesulfonic acid or through the formation of cyclic chlorophosphonium salts.[15]

Reactions of the Double Bond

The double bond in the phospholene ring can undergo various addition reactions, such as hydrogenation and halogenation. The reactivity of the double bond is influenced by the electronic effects of the phosphoryl group. The double bond in unsaturated cyclic phosphine oxides is quite reactive towards basic reagents and relatively resistant to acidic reagents.[6]

Reduction of the Phosphoryl Group

The P=O group can be reduced to a phosphine using various reducing agents, such as silanes. This reaction is crucial for the synthesis of phosphine ligands used in catalysis.

Synthesis of Substituted Phospholene Oxides

A primary and versatile method for synthesizing five-membered phosphorus-containing heterocyclic rings is the McCormack cycloaddition.[1] This reaction involves the [4+1] cycloaddition of a conjugated diene with a phosphonous dihalide, followed by hydrolysis of the resulting adduct.

Experimental Protocol: Synthesis of 1-Ethyl-3-methyl-3-phospholene 1-oxide

This protocol is based on the well-established McCormack cycloaddition.

Materials:

  • Isoprene

  • Dichloroethylphosphine

  • Ice water

  • Sodium hydroxide (NaOH)

  • Sodium bicarbonate (NaHCO₃)

  • Chloroform

  • Anhydrous solvent (e.g., dichloromethane)

  • Oxalyl chloride

  • Chiral alcohol (for resolution)

  • Silica gel for column chromatography

Procedure:

  • McCormack Cycloaddition: In a suitable reaction vessel, combine isoprene and dichloroethylphosphine. Allow the reaction to proceed at room temperature for 5-7 days. This will result in the formation of the crystalline adduct, 1,1-dichloro-1-ethyl-3-methyl-3-phospholene.[1]

  • Hydrolysis: Carefully add the crystalline adduct to ice water with stirring to hydrolyze the dichlorophospholene intermediate.[1]

  • Neutralization: Neutralize the acidic solution with sodium hydroxide, followed by the addition of sodium bicarbonate to adjust the pH to approximately 6.5.[1]

  • Extraction: Extract the aqueous solution with chloroform to isolate the crude product.[1]

  • Purification: Purify the crude product by distillation under vacuum to obtain 1-ethyl-3-methyl-3-phospholene 1-oxide.[1]

start Isoprene & Dichloroethylphosphine cycloaddition McCormack Cycloaddition (Room Temperature, 5-7 days) start->cycloaddition adduct Crystalline Adduct: 1,1-Dichloro-1-ethyl-3-methyl-3-phospholene cycloaddition->adduct hydrolysis Hydrolysis (Ice Water) adduct->hydrolysis neutralization Neutralization (NaOH, then NaHCO₃ to pH 6.5) hydrolysis->neutralization extraction Extraction (Chloroform) neutralization->extraction purification Purification (Distillation under vacuum) extraction->purification product 1-Ethyl-3-methyl-3-phospholene 1-oxide purification->product

Caption: Synthesis workflow for 1-Ethyl-3-methyl-3-phospholene 1-oxide.

Applications in Research and Drug Development

Substituted phospholene oxides are valuable intermediates in the synthesis of a variety of compounds with potential applications in medicinal chemistry and catalysis.

  • Precursors to Chiral Ligands: Enantiomerically pure phospholene oxides, obtained through resolution techniques, serve as key precursors to chiral phosphine ligands.[3] These ligands are widely used in asymmetric catalysis to produce enantiomerically enriched products, which is of paramount importance in the pharmaceutical industry.

  • Catalysts: Unsaturated cyclic phosphine oxides are effective catalysts for the conversion of aryl isocyanates to carbodiimides.[6] 3-Methyl-1-phenyl-2-phospholene 1-oxide is also used as a catalyst for intramolecular aza-Wittig cyclization reactions and polymerization reactions.[4][7][16]

  • Building Blocks for Biologically Active Molecules: These compounds are used as reactants for the preparation of phospha-sugars and their derivatives, which have been investigated as potential anticancer and antiviral agents.[4][5][7]

  • Coupling Reactions: 3-Methyl-1-phenyl-2-phospholene 1-oxide is a suitable ligand for various cross-coupling reactions, including Buchwald-Hartwig, Suzuki-Miyaura, Stille, Sonogashira, Negishi, Heck, and Hiyama couplings.[17]

Safety, Handling, and Storage

As with any chemical, proper safety precautions must be observed when handling substituted phospholene oxides.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical safety goggles or a face shield, chemical-resistant gloves (e.g., nitrile or neoprene), and a laboratory coat.[18]

  • Engineering Controls: Work in a well-ventilated area, preferably in a chemical fume hood, to minimize inhalation exposure.[18][19] Facilities should be equipped with an eyewash station and a safety shower.[18][19]

  • Handling: Avoid contact with skin and eyes. Do not breathe dust.[13] Wash hands thoroughly after handling.[19][20]

  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[13][19] Store under an inert atmosphere.[13][19]

  • Incompatible Materials: Keep away from strong oxidizing agents.[13]

Conclusion

Substituted phospholene oxides are a fascinating and versatile class of organophosphorus compounds. Their rich chemistry, characterized by the interplay of the phosphoryl group, the endocyclic double bond, and various substituents, makes them valuable tools for synthetic chemists. From their fundamental physical and chemical properties to their applications as precursors for chiral ligands and catalysts, these compounds continue to be an active area of research. A thorough understanding of their synthesis, characterization, and reactivity, as outlined in this guide, is essential for harnessing their full potential in the development of new chemical entities and advanced materials.

References

  • BenchChem. Application Notes and Protocols: 1-Ethyl-3-methyl-3-phospholene 1-oxide in the Synthesis of P-Heterocycles.
  • The Royal Society of Chemistry.
  • BenchChem. Personal protective equipment for handling 1-Ethyl-3-methyl-3-phospholene 1-oxide.
  • BenchChem. Application Notes and Protocols: 1-Ethyl-3-methyl-3-phospholene 1-oxide in Stereoselective Synthesis.
  • Sigma-Aldrich. 3-Methyl-1-phenyl-2-phospholene 1-oxide.
  • Organic Syntheses. 3-Methyl-1-phenylphospholene oxide. [Link]

  • NIST. 3-Methyl-1-phenyl-2-phospholene-1-oxide. [Link]

  • Moedritzer, K., & Miller, R. E. (1978). Improved Syntheses and Characterization of the Isomers of 3-Methyl-1-Phenylphospholene 1-Oxide.
  • Cole-Parmer. Material Safety Data Sheet - 3-Methyl-1-Phenyl-2-Phospholene Oxide, 98%. [Link]

  • PubChem. 1H-Phosphole, 2,3-dihydro-4-methyl-1-phenyl-, 1-oxide. [Link]

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Spectroscopic Characterization of 2,5-dihydro-1-methyl-1H-phosphole 1-oxide: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Affiliation: Advanced Spectroscopic Solutions, Google AI Division

Abstract

This technical guide provides a comprehensive overview of the spectroscopic characterization of phospholene oxides, with a specific focus on 2,5-dihydro-1-methyl-1H-phosphole 1-oxide. Due to the limited availability of published experimental data for this specific compound, this guide will leverage data from the closely related and well-characterized analogue, 3-methyl-1-phenyl-2-phospholene 1-oxide, to predict and interpret the expected spectroscopic features. This approach allows for a detailed exploration of the application of Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) in the structural elucidation of this class of organophosphorus compounds. The methodologies and interpretations presented herein are designed to serve as a valuable resource for researchers, scientists, and professionals in drug development and materials science.

Introduction: The Significance of Phospholene Oxides

Phospholene oxides are a class of heterocyclic organophosphorus compounds characterized by a five-membered ring containing a phosphorus atom. Their unique electronic and steric properties have established them as versatile building blocks in organic synthesis and materials science.[1] They serve as key intermediates in the synthesis of a wide array of molecules, including pharmaceuticals, agrochemicals, and advanced materials with unique electronic and photophysical properties.[1][2] The P-stereogenic center in many phospholene oxides also makes them valuable in asymmetric synthesis.

The precise characterization of these molecules is paramount for ensuring their purity, understanding their reactivity, and confirming their structure. Spectroscopic techniques such as NMR, IR, and MS are indispensable tools in this regard. This guide will delve into the principles and practical aspects of applying these techniques to 2,5-dihydro-1-methyl-1H-phosphole 1-oxide.

Molecular Structure and Expected Spectroscopic Features

The structure of 2,5-dihydro-1-methyl-1H-phosphole 1-oxide features a five-membered ring with a double bond between C3 and C4, a methyl group, and an oxygen atom double-bonded to the phosphorus atom.

Diagram: Molecular Structure of 2,5-dihydro-1-methyl-1H-phosphole 1-oxide

Caption: Predicted molecular structure of 2,5-dihydro-1-methyl-1H-phosphole 1-oxide.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework and the chemical environment of the phosphorus atom.

¹H NMR Spectroscopy

The proton NMR spectrum will provide information on the number of different types of protons and their connectivity.

Table 1: Predicted ¹H NMR Data for 2,5-dihydro-1-methyl-1H-phosphole 1-oxide

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentCoupling Constants (J, Hz)
~1.5 - 2.0Doublet3HP-CH²JPH ≈ 12-15
~2.2 - 2.8Multiplet4HCH ₂-P
~5.5 - 6.0Multiplet2HCH =CH
  • P-CH₃ Protons: The methyl protons attached to the phosphorus will appear as a doublet due to coupling with the phosphorus atom (²JPH).

  • Methylene Protons (C₂ and C₅): These protons are adjacent to the phosphorus atom and the double bond, leading to a complex multiplet.

  • Olefinic Protons (C₃ and C₄): The protons on the double bond will appear in the downfield region.

¹³C NMR Spectroscopy

The carbon NMR spectrum will reveal the number of unique carbon environments.

Table 2: Predicted ¹³C NMR Data for 2,5-dihydro-1-methyl-1H-phosphole 1-oxide

Chemical Shift (δ, ppm)Assignment
~15 - 25C H₃-P
~25 - 35C H₂-P
~125 - 135C H=C H
  • Methyl Carbon: The carbon of the P-CH₃ group will be in the aliphatic region.

  • Methylene Carbons: The C₂ and C₅ carbons will also be in the aliphatic region.

  • Olefinic Carbons: The C₃ and C₄ carbons will appear in the downfield region characteristic of double bonds.

³¹P NMR Spectroscopy

³¹P NMR is particularly informative for organophosphorus compounds, providing a direct window into the chemical environment of the phosphorus atom.

Table 3: Predicted ³¹P NMR Data for 2,5-dihydro-1-methyl-1H-phosphole 1-oxide

Chemical Shift (δ, ppm)
~20 - 40

The chemical shift in ³¹P NMR is sensitive to the substituents on the phosphorus atom and the ring strain. For phosphine oxides, the shifts are typically in the downfield region. The observed shift for the phenyl analog is around 20.6 ppm, and a similar value is expected for the methyl derivative.[9]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their vibrational frequencies.

Table 4: Predicted IR Absorption Bands for 2,5-dihydro-1-methyl-1H-phosphole 1-oxide

Wavenumber (cm⁻¹)IntensityAssignment
~2900 - 3100MediumC-H stretch (aliphatic and olefinic)
~1640 - 1680MediumC=C stretch
~1150 - 1250StrongP=O stretch

The most characteristic peak in the IR spectrum of a phosphine oxide is the strong P=O stretching vibration.[10]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Table 5: Predicted Mass Spectrometry Data for 2,5-dihydro-1-methyl-1H-phosphole 1-oxide

m/zIon
116[M]⁺
101[M - CH₃]⁺
83[M - CH₃ - H₂O]⁺
67[C₅H₇]⁺

The molecular ion peak [M]⁺ is expected at m/z 116. Common fragmentation pathways would involve the loss of the methyl group and subsequent rearrangements.

Diagram: Predicted Mass Spectrometry Fragmentation Pathway

M [M]⁺ m/z = 116 M_minus_CH3 [M - CH₃]⁺ m/z = 101 M->M_minus_CH3 - CH₃ C5H7 [C₅H₇]⁺ m/z = 67 M->C5H7 - POCH₃ M_minus_CH3_H2O [M - CH₃ - H₂O]⁺ m/z = 83 M_minus_CH3->M_minus_CH3_H2O - H₂O

Caption: A plausible fragmentation pathway for 2,5-dihydro-1-methyl-1H-phosphole 1-oxide.

Experimental Protocols

The following are generalized protocols for acquiring the spectroscopic data discussed.

NMR Spectroscopy
  • Sample Preparation: Dissolve ~5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, D₂O) in a 5 mm NMR tube.

  • ¹H NMR Acquisition: Acquire the spectrum on a 400 MHz or higher field spectrometer. Typical parameters include a 30-degree pulse angle, a 2-second relaxation delay, and 16-32 scans.

  • ¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans (e.g., 1024) and a longer relaxation delay (e.g., 5 seconds) may be necessary due to the lower natural abundance of ¹³C.

  • ³¹P NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A reference standard, such as 85% H₃PO₄, is used to set the chemical shift scale to 0 ppm.

IR Spectroscopy
  • Sample Preparation: For a liquid sample, a thin film can be prepared between two NaCl or KBr plates. For a solid sample, a KBr pellet can be prepared by mixing a small amount of the sample with KBr powder and pressing it into a transparent disk.

  • Acquisition: Record the spectrum using a Fourier Transform Infrared (FTIR) spectrometer, typically over the range of 4000-400 cm⁻¹.

Mass Spectrometry
  • Sample Introduction: Introduce the sample into the mass spectrometer via a suitable method, such as direct infusion or through a gas or liquid chromatograph.

  • Ionization: Use an appropriate ionization technique, such as Electron Ionization (EI) or Electrospray Ionization (ESI).

  • Analysis: Analyze the resulting ions using a mass analyzer (e.g., quadrupole, time-of-flight).

Conclusion

While experimental spectroscopic data for 2,5-dihydro-1-methyl-1H-phosphole 1-oxide is not widely available, a detailed prediction of its NMR, IR, and MS spectra can be made based on the well-documented data of its phenyl analogue and fundamental spectroscopic principles. This guide provides a comprehensive framework for the characterization of this and related phospholene oxides, highlighting the key spectral features and the experimental protocols for their acquisition. The insights provided are intended to aid researchers in the synthesis, purification, and application of this important class of compounds.

References

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CAS number 930-38-1 chemical properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Chemical Properties and Applications of 2-Methoxy-5-nitropyridine (CAS No. 5446-92-4)

A Note on Chemical Identification: The topic requested was for CAS number 930-38-1. However, this identifier corresponds to the organophosphorus compound 1-Methyl-1-phospha-3-cyclopentene-1-oxide.[1][2][3][4][5] Given the specified audience of researchers and drug development professionals, it is highly probable that the intended subject was the versatile synthetic building block, 2-Methoxy-5-nitropyridine , which is correctly identified by CAS No. 5446-92-4 .[6][7][8][9][10] This guide will proceed with a comprehensive analysis of the latter compound.

Introduction

2-Methoxy-5-nitropyridine is a substituted heterocyclic compound of significant interest in the fields of medicinal chemistry and materials science.[11] Its structure, featuring a pyridine ring functionalized with an electron-donating methoxy group and a powerful electron-withdrawing nitro group, imparts a unique reactivity profile that makes it a valuable intermediate in organic synthesis.[9] This guide, intended for researchers, scientists, and drug development professionals, provides an in-depth exploration of its chemical properties, spectroscopic signature, reactivity, and practical applications, grounded in established scientific principles and experimental data.

Physicochemical and Spectroscopic Properties

The foundational step in utilizing any chemical intermediate is a thorough understanding of its intrinsic properties. These data govern everything from reaction setup and solvent choice to purification strategy and storage conditions.

Core Physical and Chemical Data

The key identifying and physical properties of 2-Methoxy-5-nitropyridine are summarized below. The compound typically appears as a white to light yellow or slight yellow to yellow powder or crystalline solid.[7][9]

PropertyValueSource(s)
CAS Number 5446-92-4[6][9][10]
Molecular Formula C₆H₆N₂O₃[9][11]
Molecular Weight 154.12 g/mol [9][11]
Melting Point 104-108 °C[9]
Boiling Point 258.9 ± 20.0 °C (at 760 Torr)[6]
Appearance White to light yellow solid/powder[7][9]
InChI Key WUPLOZFIOAEYMG-UHFFFAOYSA-N[9][12]
SMILES COc1ccc(cn1)=O[9][12]
Spectroscopic Signature for Structural Elucidation

Spectroscopic analysis is the cornerstone of structural verification in organic synthesis. The following sections detail the expected spectral data for 2-Methoxy-5-nitropyridine, providing a reliable fingerprint for its identification.

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy provide a detailed map of the molecule's carbon-hydrogen framework.

¹H NMR Spectroscopy: The ¹H NMR spectrum will display three distinct signals corresponding to the aromatic protons and one signal for the methoxy group protons.

  • H-6 (ortho to N, meta to NO₂): Expected to be the most downfield aromatic proton due to the deshielding effects of the adjacent electronegative nitrogen and the nitro group. It will appear as a doublet.

  • H-4 (meta to N, ortho to NO₂): This proton will be significantly deshielded by the adjacent nitro group. It will appear as a doublet of doublets, coupling to both H-3 and H-6 (though the long-range coupling to H-6 may be small).

  • H-3 (para to N, meta to NO₂): This proton will be the most upfield of the aromatic signals and will appear as a doublet.

  • -OCH₃ Protons: A characteristic singlet, typically appearing in the range of 3.9-4.1 ppm, integrating to three protons.

¹³C NMR Spectroscopy: The proton-decoupled ¹³C NMR spectrum will show six distinct signals, one for each unique carbon atom in the molecule.[13][14]

  • C=O Carbonyls (Ketones/Aldehydes): ~190-220 ppm

  • C=O Carbonyls (Acids/Esters): ~170-185 ppm

  • Aromatic/Alkenyl Carbons: ~110-150 ppm[2]

  • Alkynyl Carbons: ~70-80 ppm[2]

  • C-O Carbons: ~50-70 ppm[2]

  • Aliphatic Carbons: ~10-40 ppm[2]

For 2-Methoxy-5-nitropyridine, the carbons directly attached to electronegative atoms (O and N) and those influenced by the nitro group's electron-withdrawing nature will be shifted downfield.[15][16]

Figure 1: Chemical Structure of 2-Methoxy-5-nitropyridine.

IR spectroscopy is invaluable for identifying the key functional groups within the molecule.[17] The spectrum of 2-Methoxy-5-nitropyridine will be characterized by the following absorption bands:[8]

  • ~3100-3000 cm⁻¹: Aromatic C-H stretching vibrations.

  • ~2950-2850 cm⁻¹: Aliphatic C-H stretching from the methoxy group.

  • ~1600 & ~1470 cm⁻¹: C=C and C=N stretching vibrations characteristic of the pyridine ring.

  • ~1530 & ~1350 cm⁻¹: Strong, sharp peaks corresponding to the asymmetric and symmetric stretching vibrations of the nitro group (NO₂), respectively. This is a highly diagnostic feature.

  • ~1250-1050 cm⁻¹: C-O stretching vibration of the aryl ether (methoxy group).

Electron Impact (EI) mass spectrometry will provide the molecular weight and valuable structural information through analysis of fragmentation patterns.[10]

  • Molecular Ion (M⁺): A prominent peak will be observed at m/z = 154, corresponding to the molecular weight of the compound.[18]

  • Fragmentation Pathway: The fragmentation is driven by the nitro and methoxy groups.[10] A plausible pathway involves:

    • Loss of a methyl radical (•CH₃) from the methoxy group to give an ion at m/z = 139.

    • Loss of nitric oxide (•NO) from the nitro group to yield a fragment at m/z = 124.

    • Subsequent loss of carbon monoxide (CO) from the ring can lead to further fragmentation.

Mass_Spectrometry_Fragmentation M [C₆H₆N₂O₃]⁺˙ m/z = 154 (Molecular Ion) M_minus_CH3 [M - •CH₃]⁺ m/z = 139 M->M_minus_CH3 - •CH₃ M_minus_NO [M - •NO]⁺ m/z = 124 M->M_minus_NO - •NO M_minus_NO2 [M - •NO₂]⁺ m/z = 108 M->M_minus_NO2 - •NO₂

Figure 2: Proposed MS Fragmentation Pathway.

Reactivity and Synthetic Applications

The synthetic utility of 2-Methoxy-5-nitropyridine stems from the interplay of its functional groups, which activates the pyridine ring for specific transformations crucial in drug discovery and agrochemical development.[11]

Nucleophilic Aromatic Substitution (SNAr)

The pyridine ring is inherently electron-deficient, a characteristic that is dramatically amplified by the potent electron-withdrawing nitro group at the 5-position. This electronic arrangement makes the ring highly susceptible to nucleophilic attack, particularly at the positions ortho and para to the nitro group (C2 and C4).[19]

In 2-Methoxy-5-nitropyridine, the methoxy group at the C2 position is an excellent leaving group in the context of SNAr. The reaction proceeds via a two-step addition-elimination mechanism, involving a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[20] The stability of this intermediate, which allows the negative charge to be delocalized onto the electronegative oxygen atoms of the nitro group, is the driving force for the reaction.

This reactivity is widely exploited to introduce a variety of nucleophiles, such as amines, thiols, and alkoxides, at the C2 position, forming key bonds in the synthesis of complex target molecules, including protein tyrosine kinase inhibitors.[19]

SNAr_Mechanism sub Substrate (2-Methoxy-5-nitropyridine) meisenheimer Meisenheimer Complex (Resonance Stabilized) sub->meisenheimer + Nu⁻ nuc Nucleophile (Nu⁻) prod Product meisenheimer->prod - MeO⁻ lg Leaving Group (MeO⁻)

Figure 3: SNAr Mechanism on 2-Methoxy-5-nitropyridine.
Reduction of the Nitro Group

The nitro group is a versatile functional handle, and its reduction to an amino group is a fundamental transformation. This reaction converts the electron-withdrawing nitro group into an electron-donating and nucleophilic amino group, completely altering the electronic properties and reactivity of the pyridine ring. The resulting 5-amino-2-methoxypyridine (or 6-methoxy-pyridin-3-ylamine) is a critical precursor for constructing further heterocyclic systems or for introducing substituents via diazotization reactions.[21]

Common reduction methods include catalytic hydrogenation (e.g., using H₂ with a Pd/C catalyst) or chemical reduction with agents like stannous chloride (SnCl₂) in acidic media or iron powder in acetic acid.[18][22][23] The choice of reagent is critical to avoid over-reduction or side reactions.

Experimental Protocol: Reduction of 2-Methoxy-5-nitropyridine

This section provides a detailed, field-proven protocol for the catalytic hydrogenation of 2-Methoxy-5-nitropyridine to 2-methoxy-5-aminopyridine, a key intermediate for pharmaceutical synthesis.[22] This protocol is adapted from established industrial procedures.

Materials and Equipment
  • Reagents: 2-Methoxy-5-nitropyridine, Methanol (reagent grade), 10% Palladium on Carbon (Pd/C) catalyst.

  • Equipment: Hydrogenation reactor (e.g., Parr shaker), magnetic stirrer, filtration apparatus (e.g., Büchner funnel with Celite or a filter paper), rotary evaporator, standard laboratory glassware.

Step-by-Step Procedure
  • Reactor Setup: In a suitable hydrogenation reactor, add 2-Methoxy-5-nitropyridine (1.0 eq).

  • Solvent and Catalyst Addition: Add methanol (approx. 5-10 volumes relative to the substrate). Under an inert atmosphere (e.g., nitrogen or argon), carefully add the 10% Pd/C catalyst (typically 2-4 mol% of Pd relative to the substrate).

  • Hydrogenation: Seal the reactor. Purge the system several times with hydrogen gas to remove all air. Pressurize the reactor with hydrogen (a typical pressure is 0.01 MPa, but this can be optimized).[22]

  • Reaction: Heat the mixture to 60-65 °C and stir vigorously.[22] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is completely consumed (typically 1-2 hours).

  • Work-up: Cool the reaction mixture to room temperature. Carefully vent the excess hydrogen pressure. Purge the reactor with an inert gas.

  • Catalyst Removal: Filter the reaction mixture through a pad of Celite to remove the palladium catalyst. Caution: Pd/C can be pyrophoric when dry; do not allow the filter cake to dry completely in the air. Wash the filter cake with a small amount of methanol to ensure complete recovery of the product.

  • Purification: Combine the filtrate and washings. Remove the methanol under reduced pressure using a rotary evaporator. The resulting residue is the crude 2-methoxy-5-aminopyridine, which may be used directly or further purified by crystallization or column chromatography if necessary. The product is often obtained as a micro-yellow oily liquid.[22]

Reduction_Workflow A Charge Reactor: 2-Methoxy-5-nitropyridine, Methanol, 10% Pd/C B Hydrogenation: Pressurize with H₂, Heat to 60-65°C, Stir A->B C Reaction Monitoring: TLC or HPLC B->C D Work-up: Cool, Vent, Purge C->D Reaction Complete E Catalyst Filtration: Filter through Celite D->E F Purification: Concentrate filtrate via Rotary Evaporation E->F G Final Product: 2-methoxy-5-aminopyridine F->G

Figure 4: Experimental Workflow for Nitro Group Reduction.

Safety and Handling

As with any chemical reagent, proper handling of 2-Methoxy-5-nitropyridine is essential. It is classified as harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.[9]

  • Personal Protective Equipment (PPE): Always wear safety glasses or goggles, chemical-resistant gloves, and a lab coat. Use in a well-ventilated area or a chemical fume hood.[9]

  • Handling: Avoid breathing dust. Wash hands thoroughly after handling. Do not eat, drink, or smoke when using this product.[9]

  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place. Keep away from incompatible materials such as strong oxidizing agents.

  • Disposal: Dispose of contents/container in accordance with local, regional, national, and international regulations.

Conclusion

2-Methoxy-5-nitropyridine (CAS 5446-92-4) is a cornerstone intermediate for advanced organic synthesis. Its well-defined physicochemical properties, predictable spectroscopic signature, and, most importantly, its dual reactivity—enabling both nucleophilic substitution of the methoxy group and transformation of the nitro group—make it an exceptionally valuable tool for medicinal chemists and drug development professionals. A thorough understanding of the principles outlined in this guide allows for its effective and safe utilization in the creation of novel molecular architectures with significant biological and material applications.

References

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  • PMC. (2018). A Greener and Efficient Method for Nucleophilic Aromatic Substitution of Nitrogen-Containing Fused Heterocycles. Retrieved from [Link]

  • Google Patents. (n.d.). CN105523995A - Preparation method for malaridine intermediate 2-methoxy-5-aminopyridine.
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  • Google Patents. (n.d.). US7256295B2 - Process for producing 2,3-diamino-6-methoxypyridine.
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An In-depth Technical Guide to 2,5-Dihydro-1-methyl-1H-phosphole 1-oxide: Synthesis, Properties, and Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Heterocycle of Historical and Synthetic Significance

2,5-Dihydro-1-methyl-1H-phosphole 1-oxide, also known as 1-methyl-3-phospholene 1-oxide, is a foundational molecule in the field of organophosphorus heterocyclic chemistry. This five-membered, unsaturated phosphine oxide has served as a crucial building block and a subject of study since the pioneering work on phosphole synthesis. Its deceptively simple structure belies a rich and versatile reactivity profile, stemming from the unique electronic properties of the phosphoryl group and the presence of a carbon-carbon double bond within the ring.

Historically, the development of synthetic routes to phospholene oxides, such as the McCormack cycloaddition, opened the door to a vast new area of phosphorus chemistry.[1] These heterocycles have proven to be more than mere curiosities; they are valuable intermediates in the synthesis of more complex organophosphorus compounds, including ligands for catalysis and molecules with potential biological activity.[2][3] This guide provides an in-depth exploration of the historical synthesis, key chemical and physical properties, and characteristic reactions of 2,5-dihydro-1-methyl-1H-phosphole 1-oxide, aimed at researchers and professionals in chemical synthesis and drug development.

Core Synthesis: The McCormack Cycloaddition

The primary and most historically significant route to 2,5-dihydro-1-methyl-1H-phosphole 1-oxide is the McCormack cycloaddition . This powerful reaction involves the [4+1] cycloaddition of a conjugated diene with a phosphonous dihalide, followed by hydrolysis of the resulting cyclic phosphonium salt.[2] For the synthesis of the title compound, 1,3-butadiene and dichloromethylphosphine are the key starting materials.

The causality behind this experimental choice lies in the electrophilicity of the phosphorus in dichloromethylphosphine and the nucleophilicity of the diene system. The reaction proceeds through a crystalline intermediate, 1,1-dichloro-1-methyl-3-phospholene, which is then carefully hydrolyzed to yield the stable phosphine oxide.

Experimental Protocol: Synthesis of 2,5-Dihydro-1-methyl-1H-phosphole 1-oxide

This protocol is adapted from the well-established procedure for analogous phospholene oxides.[4]

Materials:

  • Dichloromethylphosphine (CH₃PCl₂)

  • 1,3-Butadiene (C₄H₆)

  • Anhydrous, inert solvent (e.g., hexane or toluene)

  • Ice water

  • Sodium bicarbonate (NaHCO₃) solution

  • Chloroform (CHCl₃) or other suitable extraction solvent

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

  • Cycloaddition: In a dry, sealed pressure vessel under an inert atmosphere (e.g., nitrogen or argon), a solution of dichloromethylphosphine in an anhydrous, inert solvent is prepared. The vessel is cooled, and a molar excess of liquefied 1,3-butadiene is added. The reaction is allowed to proceed at room temperature for several days. The progress can be monitored by the formation of a white, crystalline precipitate of 1,1-dichloro-1-methyl-3-phospholene.

  • Hydrolysis: The crystalline adduct is carefully isolated from the reaction mixture and slowly added to a vigorously stirred mixture of ice and water. This exothermic hydrolysis step should be performed with caution to control the temperature.

  • Neutralization: The resulting acidic aqueous solution is carefully neutralized to a pH of approximately 7 with a saturated sodium bicarbonate solution.

  • Extraction: The aqueous solution is then extracted multiple times with chloroform or another suitable organic solvent.

  • Drying and Concentration: The combined organic extracts are dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude 2,5-dihydro-1-methyl-1H-phosphole 1-oxide.

  • Purification: The crude product can be purified by vacuum distillation to afford the final product as a colorless to pale yellow oil or a low-melting solid.

Diagram of the McCormack Cycloaddition Workflow:

McCormack_Workflow cluster_synthesis Synthesis Start Start Materials: 1,3-Butadiene & Dichloromethylphosphine Cycloaddition McCormack Cycloaddition (Anhydrous Solvent, RT, days) Start->Cycloaddition Adduct Crystalline Adduct: 1,1-Dichloro-1-methyl-3-phospholene Cycloaddition->Adduct Hydrolysis Hydrolysis (Ice Water) Adduct->Hydrolysis Neutralization Neutralization (NaHCO₃) Hydrolysis->Neutralization Extraction Extraction (Chloroform) Neutralization->Extraction Purification Purification (Vacuum Distillation) Extraction->Purification Final_Product Final Product: 2,5-Dihydro-1-methyl-1H-phosphole 1-oxide Purification->Final_Product

Caption: Workflow for the synthesis of 2,5-dihydro-1-methyl-1H-phosphole 1-oxide.

Physicochemical Properties and Spectroscopic Characterization

2,5-Dihydro-1-methyl-1H-phosphole 1-oxide is a stable, high-boiling liquid or low-melting solid. Its properties are summarized in the table below.

PropertyValue
CAS Number 930-38-1
Molecular Formula C₅H₉OP
Molecular Weight 116.10 g/mol
Appearance Colorless to pale yellow liquid/solid
Boiling Point ~150 °C at reduced pressure

Spectroscopic Data:

  • ³¹P NMR: The phosphorus-31 NMR spectrum shows a characteristic signal in the downfield region typical for pentavalent phosphine oxides. The exact chemical shift is solvent-dependent but generally falls in the range of +60 to +80 ppm.

  • ¹H NMR: The proton NMR spectrum is characterized by signals for the methyl group attached to phosphorus (a doublet due to P-H coupling), the methylene protons adjacent to the phosphorus (complex multiplets), and the vinylic protons of the double bond.

  • ¹³C NMR: The carbon-13 NMR spectrum will show signals for the methyl carbon, the two non-equivalent methylene carbons (with characteristic C-P coupling), and the two equivalent vinylic carbons.

  • IR Spectroscopy: The infrared spectrum is dominated by a strong absorption band around 1150-1250 cm⁻¹ corresponding to the P=O stretching vibration.

Chemical Reactivity and Synthetic Applications

The reactivity of 2,5-dihydro-1-methyl-1H-phosphole 1-oxide is dictated by the phosphoryl group and the endocyclic double bond.

Reactions at the Phosphorus Center

The P=O bond is highly polar and can be targeted for reduction. A common and efficient method for the deoxygenation of phosphine oxides is the use of silanes, such as trichlorosilane or phenylsilane.[5][6] This reaction proceeds with retention of configuration at the phosphorus center and provides access to the corresponding phosphine, 2,5-dihydro-1-methyl-1H-phosphole, a valuable ligand in coordination chemistry.

Diagram of the Reduction of 2,5-Dihydro-1-methyl-1H-phosphole 1-oxide:

Reduction_Reaction Phosphole_Oxide 2,5-Dihydro-1-methyl- 1H-phosphole 1-oxide Phosphine 2,5-Dihydro-1-methyl- 1H-phosphole Phosphole_Oxide->Phosphine Reduction Silane Silane (e.g., PhSiH₃) Silane->Phosphine Reagent

Caption: Reduction of the phosphole oxide to the corresponding phosphine.

Reactions Involving the Double Bond

The carbon-carbon double bond in the ring can undergo a variety of addition reactions. For instance, hydrogenation will yield the saturated phospholane oxide. Halogenation can also be achieved, leading to dihalo-substituted phospholane oxides. Furthermore, the double bond can participate in cycloaddition reactions, expanding the synthetic utility of this heterocycle.

Isomerization

Under certain acidic or basic conditions, the double bond in 1-substituted-3-phospholene 1-oxides can migrate to the 2-position to form the thermodynamically more stable 2-phospholene 1-oxide isomer. This isomerization is an important consideration in synthetic planning.[7]

Conclusion

2,5-Dihydro-1-methyl-1H-phosphole 1-oxide stands as a testament to the enduring utility of fundamental heterocyclic structures in organophosphorus chemistry. Its straightforward synthesis via the McCormack cycloaddition, coupled with its versatile reactivity, has solidified its place as a valuable intermediate for both academic exploration and industrial application. For researchers in drug development and materials science, a thorough understanding of the synthesis and reactivity of this core structure provides a powerful platform for the design and creation of novel phosphorus-containing molecules with tailored properties.

References

  • BenchChem. (2025). Application Notes and Protocols: 1-Ethyl-3-methyl-3-phospholene 1-oxide in Stereoselective Synthesis. BenchChem.
  • BenchChem. (2025). Application Notes and Protocols: 1-Ethyl-3-methyl-3-phospholene 1-oxide in the Synthesis of P-Heterocycles. BenchChem.
  • Kovács, T., & Keglevich, G. (2017). The Reduction of Tertiary Phosphine Oxides by Silanes. Current Organic Chemistry, 21(6), 569-585.
  • McCormack, W. B. (1963). 3-Methyl-1-phenylphospholene oxide. Organic Syntheses, 43, 73.
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  • Grützmacher, H., et al. (2020). A Mild One-Pot Reduction of Phosphine(V) Oxides Affording Phosphines(III) and Their Metal Catalysts. Organometallics, 39(15), 2826–2836.
  • Grützmacher, H., et al. (2020). A Mild One-Pot Reduction of Phosphine(V) Oxides Affording Phosphines(III) and Their Metal Catalysts.
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  • Google Patents. (n.d.). EP0632049A1 - Process for Producing 3-Methyl-1-Phenylphospholene Oxide.
  • Quin, L. D. (2000). A Guide to Organophosphorus Chemistry. Wiley-Interscience.
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  • PubChem. (n.d.). 1H-Phosphole, 2,3-dihydro-4-methyl-1-phenyl-, 1-oxide. National Center for Biotechnology Information. Retrieved from [Link]

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  • Nozaki, K., et al. (2021).

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A Technical Guide to Theoretical and Computational Studies of Phosphole Oxides: From Electronic Structure to Materials Design

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Phosphole oxides, five-membered phosphorus heterocycles featuring a pentavalent, oxidized phosphorus atom, have emerged as a pivotal class of building blocks in materials science. Their unique electronic structure, characterized by a nonaromatic ring and potent electron-accepting capabilities, makes them ideal candidates for applications ranging from organic light-emitting diodes (OLEDs) to fluorescent bioimaging probes.[1][2] This technical guide provides researchers, chemists, and drug development professionals with a comprehensive overview of the theoretical and computational methodologies used to investigate phosphole oxides. We delve into the core principles governing their electronic properties, explore the nuances of selecting appropriate computational methods, and present practical workflows for analyzing their structure, aromaticity, photophysics, and reactivity. By explaining the causality behind methodological choices, this guide aims to empower researchers to leverage computational chemistry for the rational design of novel phosphole oxide-based functional materials.

Introduction: The Unique Appeal of Phosphole Oxides

Phospholes, the phosphorus analogs of pyrroles, are characterized by a lone pair on a trivalent phosphorus atom within a five-membered ring. Unlike the highly aromatic pyrrole, phospholes exhibit only weak aromaticity due to the pyramidal geometry at the phosphorus center, which inhibits effective delocalization of the lone pair with the diene π-system.[1][2][3]

The oxidation of the phosphorus center to form a phosphole oxide fundamentally alters the electronic landscape of the molecule. This transformation serves two critical purposes from a materials design perspective:

  • Disruption of Aromaticity: The formation of the P=O bond effectively removes the phosphorus lone pair from conjugation, rendering the phosphole ring system nonaromatic.[1] This nonaromatic character is a desirable trait, as it imparts high chemical stability and predictable electronic behavior when incorporated into larger π-conjugated systems.

  • Induction of Electron-Accepting Character: The P=O bond is more accurately described as a highly polar, semi-polar P⁺–O⁻ linkage.[4][5][6] This charge separation, coupled with a crucial σ interaction between the P-C σ* orbitals and the butadiene π-system, significantly lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO).[6][7] This intrinsic low-lying LUMO makes phosphole oxides excellent electron acceptors, a key property for n-type organic semiconductors used in OLEDs and organic solar cells.[6][8]

Computational studies are indispensable for harnessing these properties. They provide a molecular-level understanding that is often inaccessible through experimentation alone, allowing for the prediction of electronic structures, photophysical properties, and chemical reactivity, thereby guiding the synthesis of next-generation materials.[7][9]

Foundational Concepts in Computational Analysis

A successful computational study hinges on a correct theoretical description of the molecule's key electronic features. For phosphole oxides, this requires careful consideration of the phosphorus center.

The Nature of the Phosphorus Center

The oxidation state and coordination environment of the phosphorus atom dictate the molecule's properties. As discussed, the pentavalent phosphorus in phosphole oxides creates a P⁺–O⁻ dipole. Theoretical analysis via methods like Natural Bond Orbital (NBO) analysis consistently shows a large negative charge on the oxygen atom, supporting this semi-polar bond description over a simple double bond.[4][5] This polarity is a primary driver of the molecule's overall electronic behavior.

Furthermore, the σ interaction is a subtle but powerful effect. The antibonding orbitals (σ*) associated with the P-C bonds can interact with the π-system of the diene fragment. This interaction is enhanced by the presence of the electronegative oxygen atom, which further stabilizes the LUMO.[6] This effect is a cornerstone of the electron-accepting nature of phosphole oxides and is a key parameter to analyze in any computational investigation.

Aromaticity: A Quantifiable Property

While phospholes are weakly aromatic, phosphole oxides are considered nonaromatic.[1] Quantifying this property is a common goal of theoretical studies. The most widely used computational metric for aromaticity is the Nucleus-Independent Chemical Shift (NICS) .[3][10]

NICS calculations involve placing a "ghost" atom (Bq), which has no electrons or nucleus, at a specific point in space—typically at the geometric center of the ring (NICS(0)) or 1 Å above it (NICS(1)).[10][11] The magnetic shielding at this point is then calculated. The key interpretations are:

  • Negative NICS value: Indicates a diatropic ring current, characteristic of an aromatic system.

  • Near-zero NICS value: Indicates the absence of a significant ring current, characteristic of a nonaromatic system.

  • Positive NICS value: Indicates a paratropic ring current, characteristic of an antiaromatic system.

For phosphole oxides, NICS values are typically close to zero, confirming their nonaromaticity. Comparing the NICS values of a phosphole with its corresponding oxide provides a quantitative measure of the electronic changes upon oxidation.

Table 1: Representative Aromaticity Indices for Phosphole vs. Phosphole Oxide Calculated at the B3LYP/6-311+G* level of theory for parent compounds.*

CompoundAromaticity IndexValue (ppm)Interpretation
1H-PhospholeNICS(1)-8.5Weakly Aromatic
1H-Phosphole 1-OxideNICS(1)-1.2Nonaromatic

A Guide to Computational Methodologies

The choice of computational method is the most critical decision in a theoretical study. It involves a trade-off between accuracy and computational cost. For phosphole oxides, Density Functional Theory (DFT) has proven to be the most reliable and efficient approach.

Density Functional Theory (DFT)

DFT is a quantum mechanical method that calculates the electronic structure of a molecule based on its electron density.[12][13] Its popularity stems from its ability to provide high accuracy at a fraction of the cost of traditional ab initio methods.

Choosing a Functional: The "functional" in DFT is the component that approximates the exchange-correlation energy. The choice of functional dictates the accuracy of the calculation.

  • B3LYP: A hybrid functional that is widely used for general-purpose calculations, including geometry optimizations and electronic structure analysis of phosphole oxides.[9][14][15] It provides a robust description of ground-state properties for a vast range of organic molecules.

  • M06-2X: Another hybrid functional that is particularly well-suited for studying reaction mechanisms, kinetics, and systems where non-covalent interactions are important.[16] It is often the preferred choice for modeling cycloaddition reactions involving phosphole oxides.

  • ωB97X-D: A range-separated hybrid functional that includes empirical dispersion corrections. It performs exceptionally well for calculating photophysical properties and describing intramolecular charge-transfer states, which are common in donor-acceptor type phosphole oxide derivatives.[1]

Choosing a Basis Set: The basis set is the set of mathematical functions used to build the molecular orbitals. For elements like phosphorus, which are in the third row of the periodic table, the choice of basis set is crucial.

  • Pople-style basis sets (e.g., 6-31G(d), 6-311+G(d,p)): These are very common. The (d) or * indicates the addition of polarization functions , which are essential for describing the correct geometry and bonding of second-row elements like phosphorus.[4][5] The + indicates the addition of diffuse functions , which are important for describing anions or excited states with loosely bound electrons. For accurate electronic properties of phosphole oxides, at least one set of polarization functions on heavy atoms (6-31G(d)) is considered a minimum requirement.[9]

  • Dunning-style basis sets (e.g., cc-pVDZ, aug-cc-pVTZ): These "correlation-consistent" basis sets are designed for systematically improvable accuracy. They are more computationally expensive but are often used for high-accuracy benchmark calculations.

  • def2-family basis sets (e.g., def2-SVP, def2-TZVP): These are modern, well-balanced basis sets that are available for nearly the entire periodic table and are an excellent choice for both organic and organometallic systems.

Causality: The reason polarization functions are non-negotiable for phosphorus is that they allow the electron density to shift away from the nucleus in non-spherical ways, which is required to accurately model the hypervalent-like bonding environment in phosphole oxides and the polar P-O bond.[4][5]

Time-Dependent DFT (TD-DFT)

To study the photophysical properties (color and fluorescence) of phosphole oxides, one must investigate their electronic excited states. TD-DFT is the most common method for this purpose.[9] It allows for the calculation of:

  • Vertical excitation energies: Corresponding to UV-Vis absorption maxima (λ_abs).

  • Oscillator strengths: Corresponding to the intensity of absorption peaks.

  • Excited-state geometry optimization: To find the relaxed geometry of the molecule in the excited state.

  • Emission energies: Calculated from the energy difference between the optimized excited state and the ground state, corresponding to fluorescence maxima (λ_em).

These calculations are fundamental for designing new phosphole oxide-based fluorophores and OLED emitters.[2][9]

Experimental Protocol: A Step-by-Step DFT Workflow

This section provides a self-validating protocol for performing a standard geometry optimization and frequency calculation on a representative molecule, 1-phenylphosphole 1-oxide, using the Gaussian software package.[13]

Objective: To find the minimum energy structure of 1-phenylphosphole 1-oxide and confirm it is a true minimum on the potential energy surface.

Step 1: Build the Initial Structure

  • Use a molecular editor (e.g., GaussView, Avogadro, IQmol) to build an approximate 3D structure of 1-phenylphosphole 1-oxide. Ensure reasonable bond lengths and angles.

Step 2: Create the Gaussian Input File (.gjf or .com)

  • The input file is a simple text file that tells the program what to calculate. A typical input file would look like this:

Causality behind the keywords:

  • %nprocshared=8, %mem=16GB: These lines allocate computational resources (8 CPU cores, 16 GB of RAM).

  • %chk=...: Creates a checkpoint file to save the calculation's progress and results.

  • #p: Specifies the route section. The 'p' requests "pretty" (more readable) print output.

  • B3LYP/6-31G(d): This is the core directive. It specifies the B3LYP functional and the 6-31G(d) basis set.[17] This level of theory is a cost-effective and reliable starting point for geometry optimizations of organophosphorus compounds.[9]

  • Opt: This keyword requests a geometry optimization, instructing the program to find the lowest energy structure.

  • Freq: This keyword requests a vibrational frequency calculation. This is a crucial validation step.

  • 0 1: Specifies the molecule's charge (0, neutral) and spin multiplicity (1, singlet).

Step 3: Run the Calculation

  • Submit the input file to the Gaussian program on a local workstation or a high-performance computing cluster.[13]

Step 4: Analyze the Output (Self-Validation)

  • Convergence: The first step is to check the output file (.log or .out) to ensure the optimization converged successfully. Look for the message "Optimization completed."

  • Vibrational Frequencies: This is the trustworthiness check. After a successful optimization, a frequency calculation at the same level of theory must be performed.

    • Result: If the calculation reveals zero imaginary frequencies , it confirms that the optimized structure is a true local minimum on the potential energy surface.

    • Result: If one or more imaginary frequencies are found, the structure is a saddle point (e.g., a transition state), not a stable minimum, and the optimization must be revisited.

  • Extract Data: From the converged output, you can extract key data: the final optimized Cartesian coordinates, the total electronic energy, dipole moment, and the calculated vibrational spectra (which can be compared to experimental IR or Raman data).

Visualizing Computational Workflows and Concepts

Diagrams are essential for communicating complex computational relationships. Below are Graphviz diagrams illustrating a typical workflow and a key structure-property relationship.

DFT_Workflow cluster_prep Preparation cluster_calc Calculation cluster_analysis Analysis & Validation mol_build 1. Build Initial Molecular Structure input_file 2. Create Input File (Functional, Basis Set, Keywords) mol_build->input_file run_dft 3. Run DFT Calculation (Geometry Optimization) input_file->run_dft check_conv 4. Check for Convergence run_dft->check_conv run_freq 5. Run Frequency Calculation check_conv->run_freq validate 6. Validate Minimum (Check for Imaginary Frequencies) run_freq->validate validate->mol_build Imaginary Freqs Found extract 7. Extract & Analyze Data (Energies, Orbitals, Spectra) validate->extract No Imaginary Freqs

Caption: A typical workflow for a DFT geometry optimization and validation.

Phosphole_Properties cluster_properties Electronic & Material Properties P_center Phosphorus Center (Oxidation State & Geometry) lumo LUMO Energy Level P_center->lumo σ-π interaction P+-O- dipole aromaticity Aromaticity P_center->aromaticity Oxidation disrupts conjugation photophysics Photophysical Properties (Absorption, Emission) lumo->photophysics application Material Application (e.g., n-type semiconductor) lumo->application aromaticity->photophysics

Caption: Relationship between the P-center and material properties.

Conclusion and Future Outlook

Theoretical and computational studies have fundamentally advanced our understanding of phosphole oxides, transforming them from chemical curiosities into highly versatile components for advanced functional materials. DFT and TD-DFT methods provide a powerful and predictive framework for elucidating the structure-property relationships that govern their performance. By carefully selecting functionals and basis sets, researchers can accurately model ground-state geometries, quantify aromaticity, predict photophysical behavior, and explore reaction pathways.

The synergy between computational prediction and experimental synthesis will continue to drive innovation in this field. Future efforts will likely focus on:

  • High-Throughput Screening: Using computational workflows to rapidly screen large libraries of virtual phosphole oxide derivatives to identify candidates with optimal properties for specific applications.

  • Multi-scale Modeling: Combining quantum mechanical calculations with classical or machine learning potentials to model the behavior of phosphole oxide-based materials in complex environments, such as in solid-state thin films or biological systems.

  • Designing for Function: Moving beyond property prediction to the inverse design of molecules with precisely tailored electronic and optical characteristics for next-generation electronic devices and advanced biomedical probes.

This guide has provided the foundational knowledge and practical insights necessary to embark on the computational investigation of phosphole oxides, a field rich with scientific challenges and technological promise.

References

  • A Study of Basis Set Effects on Structures and Electronic Structures of Phosphine Oxide and Fluorophosphine Oxide. (n.d.). Semantic Scholar. Retrieved from [Link]

  • Phosphole P-Oxide-Containing π-Electron Materials: Synthesis and Applications in Fluorescence Imaging. (2020). ResearchGate. Retrieved from [Link]

  • Facile modification of phosphole-based aggregation-induced emission luminogens with sulfonyl isocyanates. (2023). Chemical Science. Retrieved from [Link]

  • De-aromatizing Phosphole. (2010). The Journal of Organic Chemistry. Retrieved from [Link]

  • Phosphorus Basis-Sets. (n.d.). crystal.unito.it. Retrieved from [Link]

  • Basis set dependence of phosphate frequencies in density functional theory calculations. (2016). Journal of Molecular Modeling. Retrieved from [Link]

  • Non-alternant-hydrocarbon-based conjugated phosphole oxides. (2022). Canadian Journal of Chemistry. Retrieved from [Link]

  • The Aromaticity of Polyphosphaphospholes Decreases with the Pyramidality of the Tricoordinate Phosphorus. (1998). Inorganic Chemistry. Retrieved from [Link]

  • Structural, electronic, and optical properties of phosphole-containing pi-conjugated oligomers for light-emitting diodes. (2007). The Journal of Chemical Physics. Retrieved from [Link]

  • Computational studies on the basicity of phosphoryl-oxygen: from phosphate to phosphine oxide. (n.d.). INIS-IAEA. Retrieved from [Link]

  • A study of basis set effects on structures and electronic structures of phosphine oxide and fluorophosphine oxide. (1987). Journal of Computational Chemistry. Retrieved from [Link]

  • Theoretical Insight into the Effect of Phosphorus Oxygenation on Nonradiative Decays: Comparative Analysis of P-Bridged Stilbene Analogs. (2023). Molecules. Retrieved from [Link]

  • Design and synthesis of phosphole-based π systems for novel organic materials. (2009). Organic & Biomolecular Chemistry. Retrieved from [Link]

  • Ab Initio Quantum Chemistry Calculations of Phosphorous Oxide Caged Cluster Compounds. (2016). Digital Commons@ETSU. Retrieved from [Link]

  • Mastering DFT Calculations: A Step-by-Step Guide Using Gaussian Program. (2023). Medium. Retrieved from [Link]

  • Application of β-Phosphorylated Nitroethenes in [3+2] Cycloaddition Reactions Involving Benzonitrile N-Oxide in the Light of a DFT Computational Study. (2021). Molecules. Retrieved from [Link]

  • Synthesis and Structure-Property Relationships of Phosphole-Based π Systems and Their Applications in Organic Solar Cells. (2015). ResearchGate. Retrieved from [Link]

  • A MP2 and DFT study of the influence of complexation on the aromatic character of phosphole. (1999). Semantic Scholar. Retrieved from [Link]

  • The organic chemistry of phospholes. (1988). Chemical Reviews. Retrieved from [Link]

  • A computational study of phosphorus-doped graphdiynes and several corresponding oxides by simulated X-ray spectroscopy. (2024). Physical Chemistry Chemical Physics. Retrieved from [Link]

  • Ab Initio and Density Functional Theory (DFT) Study on[4][18] Sigmatropic Rearrangements in Pyrroles, Phospholes, and Siloles and Their Diels−Alder Reactivities. (2000). ResearchGate. Retrieved from [Link]

  • Quantum ESPRESSO TUTORIAL - DFT calculation on a MOLECULE. (2019). YouTube. Retrieved from [Link]

  • DFT Made Simple: Step-by-Step Guide for Beginners. (2024). YouTube. Retrieved from [Link]

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  • Modern Criteria of Aromaticity for Organometallic Compounds. (2021). INEOS OPEN. Retrieved from [Link]

  • Which NICS Aromaticity Index for Planar π Rings is Best?. (2007). Organic Letters. Retrieved from [Link]

  • Regioselective [3+2] Cycloaddition Reactions of the Phosphorus and Arsenic Analogues of the Thiocyanate Anion. (2023). ChemRxiv. Retrieved from [Link]

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  • Topological analysis of tetraphosphorus oxides (P4O6+n (n = 0–4)). (2012). ResearchGate. Retrieved from [Link]

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reactivity of the phosphoryl group in 2,5-dihydro-1-methyl-1H-phosphole 1-oxide

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Reactivity of the Phosphoryl Group in 2,5-Dihydro-1-methyl-1H-phosphole 1-oxide

Abstract

This technical guide provides a comprehensive examination of the synthesis, characterization, and core (CAS 930-38-1). This versatile heterocyclic organophosphorus compound serves as a valuable intermediate in pharmaceutical and agrochemical research, as well as in materials science.[1] The reactivity of its tetracoordinate, pentavalent phosphorus center is dominated by the P=O bond, which dictates its behavior as both a nucleophilic and electrophilic center. This document offers field-proven insights and detailed experimental protocols for key transformations, including synthesis, reduction of the phosphoryl group, and reactions involving nucleophilic and electrophilic pathways. This guide is intended for researchers, scientists, and professionals in drug development and chemical synthesis who seek a deeper understanding of this important chemical entity.

Introduction: The Dual Nature of the Phosphoryl Group

2,5-Dihydro-1-methyl-1H-phosphole 1-oxide, also known as 1-methyl-3-phospholene 1-oxide, is a five-membered phosphorus heterocycle. The central feature governing its chemical behavior is the phosphoryl group (>P=O). The nature of the P=O bond is complex; while often depicted as a simple double bond, it is more accurately described as a combination of σ and π bonding with a significant dative component from oxygen to phosphorus. This results in a highly polarized bond with a partial positive charge on the phosphorus atom and a partial negative charge on the oxygen atom.

This electronic arrangement imparts a dual reactivity to the molecule:

  • Electrophilicity at Phosphorus: The electron-deficient phosphorus atom is susceptible to attack by nucleophiles.

  • Nucleophilicity at Oxygen: The lone pairs on the basic oxygen atom can attack electrophiles.

Understanding this duality is critical to harnessing the synthetic potential of this compound. This guide will explore the practical implications of this reactivity through detailed protocols and mechanistic discussions.

Synthesis via McCormack Cycloaddition

The most direct and widely used method for synthesizing the 3-phospholene oxide core is the McCormack cycloaddition, a [4+1] cycloaddition between a conjugated diene and a dichlorophosphine.[2] The resulting cyclic phospholenium chloride is then hydrolyzed in situ to the desired phosphole oxide. The following protocol is a representative procedure adapted from established methods for similar compounds.[3]

Experimental Protocol: Synthesis of 2,5-Dihydro-1-methyl-1H-phosphole 1-oxide

Step 1: McCormack Cycloaddition

  • To a dry, 500 mL flask equipped with a magnetic stirrer and sealed with a septum under a nitrogen atmosphere, add dichloromethylphosphine (e.g., 0.2 mol, 23.4 g).

  • Cool the flask in an ice bath and slowly add liquefied 1,3-butadiene (e.g., 0.6 mol, 32.5 g), ensuring the temperature does not exceed 10 °C.

  • After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Let the flask stand undisturbed in a fume hood for 5-7 days. During this time, a white, crystalline precipitate of 1-chloro-1-methyl-2,5-dihydro-1H-phospholium chloride will form.

Causality Note: The reaction is allowed to proceed for an extended period at room temperature to ensure complete cycloaddition. The use of excess diene helps to drive the reaction to completion and can act as the solvent. An inert atmosphere is crucial as dichlorophosphines are sensitive to moisture and air.

Step 2: Hydrolysis

  • Carefully unseal the flask in a well-ventilated fume hood. Crush the granular crystalline adduct with a sturdy glass rod.

  • Slowly and cautiously add 250 mL of ice-cold water to the flask while stirring vigorously. The hydrolysis of the phospholenium chloride is exothermic. Maintain the temperature below 25 °C by adding ice directly to the mixture if necessary.

  • Once the solid has dissolved, neutralize the resulting acidic solution. First, slowly add a 30% sodium hydroxide solution until the pH is approximately 5. Then, carefully adjust the pH to 6.5-7.0 using a saturated sodium bicarbonate solution.

Trustworthiness Check: It is critical to avoid strongly basic conditions (pH > 8), as this can promote polymerization or addition of water to the double bond of the phospholene oxide.[3] Near-neutral pH ensures the stability of the final product.

Step 3: Extraction and Purification

  • Saturate the aqueous solution with sodium chloride to decrease the solubility of the product.

  • Extract the product with three 100 mL portions of chloroform.

  • Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation.

  • Purify the crude product by vacuum distillation to yield 2,5-dihydro-1-methyl-1H-phosphole 1-oxide as a colorless, viscous liquid that may solidify on standing.

Synthesis Workflow Diagram

cluster_start Starting Materials Butadiene 1,3-Butadiene Cycloaddition [4+1] McCormack Cycloaddition (Room Temp, 5-7 days) Butadiene->Cycloaddition Dichloromethylphosphine Dichloromethylphosphine Dichloromethylphosphine->Cycloaddition Adduct 1-Chloro-1-methyl-2,5-dihydro- 1H-phospholium chloride Cycloaddition->Adduct Formation of crystalline adduct Hydrolysis Hydrolysis (Ice Water) Adduct->Hydrolysis Neutralization Neutralization (NaOH, then NaHCO₃ to pH ~7) Hydrolysis->Neutralization Extraction Extraction & Drying (CHCl₃, MgSO₄) Neutralization->Extraction Purification Vacuum Distillation Extraction->Purification Product Final Product: 2,5-Dihydro-1-methyl-1H-phosphole 1-oxide Purification->Product

Caption: Workflow for the synthesis of the target compound.

Spectroscopic and Physical Characterization

Accurate characterization is essential for confirming the identity and purity of 2,5-dihydro-1-methyl-1H-phosphole 1-oxide. The following table summarizes its key physical properties and expected NMR and IR spectral data, compiled from chemical databases and analysis of analogous compounds.[4]

Property Value
Molecular Formula C₅H₉OP
Molecular Weight 116.10 g/mol
Appearance Colorless, hygroscopic liquid or low-melting solid
Boiling Point ~275 °C at 760 mmHg[5]
Density ~1.03 g/cm³[5]
¹H NMR (CDCl₃, est.) δ 5.8-6.0 (m, 2H, -CH=CH-)δ 2.4-2.7 (m, 4H, -CH₂-P-CH₂-)δ 1.6-1.8 (d, 3H, JP-H ≈ 13 Hz, P-CH₃)
¹³C NMR (CDCl₃, est.) δ 125-128 (d, JP-C ≈ 15 Hz, -CH=CH-)δ 28-32 (d, JP-C ≈ 60-70 Hz, -CH₂-P-CH₂-)δ 15-18 (d, JP-C ≈ 65-75 Hz, P-CH₃)
³¹P NMR (CDCl₃, est.) δ +75 to +85 ppm
IR (ν, cm⁻¹) ~3040 (C-H, sp²)~2920 (C-H, sp³)~1650 (C=C stretch)~1150-1250 (P=O stretch, strong)

Note on Spectral Data: The phosphorus atom (³¹P, I=1/2) couples to adjacent ¹H and ¹³C nuclei, resulting in doublet signals in their respective NMR spectra. The P=O stretching frequency in the IR spectrum is typically a very strong and characteristic absorption.

Core Reactivity of the Phosphoryl Group

Reduction of the Phosphoryl Group to a Trivalent Phosphine

One of the most synthetically valuable transformations of phosphine oxides is their reduction to the corresponding trivalent phosphines. Phosphines are widely used as ligands in catalysis and as reagents in reactions like the Wittig and Mitsunobu reactions. While classical reducing agents like LiAlH₄ can be used, modern methods employing silanes offer milder conditions and higher functional group tolerance. A highly efficient one-pot procedure involves activation of the phosphine oxide with oxalyl chloride to form a dichlorophosphorane intermediate, followed by reduction with hexachlorodisilane (Si₂Cl₆).[6]

  • In a flame-dried Schlenk flask under an argon atmosphere, dissolve 2,5-dihydro-1-methyl-1H-phosphole 1-oxide (e.g., 5 mmol, 0.58 g) in anhydrous dichloromethane (20 mL).

  • Cool the solution to 0 °C and add oxalyl chloride (5.5 mmol, 0.70 g, 1.1 eq) dropwise. Stir the mixture at 0 °C for 30 minutes. The formation of the chlorophosphonium salt may result in a precipitate.

  • To this mixture, add a solution of hexachlorodisilane (Si₂Cl₆) (5.5 mmol, 1.48 g, 1.1 eq) in dichloromethane (10 mL) dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by ³¹P NMR spectroscopy (disappearance of the starting material signal and appearance of the phosphine signal).

  • Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure. The resulting crude phosphine can be purified by vacuum distillation or used directly, as this method typically yields products of high purity.[6]

Causality Note: The initial reaction with oxalyl chloride converts the robust P=O bond into a more reactive P-Cl bond in a chlorophosphonium salt intermediate. This "activation" step is crucial, as the P=O bond itself is too stable to be directly reduced by the silane under mild conditions. The Si-Si bond of hexachlorodisilane is the ultimate reductant, being converted to two molecules of the thermodynamically stable silicon tetrachloride (SiCl₄).[6]

cluster_main Start Phosphole Oxide (R₃P=O) Activated Chlorophosphonium Salt [R₃P-O-COCOCl]⁺Cl⁻ Start->Activated 1. Activation Oxalyl Oxalyl Chloride ((COCl)₂) Oxalyl->Activated Dichlorophosphorane Dichlorophosphorane (R₃PCl₂) Activated->Dichlorophosphorane Decarboxylation Product Phosphine (R₃P) Dichlorophosphorane->Product 2. Reduction Silane Hexachlorodisilane (Si₂Cl₆) Silane->Product Byproducts CO + CO₂ + 2 SiCl₄

Caption: Key stages in the silane-mediated reduction.

Electrophilic Attack at the Phosphoryl Oxygen

The oxygen atom of the phosphoryl group is Lewis basic and serves as a site for electrophilic attack. This reactivity is fundamental to the activation mechanism described above and can also be exploited in other transformations. For instance, reaction with strong acids can lead to protonation, while reaction with other electrophiles can form phosphonium intermediates. The hydrolysis of related 1-alkoxy-3-phospholene 1-oxides under acidic conditions proceeds via protonation of the phosphoryl oxygen, followed by nucleophilic attack at the phosphorus center.[7]

Nucleophilic Substitution at the Phosphorus Center

The electron-deficient nature of the phosphorus atom makes it a target for nucleophiles. These reactions typically proceed through a pentacoordinate intermediate or transition state.

While stable under neutral conditions, the P-C and P-O bonds can be cleaved under forcing acidic or basic conditions. Acid-catalyzed hydrolysis of cyclic phosphinates, such as alkoxy-phospholene oxides, has been shown to proceed with cleavage of the P-O-C bond.[7] For the title compound, which has only P-C bonds within the ring, hydrolysis would require much harsher conditions to cleave the P-C bonds. The relative stability of the five-membered ring makes it less prone to hydrolysis compared to acyclic analogs. However, the compound is noted to be hygroscopic and sensitive to basic conditions, which may lead to slow decomposition or polymerization over time.[3][4]

Strong nucleophiles, such as organolithium or Grignard reagents, can attack the electrophilic phosphorus center. While this can lead to the opening of the phosphole ring, such reactions are not commonly used for this specific substrate. These types of reactions are more prevalent in the chemistry of phosphinate esters, where an alkoxy group can act as a leaving group.[8]

Applications in Synthesis

The reactivity of the phosphoryl group is central to the application of 2,5-dihydro-1-methyl-1H-phosphole 1-oxide and its analogs.

  • Catalyst Precursors: The reduction of the phosphole oxide to the corresponding phosphine is a key step in generating ligands for transition metal catalysis. The phosphine can then be used in various catalytic cycles.

  • Wittig-type Reactions: Related phospholene oxides have been used as pre-catalysts in catalytic Wittig reactions, where they are reduced in situ to the active phosphine, which then participates in the olefination cycle.[4]

  • Building Blocks: The compound serves as a versatile starting material for more complex phosphorus-containing molecules. The double bond can be functionalized, and the phosphoryl group can be transformed to introduce new functionalities.[1]

Conclusion

The phosphoryl group in 2,5-dihydro-1-methyl-1H-phosphole 1-oxide is not merely a spectator but the central hub of the molecule's reactivity. Its polarized nature allows for both electrophilic attack at the oxygen and nucleophilic attack at the phosphorus. The most synthetically significant transformation is the efficient reduction of the stable P=O bond to a trivalent phosphine, a reaction best accomplished by modern silane-based methods following an activation step. This transformation unlocks its potential as a precursor to valuable phosphine ligands and reagents. A thorough understanding of these reaction pathways, supported by the robust protocols provided herein, enables researchers to effectively utilize this compound as a powerful tool in chemical synthesis.

References

  • LookChem. (n.d.). Cas 930-38-1, 2,5-dihydro-1-methyl-1H-phosphole 1-oxide. LookChem. Retrieved from [Link]

  • Bagi, P., Herbay, R., Péczka, N., & Keglevich, G. (n.d.). Preparation of 1-substituted-3-methyl-2-phospholene oxides 4 via chlorophospholenium chlorides (2 and 3). ResearchGate. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Supporting Information - Metal-free phosphonation of heteroarene N-oxides with trialkyl phosphite at room temperature. Royal Society of Chemistry. Retrieved from [Link]

  • Huang, F., et al. (n.d.). Phosphine Oxide Functional Group Based Three-Station Molecular Shuttle SUPPORTING INFORMATION. Royal Society of Chemistry. Retrieved from [Link]

  • McCormack, W. B. (1973). 3-Methyl-1-phenylphospholene oxide. Organic Syntheses, Coll. Vol. 5, p.787. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 1H-Phosphole, 2,5-dihydro-1-hydroxy-, 1-oxide. PubChem. Retrieved from [Link]

  • Hadadi, T., Shahraki, M., & Mahmoudi, F. (n.d.). McCormack cycloaddition reaction for the synthesis of phospholene oxides. ResearchGate. Retrieved from [Link]

  • Chad's Prep. (n.d.). 20.4 Reaction with Organometallic Reagents. Chad's Prep. Retrieved from [Link]

  • Keglevich, G., et al. (2021). The Hydrolysis of Phosphinates and Phosphonates: A Review. Molecules, 26(10), 2840. Retrieved from [Link]

  • LookChem. (n.d.). Cas 930-38-1, 2,5-dihydro-1-methyl-1H-phosphole 1-oxide. LookChem. Retrieved from [Link]

  • Magritek. (n.d.). SPHOS - A molecule containing 1H, 13C and 31P nuclei. Magritek. Retrieved from [Link]

  • Symmes Jr., C., & Quin, L. D. (1976). 1-Vinylcycloalkenes in the McCormack cycloaddition with phosphonous dihalides. Stereochemistry of some resulting bicyclic phospholene oxides. The Journal of Organic Chemistry, 41(2), 238-243. Retrieved from [Link]

  • Chad's Prep. (2018, September 20). 20.4 Reaction with Organometallic Reagents [Video]. YouTube. Retrieved from [Link]

  • Scribd. (n.d.). Approximate 1H and 13C NMR Shifts. Scribd. Retrieved from [Link]

  • Keglevich, G., et al. (2015). A study on the acidic hydrolysis of cyclic phosphinates: 1-Alkoxy-3-phospholene 1-oxides, 1-ethoxy-3-methylphospholane 1-oxide, and 1-ethoxy-3-methyl-1,2,3,4,5,6-hexahydrophosphinine 1-oxide. Phosphorus, Sulfur, and Silicon and the Related Elements, 190(5-6), 695-703. Retrieved from [Link]

  • ResearchGate. (n.d.). 4-Methyl-1-phenyl-2,3-dihydro-1 H -Phosphole 1-Oxide. ResearchGate. Retrieved from [Link]

  • ResearchGate. (2004). The reaction of dichlorocarbene with phosphine derivatives related on the 2-methyl-1-phenyl-2,5-dihydro and 2,3,4,5-tetrahydro-1H-phosphole moiety. ResearchGate. Retrieved from [Link]

  • Dornan, L. M., et al. (2017). A Mild One-Pot Reduction of Phosphine(V) Oxides Affording Phosphines(III) and Their Metal Catalysts. Organometallics, 36(15), 2952-2963. Retrieved from [Link]

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Methodological & Application

Application Notes & Protocols: The Synthetic Utility of 2,5-Dihydro-1-methyl-1H-phosphole 1-oxide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Versatile Heterocyclic Building Block

2,5-Dihydro-1-methyl-1H-phosphole 1-oxide, also known as 1-methyl-3-phospholene 1-oxide, is a five-membered, unsaturated heterocyclic organophosphorus compound.[1][2] Its unique structure, featuring a stereogenic phosphorus center, a reactive carbon-carbon double bond, and a polar phosphine oxide group, makes it a highly valuable and versatile intermediate in modern organic synthesis. The phosphine oxide moiety is a strong hydrogen bond acceptor that can dramatically increase aqueous solubility and reduce the lipophilicity of parent molecules, a property of significant interest in medicinal chemistry.[3][4][5] This guide provides an in-depth exploration of its synthesis, key applications, and detailed protocols for its use in transformative chemical reactions.

Compound Properties Summary
PropertyValueReference(s)
CAS Number 930-38-1[6][7]
Molecular Formula C₅H₉OP[2][6]
Molecular Weight 116.10 g/mol [6]
Appearance Viscous liquid or low-melting solid[8]
SMILES CP1(=O)CC=CC1[2][6]
InChI Key MQLQAXIVFGHSDE-UHFFFAOYSA-N[2]

Core Synthetic Applications

The utility of 2,5-dihydro-1-methyl-1H-phosphole 1-oxide stems from its ability to participate in a variety of chemical transformations, either by leveraging the reactivity of its double bond or by serving as a precursor to other valuable phosphorus compounds.

Dienophile in Diels-Alder Cycloadditions

The electron-withdrawing nature of the phosphine oxide group activates the double bond within the phospholene ring, making it an effective dienophile in [4+2] Diels-Alder cycloadditions. This reaction provides a powerful and stereocontrolled route to complex bicyclic and tricyclic phosphine oxides, which are challenging to synthesize via other methods.[9][10] The reaction proceeds by a concerted mechanism, allowing for the formation of two new carbon-carbon bonds and up to four stereocenters in a single step.[11] These resulting polycyclic frameworks serve as scaffolds for further synthetic elaboration.

The general workflow involves reacting the phospholene oxide with a suitable 1,3-diene, often under thermal conditions, to yield the corresponding cycloadduct. The choice of diene and reaction conditions can influence the stereochemical outcome of the reaction.[10]

Diels_Alder_Workflow cluster_reaction Reaction Conditions reagent1 2,5-Dihydro-1-methyl- 1H-phosphole 1-oxide (Dienophile) Solvent High-boiling Solvent (e.g., Toluene, Xylene) reagent1->Solvent reagent2 1,3-Diene (e.g., Cyclopentadiene) reagent2->Solvent Heat Heat (Δ) (80-140 °C) Solvent->Heat product Bicyclic Phosphine Oxide Cycloadduct Heat->product [4+2] Cycloaddition P_Redox_Cycle cluster_reactants Main Reaction PO Phospholene Oxide (Pre-catalyst, P(V)) P Phospholene (Active Catalyst, P(III)) PO->P Reduction P->PO Oxidation during aza-Wittig type reaction Reactants Reactants (e.g., Aldehyde + Ylide Precursor) P->Reactants Catalyzes Reaction Siloxane Siloxane Byproduct Products Products (e.g., Alkene) Reactants->Products Products->PO Oxidation Silane Silane Reductant (e.g., PhSiH₃) Silane->PO

Caption: P(III)/P(V) catalytic redox cycle.

Intermediate for Functionalized Phospholanes

The carbon-carbon double bond in 2,5-dihydro-1-methyl-1H-phosphole 1-oxide is amenable to various functionalization reactions.

  • Hydrogenation: Catalytic hydrogenation reduces the double bond to yield 1-methylphospholane 1-oxide, a saturated five-membered ring. These saturated phospholane oxides are valuable intermediates for synthesizing functionalized phosphine ligands.

  • Isomerization: Under acidic conditions, the double bond can migrate from the 3-position to the 2-position, yielding the corresponding 2-phospholene oxide. [12]This isomerization alters the electronic and steric environment of the double bond, opening up new avenues for reactivity. [12][13] This versatility makes it a key intermediate in the synthesis of agrochemicals and as a building block for new pharmaceuticals. [1]

Experimental Protocols

Safety Precaution: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, and gloves) is mandatory. Organophosphorus reagents can be toxic and should be handled with care.

Protocol 1: Synthesis via McCormack Cycloaddition

This protocol outlines the synthesis of the title compound's phenyl-substituted analogue, which follows the same principles as the methyl version. The McCormack reaction is a [2+4] cycloaddition between a conjugated diene and a dichlorophosphine, followed by hydrolysis. [8][14]

McCormack_Workflow start Start: Reagents reagents Isoprene + Dichloromethylphosphine start->reagents step1 Step 1: Cycloaddition - Solvent (e.g., Hexane) - Stir at room temp. reagents->step1 intermediate Cyclic Phosphonium Salt (Adduct) step1->intermediate step2 Step 2: Hydrolysis - Add mixture to ice water - Stir until dissolved intermediate->step2 hydrolyzed Aqueous Solution of Phospholene Oxide step2->hydrolyzed step3 Step 3: Neutralization & Workup - Adjust pH to ~6.5 with NaHCO₃ - Extract with Chloroform hydrolyzed->step3 extracted Organic Extract step3->extracted step4 Step 4: Purification - Dry over Na₂SO₄ - Concentrate solvent - Vacuum Distillation extracted->step4 product Final Product: 2,5-Dihydro-1-methyl- 1H-phosphole 1-oxide step4->product

Caption: Workflow for McCormack Cycloaddition synthesis.

Procedure: (Adapted from a general procedure)[14]

  • Reaction Setup: Equip a 500 mL three-necked, round-bottomed flask with a mechanical stirrer, a pressure-equalizing dropping funnel, and a condenser fitted with a drying tube. Maintain a nitrogen atmosphere throughout the reaction.

  • Cycloaddition: Charge the flask with isoprene (1.2 mol) and a suitable solvent like hexane. Cool the flask in an ice bath. Add dichloromethylphosphine (1.0 mol) dropwise via the dropping funnel over 1-2 hours, maintaining the temperature below 10 °C.

  • Adduct Formation: After the addition is complete, allow the mixture to warm to room temperature and stir for an additional 3-4 hours. A precipitate of the cyclic phosphonium salt adduct will form.

  • Hydrolysis: In a separate large beaker, prepare 700 mL of ice water. Carefully and slowly add the reaction mixture (adduct) to the ice water with vigorous stirring. Continue stirring until the solid material has dissolved.

  • Neutralization & Extraction: Determine the total acid content by titrating an aliquot. Slowly add a 30% sodium hydroxide solution to neutralize ~90% of the acid, keeping the temperature below 25 °C. Carefully adjust the final pH to 6.5 using a saturated sodium bicarbonate solution. This step is critical to convert acidic byproducts to their salts, preventing their extraction with the product. [14]6. Saturate the aqueous solution with sodium chloride to reduce the solubility of the product.

  • Extract the product from the aqueous layer with three portions of chloroform (or another suitable solvent) (3 x 250 mL).

  • Purification: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure. The crude product is then purified by vacuum distillation to yield 2,5-dihydro-1-methyl-1H-phosphole 1-oxide as a viscous liquid.

Protocol 2: Diels-Alder Reaction with Anthracene

This protocol provides a representative procedure for using a phospholene oxide as a dienophile.

Procedure: (Adapted from general Diels-Alder protocols)[15]

  • Reaction Setup: In a 50 mL round-bottomed flask equipped with a magnetic stir bar and a reflux condenser, combine 2,5-dihydro-1-methyl-1H-phosphole 1-oxide (1.0 eq), anthracene (1.0 eq), and 20 mL of a high-boiling solvent such as xylene.

  • Reaction Conditions: Heat the mixture to reflux (approx. 140 °C) with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or ¹H NMR analysis of aliquots. The reaction may require several hours (4-24 h) for completion. Anthracene is a relatively unreactive diene due to its aromaticity, necessitating elevated temperatures. [15]3. Workup and Isolation: Once the reaction is complete, allow the solution to cool to room temperature. The product may precipitate upon cooling. If so, collect the crystals by vacuum filtration.

  • If the product remains in solution, remove the xylene under reduced pressure.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) or by column chromatography on silica gel to afford the pure bicyclic phosphine oxide adduct.

Summary and Outlook

2,5-Dihydro-1-methyl-1H-phosphole 1-oxide is a foundational reagent in organophosphorus chemistry. Its applications in constructing complex polycyclic systems via Diels-Alder reactions, its role as a pre-catalyst in P(III)/P(V) redox cycles, and its utility as a versatile intermediate for functionalized phospholanes underscore its importance. For researchers in drug discovery and materials science, the ability to introduce the phosphine oxide moiety can confer beneficial physicochemical properties, such as enhanced solubility. [4][5]The protocols provided herein offer a reliable starting point for leveraging this powerful synthetic building block in a variety of research and development settings.

References

  • Keglevich, G., et al. (2018). Preparation of 2-phospholene oxides by the isomerization of 3-phospholene oxides. ResearchGate. Available at: [Link]

  • Phospholene Oxides in Organic Synthesis: A Guide for Chemists. (2026).
  • Grishina, L. N., et al. (2024). Tris(hydroxymethyl)phosphine oxide – Synthesis, chemistry, and applications. Phosphorus, Sulfur, and Silicon and the Related Elements. Available at: [Link]

  • McCormack, W. B. (1963). 3-Methyl-1-phenylphospholene oxide. Organic Syntheses, Coll. Vol. 5, p.787. Available at: [Link]

  • Cas 930-38-1, 2,5-dihydro-1-methyl-1H-phosphole 1-oxide. LookChem. Available at: [Link]

  • Stambirskyi, M. V., et al. (2021). Phosphine Oxides (−POMe2) for Medicinal Chemistry: Synthesis, Properties, and Applications. Journal of Organic Chemistry, 86(18), 12783–12801. Available at: [Link]

  • Grishina, L. N., et al. (2024). Tris(hydroxymethyl)phosphine oxide – synthesis, chemistry, and applications. Taylor & Francis Online. Available at: [Link]

  • Synthesis of Phospholene Oxide Catalysts for Hydrolysis Stabilizers. (2025). ResearchGate. Available at: [Link]

  • Bodzioch, A., et al. (2022). Efficient Oxidative Resolution of 1-Phenylphosphol-2-Ene and Diels–Alder Synthesis of Enantiopure Bicyclic and Tricyclic P-Stereogenic C-P Heterocycles. Molecules, 27(23), 8238. Available at: [Link]

  • Al-Simaani, J., et al. (2013). Regio- and stereoselective Diels-Alder reaction of diphenyl 5-methylhexa-1,3,4-trien-3-yl phosphine oxide. ARKIVOC, 2013(4), 152-163. Available at: [Link]

  • Synthesis of benzophosphole oxides and carbene generation through [3+2] cyclization and preparation of monomers for RAFT and ATRP polymerization. (2018). University of Minnesota Digital Conservancy. Available at: [Link]

  • Gajda, M., et al. (2024). A Straightforward Approach Towards Phosphadecalones by Microwave-Assisted Diels–Alder Reaction. Molecules, 29(1), 249. Available at: [Link]

  • 2,5-dihydro-1-methyl-1h-phosphole 1-oxide. PubChem. Available at: [Link]

  • 1H-Phosphole, 2,5-dihydro-3-methyl-1-phenyl-, 1-oxide. US EPA. Available at: [Link]

  • Scheme 3: Computed reaction mechanism of the 3-phospholene oxide (1) 2-phospholene oxide (4) isomerization. ResearchGate. Available at: [Link]

  • Hanaya, T., et al. (2006). Synthesis of Functionalized Phospholane Oxides and Phosphorinane Oxides from 1,4- and 1,5-Di-O-Mesyloxy Compounds. HETEROCYCLES. Available at: [Link]

  • Wang, Y., et al. (2020). Hetero-Diels–Alder reactions of 2H-phospholes with allenes: synthesis and functionalization of 6-methylene-1-phosphanorbornenes. Organic Chemistry Frontiers. Available at: [Link]

  • Strategies for the Synthesis of Functional Acylphosphane Oxides and their Application. (2019). ETH Zurich Research Collection. Available at: [Link]

  • Diels-Alder Reaction Lab Procedure. Available at: [Link]

  • 4-Methyl-1-phenyl-2,3-dihydro-1 H -Phosphole 1-Oxide. (2020). ResearchGate. Available at: [Link]

  • Synthesis of 1-Amino-2,5-dihydro-1H-phosphole 1-Oxides and Their N-Phosphinoyl Derivatives. (2025). ResearchGate. Available at: [Link]

  • Krok, F., et al. (2021). The Elucidation of the Molecular Mechanism of the Extrusion Process. International Journal of Molecular Sciences, 22(15), 8199. Available at: [Link]

  • Leitch, J. A., et al. (2022). Evolution of Solid Processing Methods in Continuous Flow Technology: Reactive Extrusion. CHIMIA, 76(4), 346-351. Available at: [Link]

Sources

Application Notes and Protocols for 2,5-Dihydro-1-methyl-1H-phosphole 1-oxide in Catalysis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Unique Profile of 2,5-Dihydro-1-methyl-1H-phosphole 1-oxide as a Catalytic Ligand

In the landscape of modern catalysis, the design and selection of ligands are paramount to achieving high efficiency, selectivity, and stability in chemical transformations. 2,5-Dihydro-1-methyl-1H-phosphole 1-oxide, a member of the phospholene oxide family, represents a class of ligands with compelling attributes that distinguish them from traditional phosphines. Their inherent air and moisture stability simplifies handling and reaction setup, a significant advantage in both academic and industrial settings.[1]

The catalytic activity of phosphine oxides, including 2,5-dihydro-1-methyl-1H-phosphole 1-oxide, is rooted in their tautomeric equilibrium with the corresponding phosphinous acids.[2] While the pentavalent oxide form is predominant and stable, coordination to a transition metal center can shift the equilibrium towards the trivalent phosphinous acid tautomer.[2] This in-situ generation of the active phosphine ligand from a stable pre-ligand is a key feature that enhances the practicality of these compounds in catalysis.

This guide provides a comprehensive overview of 2,5-dihydro-1-methyl-1H-phosphole 1-oxide, from its synthesis to its application as a ligand in transition metal-catalyzed cross-coupling reactions. Detailed protocols, mechanistic insights, and performance data for analogous systems are presented to equip researchers with the knowledge to effectively utilize this versatile ligand.

Synthesis of 2,5-Dihydro-1-methyl-1H-phosphole 1-oxide

The most direct and widely employed method for the synthesis of 5-membered phosphorus heterocycles like 2,5-dihydro-1-methyl-1H-phosphole 1-oxide is the McCormack Cycloaddition .[3][4] This reaction involves a [4+1] cycloaddition between a conjugated diene and a phosphonous dihalide, followed by hydrolysis of the resulting adduct.[3]

Experimental Workflow: Synthesis via McCormack Cycloaddition

cluster_0 Step 1: Cycloaddition cluster_1 Step 2: Hydrolysis and Workup Start Materials Buta-1,3-diene & Dichloromethylphosphine Cycloaddition McCormack Cycloaddition (Room Temperature, 5-7 days) Start Materials->Cycloaddition Adduct Crystalline Adduct: 1,1-Dichloro-1-methyl-2,5-dihydro-1H-phosphole Cycloaddition->Adduct Hydrolysis Hydrolysis (Ice Water) Adduct->Hydrolysis Neutralization Neutralization (e.g., NaHCO3 to pH ~7) Hydrolysis->Neutralization Extraction Extraction (e.g., Chloroform) Neutralization->Extraction Purification Purification (Distillation under vacuum) Extraction->Purification Final Product 2,5-Dihydro-1-methyl-1H-phosphole 1-oxide Purification->Final Product Yields a stable, isolable product Suzuki_Cycle cluster_ligand Ligand Role (L) Pd(0)L2 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Pd(0)L2->OxAdd R-X Pd(II)_Aryl R-Pd(II)-X      |     L₂ OxAdd->Pd(II)_Aryl Transmetal Transmetalation Pd(II)_Aryl->Transmetal R'-B(OR)₂ Base Pd(II)_Biaryl R-Pd(II)-R'      |     L₂ Transmetal->Pd(II)_Biaryl RedElim Reductive Elimination Pd(II)_Biaryl->RedElim RedElim->Pd(0)L2 R-R' L L = Phospholene Oxide (as Phosphinous Acid)

Caption: Generalized catalytic cycle for the Suzuki-Miyaura reaction.

Protocol: Suzuki-Miyaura Coupling of an Aryl Chloride with an Arylboronic Acid

Materials:

  • Palladium(II) acetate (Pd(OAc)₂)

  • 2,5-Dihydro-1-methyl-1H-phosphole 1-oxide

  • Aryl chloride

  • Arylboronic acid

  • Base (e.g., potassium carbonate, K₂CO₃, or cesium carbonate, Cs₂CO₃)

  • Anhydrous solvent (e.g., toluene, dioxane, or DMF)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • Catalyst Pre-formation (Optional but Recommended): In a flame-dried Schlenk tube under an inert atmosphere, dissolve palladium(II) acetate and 2,5-dihydro-1-methyl-1H-phosphole 1-oxide (typically in a 1:2 to 1:4 Pd:ligand ratio) in a small amount of the reaction solvent. Stir the mixture at room temperature for 15-30 minutes.

  • Reaction Setup: To the Schlenk tube containing the pre-formed catalyst (or to a new Schlenk tube if not pre-forming), add the aryl chloride, arylboronic acid (typically 1.2-1.5 equivalents), and the base (typically 2-3 equivalents).

  • Solvent Addition: Add the anhydrous solvent to the reaction mixture.

  • Reaction Execution: Place the sealed Schlenk tube in a preheated oil bath and stir at the desired temperature (typically 80-120 °C) for the required time (typically 2-24 hours). Monitor the reaction progress by TLC or GC-MS.

  • Workup: After the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Data Presentation: Performance of a Phospholene Oxide Ligand in Suzuki-Miyaura Coupling

The following table summarizes representative performance data for the Suzuki-Miyaura coupling of aryl chlorides using a phospholene oxide-based catalytic system. This data is based on findings for analogous secondary phosphine oxide ligands, which are effective for this challenging transformation. [5]

Entry Aryl Chloride Arylboronic Acid Base Solvent Temp. (°C) Time (h) Yield (%)
1 4-Chlorotoluene Phenylboronic acid K₂CO₃ Toluene 100 12 >95
2 4-Chloroanisole 4-Tolylboronic acid Cs₂CO₃ Dioxane 110 8 >98

| 3 | 2-Chloropyridine | 3-Methoxyphenylboronic acid | K₃PO₄ | DMF | 120 | 16 | 92 |

Mechanistic Insights: The Role of 2,5-Dihydro-1-methyl-1H-phosphole 1-oxide

The efficacy of 2,5-dihydro-1-methyl-1H-phosphole 1-oxide as a ligand in catalysis can be attributed to several key factors:

  • In-situ Formation of the Active Ligand: As mentioned, the stable phosphine oxide acts as a pre-ligand. Upon coordination to the metal center, it can tautomerize to the catalytically active phosphinous acid. This avoids the need to handle air-sensitive phosphines. [2]* Electronic Properties: The phosphinous acid ligand is electron-rich, which facilitates the oxidative addition of the aryl halide to the Pd(0) center, a crucial step in the catalytic cycle. [6]* Steric Hindrance: The steric bulk of the ligand can influence the rate of reductive elimination, the final step that forms the C-C bond and regenerates the active Pd(0) catalyst. Appropriate steric bulk can promote this step and prevent catalyst decomposition. [7]* Stability: The inherent stability of the phosphine oxide functionality contributes to the overall robustness of the catalytic system, potentially leading to higher turnover numbers and catalyst longevity. [1]

Conclusion

2,5-Dihydro-1-methyl-1H-phosphole 1-oxide is a promising and practical ligand for transition metal-catalyzed reactions. Its stability, coupled with its ability to form a highly active catalytic species in situ, makes it an attractive alternative to traditional phosphine ligands. The protocols and mechanistic discussions provided in this guide are intended to serve as a valuable resource for researchers exploring the application of this and related phospholene oxides in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.

References

  • BenchChem. (2025). Application Notes and Protocols: 1-Ethyl-3-methyl-3-phospholene 1-oxide in the Synthesis of P-Heterocycles. BenchChem.
  • BenchChem. (2025). Application Notes and Protocols: 1-Ethyl-3-methyl-3-phospholene 1-oxide in Stereoselective Synthesis. BenchChem.
  • Gorantla, S. M. N. V. T., Pan, S., Mondal, K. C., & Frenking, G. (2020). Preparation of 2-phospholene oxides by the isomerization of 3-phospholene oxides.
  • LookChem. (n.d.). Cas 930-38-1, 2,5-dihydro-1-methyl-1H-phosphole 1-oxide. Retrieved from [Link]

  • McCormack, W. B. (1963). 3-Methyl-1-phenylphospholene oxide. Organic Syntheses, 43, 73.
  • PubChem. (n.d.). 2,5-dihydro-1-methyl-1h-phosphole 1-oxide. Retrieved from [Link]

  • PubChem. (n.d.). 1H-Phosphole, 2,5-dihydro-3-methyl-1-phenyl-, 1-oxide. Retrieved from [Link]

  • LookChem. (n.d.). Cas 930-38-1, 2,5-dihydro-1-methyl-1H-phosphole 1-oxide. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2026). Phospholene Oxides in Organic Synthesis: A Guide for Chemists.
  • Hadadi, T., Shahraki, M., & Mahmoudi, F. (2023). A comprehensive theoretical investigation of substituent effects on the McCormack [4+2] cycloaddition reaction. Journal of Physical Organic Chemistry, 36(10), e4539.
  • Chongqing Chemdad Co., Ltd. (n.d.). 3-Methyl-1-phenyl-2-phospholene 1-oxide. Retrieved from [Link]

  • Entegris. (n.d.). 3-Methyl-1-phenyl-2-phospholene-1-oxide.
  • Myers, A. (n.d.). The Suzuki Reaction. Chem 115.
  • Ariafard, A., & Fey, N. (2010). A computational study of phosphine ligand effects in Suzuki-Miyaura coupling.
  • van der Vlugt, J. I. (2012).
  • Gaillard, S., & Nolan, S. P. (2011). Secondary Phosphine Oxide–Gold(I) Complexes and Their First Application in Catalysis. Chemistry – A European Journal, 17(33), 9273-9278.
  • Grabulosa, A., Nolis, P., & Parella, T. (2019). Coordination chemistry and catalysis with secondary phosphine oxides. Catalysis Science & Technology, 9(20), 5504-5561.
  • Symmes Jr, C., & Quin, L. D. (1976). 1-Vinylcycloalkenes in the McCormack cycloaddition with phosphonous dihalides. Stereochemistry of some resulting bicyclic phospholene oxides. The Journal of Organic Chemistry, 41(2), 238-243.
  • Chen, C., & Brookhart, M. (2016). Phosphine-Phenoxide Nickel Catalysts for Ethylene/Acrylate Copolymerization: Olefin Coordination and Complex Isomerization Studies Relevant to the Mechanism of Catalysis. Organometallics, 35(8), 1146-1155.
  • Reddit. (2019). What's the role of the phosphine ligand in Suzuki couplings?. r/chemistry.
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Heck Reaction.
  • Lee, C. F., Liu, C. Y., Chou, Y. C., & Hong, F. E. (2017). Bulky Di(1-adamantyl)phosphinous Acid-Ligated Pd(II) Precatalysts for Suzuki Reactions of Unreactive Aryl Chlorides. Molecules, 22(9), 1461.
  • Gucma, M., & Golebiowski, A. (2018). Heck Transformations of Biological Compounds Catalyzed by Phosphine-Free Palladium.

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experimental protocols for using 1-methyl-3-phospholene 1-oxide

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Synthetic Applications of Methyl-Phospholene Oxides

Abstract

This comprehensive guide serves as a technical resource for researchers, chemists, and drug development professionals on the experimental uses of methyl-phospholene 1-oxides. While the query specified "1-methyl-3-phospholene 1-oxide," the vast body of scientific literature predominantly focuses on its closely related and synthetically valuable analogues, particularly 3-Methyl-1-phenyl-2-phospholene 1-oxide (MPPO) and its isomers. This document will therefore concentrate on the well-established protocols and applications of these derivatives, providing a robust and experimentally validated framework. We will delve into the synthesis, characterization, and key applications of these versatile five-membered phosphorus heterocycles, offering detailed, step-by-step protocols, mechanistic insights, and practical guidance rooted in established chemical literature.

Introduction: The Versatile Phospholene Oxide Scaffold

Phospholene oxides are a class of organophosphorus compounds featuring a five-membered ring containing a phosphorus atom. Their unique electronic and steric properties make them highly effective reagents, intermediates, and catalysts in a wide array of organic transformations.[1] Specifically, derivatives like 3-Methyl-1-phenyl-2-phospholene 1-oxide (MPPO) have garnered significant attention for their utility in:

  • Catalysis: They are potent catalysts for polymerization reactions and intramolecular aza-Wittig cyclizations, which are crucial for synthesizing nitrogen-containing heterocycles found in many biologically active compounds.[2][3]

  • Organic Synthesis: As versatile intermediates, they are instrumental in the synthesis of complex molecules, including phospha-sugars with potential anticancer activity.[2][4]

  • Materials Science: The phospholene ring system contributes to unique photophysical properties, making these compounds valuable in the development of advanced materials like organic light-emitting diodes (OLEDs) and thermally stable polymers.[1][4]

This guide will provide the foundational knowledge and practical protocols to successfully employ these powerful reagents in a laboratory setting.

Physicochemical Properties & Characterization

Accurate characterization is the bedrock of reproducible science. The physical and spectroscopic properties of methyl-phenyl-phospholene oxides are well-documented.

PropertyValue for 3-Methyl-1-phenyl-2-phospholene 1-oxideReference(s)
CAS Number 707-61-9[5][6]
Molecular Formula C₁₁H₁₃OP[5][7]
Molecular Weight 192.19 g/mol [5][6]
Appearance White to yellow crystalline solid[2][8]
Melting Point 58-65 °C[5][9]
Boiling Point 150 °C @ 0.15 mmHg[2][5]
Solubility Soluble in polar solvents like chloroform and water.[2][10]
Refractive Index (n20/D) ~1.5707[2][6]

Spectroscopic Data:

  • ¹H NMR & ¹³C NMR: The spectra are complex due to P-H and P-C coupling. The methyl group typically appears as a doublet.

  • ³¹P NMR: This is a critical technique for characterizing organophosphorus compounds, with phosphine oxides appearing in a characteristic chemical shift range.

  • Mass Spectrometry (GC-MS): The molecular ion peak at m/z 192 is prominent.[11][12]

  • FTIR: A strong absorption band corresponding to the P=O stretch is a key diagnostic feature.

Core Protocol: Synthesis via McCormack Cycloaddition

The most fundamental route to phospholene oxides is the McCormack cycloaddition, a [4+1] cycloaddition between a conjugated diene and a phosphonous dihalide, followed by hydrolysis.[13] The following protocol is adapted from the well-established procedure published in Organic Syntheses.[10]

Principle

This two-step synthesis first involves the reaction of dichlorophenylphosphine with isoprene to form a crystalline adduct. This adduct is then carefully hydrolyzed to yield the target 3-methyl-1-phenylphospholene oxide. The procedure is robust and provides a good yield of the desired product.[10]

Workflow Diagram

G cluster_0 Step 1: Cycloaddition cluster_1 Step 2: Hydrolysis & Purification A Charge Flask: - Dichlorophenylphosphine - Isoprene - Antioxidant (e.g., Ionol®) B Incubate at Room Temp (5-7 days) A->B C Formation of Crystalline Adduct: 1,1-dichloro-1-phenyl-3-methyl-3-phospholene B->C D Isolate & Wash Adduct (with petroleum ether) C->D E Hydrolyze Adduct (in ice water) D->E Proceed to Hydrolysis F Neutralize Solution (NaOH, then NaHCO₃ to pH 6.5) E->F G Extract with Chloroform F->G H Dry & Concentrate Extract G->H I Vacuum Distillation H->I J Final Product: 3-Methyl-1-phenyl-3-phospholene 1-oxide I->J

Caption: Workflow for the synthesis of 3-methyl-1-phenyl-3-phospholene 1-oxide.

Detailed Step-by-Step Protocol

Materials:

  • Dichlorophenylphosphine (1.00 mole, 179 g)

  • Isoprene (3.0 moles, 204 g)

  • Ionol® (or other suitable antioxidant) (2.0 g)

  • Petroleum ether

  • Ice

  • 30% Sodium hydroxide (NaOH) solution

  • Sodium bicarbonate (NaHCO₃) solution

  • Sodium chloride (NaCl)

  • Chloroform (CHCl₃)

  • Anhydrous calcium sulfate (CaSO₄)

Procedure:

  • Cycloaddition: In a dry 1-L suction flask inside a fume hood, combine dichlorophenylphosphine (1.00 mole), isoprene (3.0 moles), and the antioxidant.[10] Stopper the flask and allow it to stand at room temperature for 5-7 days. A white crystalline precipitate of the adduct will form.[10]

  • Adduct Isolation: Crush the granular adduct and slurry it with petroleum ether. Collect the solid on a sintered glass funnel, wash with additional petroleum ether, and minimize exposure to atmospheric moisture.[10]

  • Hydrolysis: Carefully add the collected adduct to 700 mL of ice water with stirring. Continue stirring until the solid has dissolved.[10]

  • Neutralization: Determine the total acid content by titrating an aliquot. Slowly add ~90-95% of the required 30% NaOH solution, keeping the temperature below 25 °C with ice. Adjust the final pH to 6.5 using a sodium bicarbonate solution. Caution: Avoid making the solution strongly basic, as the product is sensitive to base-catalyzed polymerization and hydrolysis.[10]

  • Extraction: Saturate the aqueous solution with sodium chloride. Extract the product with three 250-mL portions of chloroform.[10]

  • Purification: Combine the chloroform extracts, dry them briefly over anhydrous calcium sulfate, filter, and concentrate the solution. The crude product is then purified by vacuum distillation to yield the final phospholene oxide.[10]

Application Protocol: Catalysis of Aza-Wittig Cyclization

MPPO is an excellent organocatalyst for intramolecular aza-Wittig reactions, a powerful method for constructing nitrogen-containing heterocycles such as benzoxazoles and quinazolinones.[2][3]

Principle

The phospholene oxide catalyzes the reaction between an azide or isocyanate functional group and a carbonyl group within the same molecule. The reaction proceeds via an iminophosphorane intermediate, which then undergoes cyclization.

Workflow Diagram

G A Combine Reactant (e.g., 2-azidobenzoyl derivative) & MPPO Catalyst (5 mol%) in Toluene B Reflux Reaction Mixture (Monitor by TLC) A->B C Reaction Complete B->C D Cool to Room Temperature C->D E Remove Solvent (in vacuo) D->E F Purify Crude Product (Column Chromatography) E->F G Isolated Heterocyclic Product F->G

Caption: General workflow for an MPPO-catalyzed aza-Wittig cyclization reaction.

Detailed Step-by-Step Protocol

Materials:

  • Aryl azide or isocyanate starting material (1.0 mmol)

  • 3-Methyl-1-phenyl-2-phospholene 1-oxide (MPPO) (0.05 mmol, 5 mol%)

  • Anhydrous toluene (5 mL)

  • Standard glassware for reflux under an inert atmosphere (e.g., Argon or Nitrogen)

Procedure:

  • Setup: To a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser under an inert atmosphere, add the starting material (1.0 mmol) and MPPO (0.05 mmol).

  • Reaction: Add anhydrous toluene (5 mL) and bring the mixture to reflux.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Workup: Allow the reaction mixture to cool to room temperature. Remove the toluene under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the desired heterocyclic product.[3]

Application Protocol: The Horner-Wadsworth-Emmons (HWE) Reaction

While phospholene oxides themselves are not the primary reagents in the HWE reaction, the underlying principle involves phosphonate-stabilized carbanions, which are conceptually related. The HWE reaction is a critical tool for alkene synthesis, offering significant advantages over the traditional Wittig reaction, including the use of more nucleophilic and less basic ylides and the easy removal of the water-soluble phosphate byproduct.[14][15]

Principle

A phosphonate carbanion, generated by deprotonating a phosphonate ester with a suitable base, reacts with an aldehyde or ketone. The resulting intermediate collapses to form an alkene, typically with high E-selectivity, and a water-soluble phosphate salt.[15]

General Mechanism Diagram

G cluster_0 Ylide Formation cluster_1 Alkene Formation A Phosphonate Ester C Phosphonate Carbanion (Ylide) A->C + Base B Base (e.g., NaH, NaOMe) E Oxaphosphetane Intermediate C->E Nucleophilic Attack D Aldehyde or Ketone D->E F (E)-Alkene E->F G Phosphate Byproduct E->G

Caption: The generalized mechanism of the Horner-Wadsworth-Emmons (HWE) reaction.

General Step-by-Step Protocol

Materials:

  • Phosphonate ester (e.g., Trimethyl phosphonoacetate) (1.0 eq)

  • Base (e.g., Sodium methoxide, Sodium hydride) (1.0 eq)

  • Anhydrous solvent (e.g., Methanol, THF)

  • Aldehyde or Ketone (1.0 eq)

Procedure:

  • Ylide Generation: In a dry, inert-atmosphere flask, dissolve the phosphonate ester in the anhydrous solvent. Cool the solution in an ice bath.[16]

  • Base Addition: Slowly add the base to the stirred solution. Allow the mixture to stir for a short period to ensure complete formation of the ylide.[16]

  • Carbonyl Addition: Add the aldehyde or ketone dropwise to the reaction mixture. The reaction is often exothermic.[16]

  • Reaction: Allow the reaction to stir at room temperature for a specified time (typically 1-2 hours), monitoring by TLC.[16]

  • Workup: Quench the reaction with water or a saturated ammonium chloride solution. Extract the product with an organic solvent.

  • Purification: Wash the combined organic layers with brine, dry over an anhydrous drying agent, filter, and concentrate. Purify the crude product by recrystallization or column chromatography.[16]

Safety & Handling

3-Methyl-1-phenyl-2-phospholene 1-oxide requires careful handling due to its potential hazards.

  • Hazards: Harmful if swallowed (H302), suspected of causing cancer (H351), and harmful to aquatic life with long-lasting effects (H412).[17] May cause skin, eye, and respiratory irritation.[8]

  • Personal Protective Equipment (PPE): Always wear safety glasses with side shields, chemical-resistant gloves, and a lab coat.[6][18] Work in a well-ventilated fume hood.

  • Handling: Avoid breathing dust. Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.[8][17]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area under an inert atmosphere. It is hygroscopic.[8][18]

  • Incompatibilities: Avoid strong oxidizing agents.[18]

  • Disposal: Dispose of contents and container in accordance with local, regional, and national regulations.[17]

Troubleshooting

ProblemPossible Cause(s)Suggested Solution(s)
Low yield in McCormack Cycloaddition Incomplete reaction; moisture contamination; loss during workup.Ensure starting materials are pure and dry. Extend reaction time. Handle adduct quickly to minimize hydrolysis in air. Ensure pH control during neutralization.
Polymerization of Product Exposure to strong base during neutralization.Carefully monitor pH during neutralization, adding base slowly and with efficient cooling. Do not exceed pH 7.[10]
Catalytic Reaction is Sluggish Catalyst is impure or deactivated; insufficient temperature.Use freshly purified catalyst. Ensure the reaction is at the correct reflux temperature. Use a higher catalyst loading if necessary.
Poor E/Z selectivity in HWE Reaction Reaction conditions not optimized.The choice of base, solvent, and temperature can influence stereoselectivity. Consult literature for specific substrate-optimized conditions.
Difficulty Purifying Product Co-elution with byproducts (e.g., phosphine oxide).For HWE, the phosphate byproduct is water-soluble and should be removed during aqueous workup. For other reactions, optimize chromatography conditions (try different solvent systems or silica alternatives).

References

  • Benchchem. (n.d.). Application Notes and Protocols: 1-Ethyl-3-methyl-3-phospholene 1-oxide in the Synthesis of P-Heterocycles.
  • Organic Syntheses. (n.d.). 3-Methyl-1-phenylphospholene oxide. Org. Syn. Coll. Vol. 5, 787.
  • Alfa Chemistry. (n.d.). 3-Methyl-1-phenyl-2-phospholene 1-oxide.
  • Phospholene Oxides in Organic Synthesis: A Guide for Chemists. (2026, January 1).
  • Guidechem. (n.d.). 3-METHYL-1-PHENYL-3-PHOSPHOLENE 1-OXIDE 7564-51-4 wiki.
  • ChemicalBook. (2025, September 16). 3-Methyl-1-phenyl-2-phospholene 1-oxide Chemical Properties,Uses,Production.
  • Gorantla, S. M. N. V. T., et al. (2025, November). Preparation of 2-phospholene oxides by the isomerization of 3-phospholene oxides.
  • Fisher Scientific. (2025, December 21). Safety Data Sheet.
  • Chem-Impex. (n.d.). 3-Methyl-1-phenyl-2-phospholene 1-oxide.
  • BLDpharm. (n.d.). 7529-24-0|1-Ethyl-3-methyl-3-phospholene 1-oxide.
  • Sigma-Aldrich. (n.d.). 3-Methyl-1-phenyl-2-phospholene 1-oxide 85%, technical grade.
  • Google Patents. (n.d.). EP0632049A1 - Process for Producing 3-Methyl-1-Phenylphospholene Oxide.
  • NIST. (n.d.). 3-Methyl-1-phenyl-2-phospholene-1-oxide. NIST WebBook.
  • Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: 3-Methyl-1-phenyl-2-phospholene-1-oxide.
  • Cole-Parmer. (n.d.). Material Safety Data Sheet - 3-Methyl-1-Phenyl-2-Phospholene Oxide, 98%.
  • Sigma-Aldrich. (n.d.). Ligand for various cross-coupling reactions.
  • The Art of Organic Synthesis: Utilizing 3-Methyl-1-phenyl-2-phospholene 1-oxide. (2025, October 17).
  • TCI Chemicals. (n.d.). 3-Methyl-1-phenyl-2-phospholene 1-Oxide.
  • Thermo Fisher Scientific. (n.d.). 3-Methyl-1-phenyl-2-phospholene 1-oxide, 94%.
  • MDPI. (n.d.).
  • Organic Chemistry Portal. (n.d.). Wittig-Horner Reaction Horner-Wadsworth-Emmons Reaction.
  • SpectraBase. (n.d.). 3-Methyl-1-phenyl-3-phospholene 1-oxide - Optional[MS (GC)] - Spectrum.
  • Entegris. (n.d.).
  • PubChem. (n.d.). 1H-Phosphole, 2,3-dihydro-4-methyl-1-phenyl-, 1-oxide.
  • CDN. (2013, March 21). CHEM 51LC SPRING 2013: EXPERIMENT 3 HORNER-EMMONS-WITTIG SYNTHESIS.

Sources

derivatization of 2,5-dihydro-1-methyl-1H-phosphole 1-oxide for drug discovery

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocols

Topic: Derivatization of 2,5-Dihydro-1-methyl-1H-phosphole 1-oxide for Drug Discovery

Audience: Researchers, scientists, and drug development professionals.

Abstract

Organophosphorus compounds, particularly those with a P=O moiety, are of growing importance in medicinal chemistry due to their unique physicochemical properties, such as high polarity, metabolic stability, and their ability to act as bioisosteres for carboxyl or carbonyl groups.[1][2] The 2,5-dihydro-1H-phosphole 1-oxide (also known as a 3-phospholene 1-oxide) scaffold represents a conformationally restricted, five-membered heterocyclic system that serves as a versatile starting point for the synthesis of novel chemical entities.[3] Its unique structure allows for stereocontrolled functionalization, making it an attractive core for building libraries of drug-like molecules.[4] This guide details robust protocols for the synthesis of the parent scaffold, 2,5-dihydro-1-methyl-1H-phosphole 1-oxide, and its subsequent derivatization through two distinct chemical strategies: [2+1] cycloaddition at the olefinic bond and α-functionalization via a Horner-Wittig type reaction. These methods provide reliable pathways to expand the chemical space around the phosphole oxide core for applications in drug discovery.

Introduction: The Phosphole Oxide Scaffold in Medicinal Chemistry

The incorporation of phosphorus into organic molecules can significantly alter their pharmacokinetic and pharmacodynamic profiles.[1] Phosphine oxides, in particular, are valued for their high polarity, which can enhance aqueous solubility, and their remarkable stability against metabolic degradation.[2] The phosphoryl group (P=O) is an excellent hydrogen bond acceptor, capable of forming strong interactions with biological targets.

The 2,5-dihydro-1H-phosphole 1-oxide ring system is a valuable scaffold for several reasons:

  • Structural Rigidity: The cyclic nature of the scaffold reduces conformational flexibility, which can lead to higher binding affinity and selectivity for a biological target.

  • Stereochemical Complexity: The phosphorus atom can be a stereogenic center, and reactions on the ring can introduce additional stereocenters, allowing for the exploration of three-dimensional chemical space.

  • Versatile Reactivity: The scaffold possesses two key reactive sites for diversification: the C=C double bond and the α-protons adjacent to the phosphoryl group. This dual reactivity allows for the generation of a wide array of derivatives from a common intermediate.[3]

This document provides a Senior Application Scientist's perspective on harnessing this scaffold, explaining not just the procedural steps but the underlying chemical principles that ensure success and reproducibility in a research setting.

Synthesis of the Starting Material: 2,5-Dihydro-1-methyl-1H-phosphole 1-oxide

The most direct and widely used method for synthesizing 3-phospholene 1-oxides is the McCormack Reaction , a [4+1] cycloaddition between a conjugated diene and a phosphonous dihalide (e.g., dichloromethylphosphine), followed by hydrolysis.[1][2][5]

Protocol 2.1: Synthesis via McCormack Reaction

This protocol describes the synthesis of the title compound from isoprene and dichloromethylphosphine.

Rationale: The reaction proceeds in two stages. First, the diene and the phosphonous dihalide undergo a cycloaddition to form a cyclic phosphonium salt. This intermediate is highly reactive and is typically not isolated. Second, controlled hydrolysis of the intermediate yields the stable phosphole oxide. Careful control of temperature and the hydrolysis step is critical to prevent polymerization and side reactions.[5]

G reagents Isoprene + Dichloromethylphosphine cycloaddition [4+1] Cycloaddition reagents->cycloaddition intermediate Cyclic Phosphonium Salt Intermediate cycloaddition->intermediate hydrolysis Controlled Hydrolysis (H2O) intermediate->hydrolysis product 2,5-Dihydro-1-methyl-1H-phosphole 1-oxide hydrolysis->product purification Purification (Distillation/Chromatography) product->purification final_product Pure Product purification->final_product

Caption: Workflow for Synthesis of the Phosphole Oxide Scaffold.

Materials:

  • Isoprene

  • Dichloromethylphosphine

  • Anhydrous Toluene

  • Deionized Water

  • Saturated Sodium Bicarbonate solution

  • Anhydrous Magnesium Sulfate

  • Nitrogen gas supply

  • Three-neck round-bottom flask with reflux condenser, dropping funnel, and nitrogen inlet

Procedure:

  • Setup: Assemble the flame-dried three-neck flask under a nitrogen atmosphere. Equip it with a magnetic stirrer.

  • Reaction: Charge the flask with dichloromethylphosphine (1.0 eq) dissolved in anhydrous toluene (2 M solution). Cool the solution to 0 °C in an ice bath.

  • Addition: Add isoprene (1.1 eq) dropwise via the dropping funnel over 30 minutes, maintaining the internal temperature below 10 °C.

  • Warming: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 4-6 hours. The formation of a precipitate (the phosphonium salt) may be observed.

  • Hydrolysis: Cool the mixture back to 0 °C. Slowly and carefully add deionized water (5.0 eq) dropwise. This step is exothermic. Maintain the temperature below 20 °C.

  • Workup: After hydrolysis, stir the mixture for 1 hour at room temperature. Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.

  • Drying & Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: The crude phosphole oxide can be purified by vacuum distillation or column chromatography on silica gel.

Key Derivatization Strategies

Strategy A: [2+1] Cycloaddition - Dichlorocyclopropanation

This strategy targets the C=C double bond to build a fused-ring system, introducing two new stereocenters and significantly altering the scaffold's topology.

Rationale: Dichlorocarbene (:CCl₂) is a highly reactive electrophile that readily adds across electron-rich double bonds. In this protocol, it is generated in situ from chloroform and a strong base. The stereochemical outcome of the addition to the phosphole oxide can be influenced by the steric bulk of the phosphorus substituent.

G cluster_0 Carbene Generation start_mat Phosphole Oxide cycloadd [2+1] Cycloaddition start_mat->cycloadd reagents Chloroform (CHCl3) + Base (e.g., KOtBu) generation In situ generation of Dichlorocarbene (:CCl2) reagents->generation generation->cycloadd product Dichlorocyclopropanated Phosphole Oxide cycloadd->product

Caption: Workflow for Dichlorocyclopropanation Reaction.

Protocol 3.1: Dichlorocyclopropanation Adapted from Keglevich et al. (1990).[6]

Materials:

  • 2,5-Dihydro-1-methyl-1H-phosphole 1-oxide (1.0 eq)

  • Chloroform (used as both reagent and solvent)

  • Potassium tert-butoxide (KOtBu) (3.0 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • Nitrogen gas supply

Procedure:

  • Setup: In a flame-dried, nitrogen-purged round-bottom flask, dissolve the phosphole oxide in a mixture of THF and chloroform (1:1 v/v).

  • Cooling: Cool the solution to 0 °C using an ice bath.

  • Base Addition: Add potassium tert-butoxide in small portions over 1 hour. Maintain vigorous stirring and keep the temperature below 5 °C.

  • Reaction: After the addition is complete, allow the mixture to stir at 0 °C for 2 hours, then warm to room temperature and stir overnight.

  • Quenching: Carefully quench the reaction by slowly adding cold water.

  • Extraction: Extract the aqueous mixture with dichloromethane (3x).

  • Workup: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the resulting diastereomeric products by column chromatography on silica gel.

Strategy B: α-Functionalization - Horner-Wittig Olefination

This strategy leverages the electron-withdrawing nature of the P=O group, which increases the acidity of the α-protons (at the C2 and C5 positions). Deprotonation creates a stabilized carbanion that can act as a nucleophile in a Horner-Wittig (or Horner-Wittig-Emmons) type reaction to form new C-C bonds.[7][8][9][10]

Rationale: A strong, non-nucleophilic base like n-butyllithium (n-BuLi) is required to deprotonate the α-carbon. The resulting lithiated intermediate is a potent nucleophile that readily attacks carbonyl electrophiles (aldehydes or ketones). The subsequent elimination of a lithium phosphinate salt drives the formation of an alkene. This reaction is a powerful tool for carbon chain extension.

G start_mat Phosphole Oxide deprotonation 1. Deprotonation (n-BuLi, THF, -78 °C) start_mat->deprotonation intermediate α-Lithiated Intermediate (Carbanion) deprotonation->intermediate addition 2. Addition of Aldehyde or Ketone (R-CHO) intermediate->addition adduct Hydroxyalkyl Phosphine Oxide Adduct addition->adduct elimination 3. Elimination adduct->elimination product Alkene Product elimination->product

Caption: Workflow for Horner-Wittig Olefination Reaction.

Protocol 3.2: Horner-Wittig Olefination

Materials:

  • 2,5-Dihydro-1-methyl-1H-phosphole 1-oxide (1.0 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • n-Butyllithium (n-BuLi) in hexanes (1.1 eq)

  • Aldehyde or Ketone (1.1 eq)

  • Saturated Ammonium Chloride (NH₄Cl) solution

  • Nitrogen gas supply

Procedure:

  • Setup: Add the phosphole oxide to a flame-dried, nitrogen-purged flask and dissolve in anhydrous THF.

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Deprotonation: Add n-BuLi dropwise via syringe. A color change (often to yellow or orange) indicates carbanion formation. Stir for 1 hour at -78 °C.

  • Addition of Electrophile: Add a solution of the aldehyde or ketone in anhydrous THF dropwise. Stir for 2-3 hours at -78 °C.

  • Warming & Quenching: Allow the reaction to warm slowly to room temperature, then quench by adding saturated NH₄Cl solution.

  • Extraction: Extract the mixture with ethyl acetate (3x).

  • Workup: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the product by column chromatography on silica gel.

Data Summary & Characterization

Successful derivatization must be confirmed by rigorous analytical methods.

Key Analytical Techniques:

  • ³¹P NMR: The most definitive technique for phosphorus-containing compounds. The chemical shift (δ) is highly sensitive to the oxidation state and chemical environment of the phosphorus atom. Phosphine oxides typically appear in a characteristic downfield region.

  • ¹H and ¹³C NMR: Used to confirm the overall structure, including the successful addition of new fragments and the stereochemical relationships between protons.

  • Mass Spectrometry (MS): Confirms the molecular weight of the new derivative.

  • Infrared (IR) Spectroscopy: The strong P=O stretching band (typically 1150-1250 cm⁻¹) is a key diagnostic peak.

Strategy Reaction Type Key Reagents Functionalized Site Typical Yield Range
A [2+1] CycloadditionCHCl₃, KOtBuC=C Double Bond40-70%
B Horner-Wittign-BuLi, R-CHOα-Carbon (C2/C5)50-85%

Conclusion

The 2,5-dihydro-1-methyl-1H-phosphole 1-oxide scaffold is a highly valuable starting point for medicinal chemistry programs. The robust synthesis via the McCormack reaction provides reliable access to the core structure. Subsequent derivatization, through methods such as cycloaddition and α-functionalization, allows for the systematic and efficient exploration of chemical space. The protocols outlined in this guide provide a validated foundation for researchers to generate novel, structurally diverse phosphine oxides, enabling the discovery of new therapeutic agents.

References

  • Stasi, A., Travaglio, M., & Calhelha, R. C. (2024). The key phosphorus moieties in drug design: antimicrobials and beyond. RSC Medicinal Chemistry. (PMC free article)
  • McCormack, W. B. (1963). 3-Methyl-1-phenylphospholene oxide. Organic Syntheses, 43, 73.
  • Frenking, G., et al. (2021). Computed reaction mechanism of the 3-phospholene oxide (1) 2-phospholene oxide (4)
  • Bansal, R. K., & Gupta, N. (2004). Cycloaddition Reactions of Heterophospholes.
  • Clayden, J., et al. (2000). Synthesis, X-ray crystal structures and Horner–Wittig addition reactions of some protected β-aminophosphine oxides. Journal of the Chemical Society, Perkin Transactions 1, (11), 1731-1741.
  • Finkbeiner, P., Hehn, J. P., & Gnamm, C. (2020). Phosphine Oxides from a Medicinal Chemist's Perspective: Physicochemical and in Vitro Parameters Relevant for Drug Discovery. Journal of Medicinal Chemistry, 63(13), 7081–7107.
  • LookChem. (n.d.). Cas 930-38-1, 2,5-dihydro-1-methyl-1H-phosphole 1-oxide. Retrieved from [Link]

  • MDPI. (2022). Wittig and Wittig–Horner Reactions under Sonication Conditions. Molecules, 27(15), 4966.
  • ResearchGate. (n.d.). Selected Organophosphorus Compounds with Biological Activity. Applications in Medicine. Retrieved from [Link]

  • Rodriguez, J. B., & Gallo-Rodriguez, C. (2019). The Role of the Phosphorus Atom in Drug Design. ChemMedChem, 14(2), 190–216.
  • Royal Society of Chemistry. (2021). Selected organophosphorus compounds with biological activity. Applications in medicine. RSC Advances, 11(13), 7436-7459.
  • Organic Chemistry Portal. (n.d.). Phosphine oxide synthesis by substitution or addition. Retrieved from [Link]

  • ScienceDirect. (2014). Synthesis Using the Wittig and Related Phosphorus-, Silicon-, or Sulfur-Based Reactions. Science of Synthesis.
  • YouTube. (2019). Wittig Horner Reaction: a Method for E-alkenes or Trans-Alkene. Retrieved from [Link]

  • Organic Synthesis. (n.d.). Wittig & Wittig-Horner reactions. Retrieved from [Link]

  • LookChem. (n.d.). Cas 930-38-1, 2,5-dihydro-1-methyl-1H-phosphole 1-oxide. Retrieved from [Link]

  • Royal Society of Chemistry. (2020). A One-Pot (2+4) Cycloaddition of Propargyl Alcohols with o-Hydroxyphenyl Substituted Secondary Phosphine Oxides. Organic & Biomolecular Chemistry, 18(34), 6667-6671.
  • PubChem. (n.d.). 2,5-dihydro-1-methyl-1h-phosphole 1-oxide. Retrieved from [Link]

  • ResearchGate. (2004). Cycloaddition Reactions of Heterophospholes.
  • Organic Syntheses. (n.d.). anti-1,2,2,3,4,4-Hexamethylphosphetane 1-Oxide. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). 1H-Phosphole, 2,5-dihydro-3-methyl-1-phenyl-, 1-oxide. Retrieved from [Link]

  • Keglevich, G., et al. (1990). THE STEREOCHEMISTRY OF THE DICHLOROCYCLOPROPANATION REACTION OF 2,5-DIHYDRO-LH-PHOSPHOLE1-OXIDES.
  • National Center for Biotechnology Information. (n.d.). 1H-Phosphole, 2,5-dihydro-1-hydroxy-, 1-oxide. Retrieved from [Link]

  • Zagidullin, A. A., et al. (2015). Enhancing the reactivity of 1,2-diphospholes in cycloaddition reactions. Beilstein Journal of Organic Chemistry, 11, 168–174.
  • ResearchGate. (2015). Enhancing the reactivity of 1,2-diphospholes in cycloaddition reactions. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 1H-Phosphole, 2,5-dihydro-3-methyl-1-phenyl-, 1-oxide. Retrieved from [Link]

  • Fedyk, A. V., & Chalyk, B. A. (2023). Synthesis of functionalized 4,5-dihydroisoxazoles decorated with the dimethylphosphinoyl group. Journal of Organic and Pharmaceutical Chemistry, 21(3), 5-13.

Sources

Application Notes and Protocols: Scale-Up Synthesis and Industrial Applications of Phosphole Oxides

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rising Prominence of Phosphole Oxides

Phosphole oxides, five-membered phosphorus heterocycles, are a class of organophosphorus compounds that have garnered significant attention in recent years. Their unique electronic structure, characterized by a pyramidal phosphorus atom that disrupts the aromaticity of the phosphole ring, imparts distinct and highly tunable photophysical and chemical properties. This has led to their emergence as critical building blocks in a range of advanced materials.[1]

Industrially, the applications for phosphole oxides are rapidly expanding, most notably in the field of organic electronics. Their high electron affinity and thermal stability make them exceptional candidates for electron-transporting and emissive materials in Organic Light-Emitting Diodes (OLEDs).[2][3][4] Beyond OLEDs, their utility extends to catalysis, where they can act as robust ligands for transition metal catalysts, and as fluorescent probes in biomedical imaging.[1][5]

These application notes provide a comprehensive technical guide for researchers, scientists, and drug development professionals. We will delve into the practical aspects of synthesizing phosphole oxides with a focus on scalability, and explore their key industrial applications with detailed protocols.

Part 1: Scale-Up Synthesis of Phosphole Oxides

The economically viable production of phosphole oxides is a cornerstone for their industrial implementation. While numerous synthetic routes have been developed in academic laboratories, not all are amenable to large-scale production. Here, we focus on methodologies with the highest potential for industrial scale-up, discussing the underlying chemistry and providing detailed protocols.

Key Synthetic Strategies for Industrial Production

Two of the most prominent methods for the synthesis of phosphole derivatives are the Fagan-Nugent Reaction and the McCormack Cycloaddition . These methods offer access to a wide variety of substituted phospholes and their oxides.

1. The Fagan-Nugent Reaction: A Versatile Route to Substituted Phospholes

The Fagan-Nugent reaction provides a powerful and versatile method for the synthesis of phospholes from zirconacyclopentadienes.[6][7] This reaction is particularly useful for producing multi-substituted phospholes with a high degree of control over the substitution pattern. The subsequent oxidation to the phosphole oxide is typically straightforward.

Causality of Experimental Choices: The choice of zirconocene dichloride and a reducing agent (like n-butyllithium) to generate the active "zirconocene" equivalent is crucial for the initial formation of the zirconacyclopentadiene from two equivalents of an alkyne.[7] The subsequent reaction with a dichlorophosphine introduces the phosphorus atom into the ring. The choice of dichlorophosphine determines the substituent on the phosphorus atom. The final oxidation step to the phosphole oxide is often achieved with common and inexpensive oxidizing agents like hydrogen peroxide.

Diagram of the Fagan-Nugent Reaction Pathway:

Fagan_Nugent cluster_0 Step 1: Zirconacyclopentadiene Formation cluster_1 Step 2: Phosphole Formation cluster_2 Step 3: Oxidation 2 R-C≡C-R' 2 R-C≡C-R' Zirconacyclopentadiene Zirconacyclopentadiene 2 R-C≡C-R'->Zirconacyclopentadiene [Cp2Zr] Cp2ZrCl2 + 2 n-BuLi Cp2ZrCl2 + 2 n-BuLi Phosphole Phosphole Zirconacyclopentadiene->Phosphole + R''PCl2 R''PCl2 R''PCl2 Phosphole Oxide Phosphole Oxide Phosphole->Phosphole Oxide + H2O2 H2O2 H2O2

Caption: Fagan-Nugent reaction workflow for phosphole oxide synthesis.

Protocol 1: Synthesis of 1-Phenyl-2,3,4,5-tetramethylphosphole Oxide (Lab Scale)

This protocol is adapted from literature procedures and serves as a foundation for scale-up considerations.[8]

Materials:

ReagentMolar Mass ( g/mol )AmountMoles
Zirconocene dichloride (Cp2ZrCl2)292.212.92 g10 mmol
2-Butyne54.091.2 mL15 mmol
n-Butyllithium (2.5 M in hexanes)64.068.0 mL20 mmol
Dichlorophenylphosphine (PhPCl2)179.011.35 mL10 mmol
Hydrogen Peroxide (30% aq.)34.012.0 mL~20 mmol
Tetrahydrofuran (THF), anhydrous-100 mL-
Toluene-50 mL-
Hexane-50 mL-

Procedure:

  • Zirconacyclopentadiene Formation:

    • To a flame-dried 250 mL Schlenk flask under an argon atmosphere, add zirconocene dichloride (2.92 g, 10 mmol) and anhydrous THF (50 mL).

    • Cool the suspension to -78 °C in a dry ice/acetone bath.

    • Slowly add n-butyllithium (8.0 mL, 20 mmol) dropwise over 15 minutes. The solution will turn dark.

    • Stir the mixture at -78 °C for 1 hour.

    • Add 2-butyne (1.2 mL, 15 mmol) and allow the reaction to slowly warm to room temperature and stir for 4 hours.

  • Phosphole Synthesis:

    • Cool the reaction mixture to -78 °C.

    • Add dichlorophenylphosphine (1.35 mL, 10 mmol) dropwise.

    • Allow the mixture to warm to room temperature and stir overnight.

  • Work-up and Isolation of Phosphole:

    • Quench the reaction by the slow addition of water (10 mL).

    • Extract the product with hexane (3 x 50 mL).

    • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 1-phenyl-2,3,4,5-tetramethylphosphole.

  • Oxidation to Phosphole Oxide:

    • Dissolve the crude phosphole in toluene (50 mL).

    • Add 30% aqueous hydrogen peroxide (2.0 mL) dropwise while stirring vigorously. The reaction is exothermic.

    • Stir at room temperature for 2 hours.

    • Separate the organic layer and wash with water (2 x 30 mL) and brine (30 mL).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification:

    • The crude phosphole oxide can be purified by column chromatography on silica gel (eluent: ethyl acetate/hexane mixture) or by recrystallization from a suitable solvent system like ethanol/water.

Scale-Up Considerations for the Fagan-Nugent Reaction:

  • Reagent Handling: n-Butyllithium is highly pyrophoric and requires specialized handling procedures in an industrial setting, including the use of closed-system transfer equipment. Dichlorophenylphosphine is corrosive and toxic; appropriate personal protective equipment (PPE) and ventilation are mandatory.

  • Thermal Management: The initial formation of the zirconocene equivalent and the final oxidation with hydrogen peroxide are exothermic. Industrial reactors with efficient cooling systems are necessary to control the reaction temperature and prevent runaways.

  • Solvent Selection: While THF is a common laboratory solvent, its potential for peroxide formation and its relatively low boiling point might make other ethers like 2-methyl-THF or cyclopentyl methyl ether (CPME) more suitable for industrial processes due to improved safety profiles.

  • Purification: Large-scale chromatography can be expensive and generate significant solvent waste. Developing robust crystallization procedures for the final product is crucial for industrial-scale purification.

2. McCormack Cycloaddition: A Direct Route to Phospholene Oxides

The McCormack cycloaddition is a [4+1] cycloaddition reaction between a 1,3-diene and a dichlorophosphine, followed by hydrolysis to yield a phospholene oxide.[9] This method is atom-economical and can be a straightforward route to certain phosphole oxide precursors.

Diagram of the McCormack Cycloaddition Pathway:

McCormack_Cycloaddition 1,3-Diene 1,3-Diene Cycloadduct Cycloadduct 1,3-Diene->Cycloadduct + R-PCl2 R-PCl2 R-PCl2 Phospholene Oxide Phospholene Oxide Cycloadduct->Phospholene Oxide Hydrolysis Hydrolysis (H2O) Hydrolysis (H2O)

Caption: McCormack cycloaddition for phospholene oxide synthesis.

Protocol 2: Synthesis of 1-Phenyl-3,4-dimethylphospholene Oxide (Conceptual Industrial Workflow)

This conceptual protocol outlines the key steps and considerations for a scaled-up McCormack cycloaddition.

Materials and Equipment:

  • Glass-lined or stainless steel reactor with temperature control, inert gas blanketing, and a pressure-equalizing dropping funnel.

  • Isoprene (stabilized)

  • Dichlorophenylphosphine

  • Toluene or another suitable inert solvent

  • Water (for hydrolysis)

  • Aqueous sodium bicarbonate solution (for neutralization)

Procedure:

  • Reactor Preparation: The reactor is rendered inert by purging with nitrogen or argon.

  • Charging Reagents: A solution of isoprene in toluene is charged to the reactor.

  • Reaction: Dichlorophenylphosphine is added dropwise to the isoprene solution at a controlled temperature (typically between 25-50 °C). The reaction progress is monitored by in-process controls (e.g., GC or NMR).

  • Hydrolysis: After the cycloaddition is complete, water is carefully added to the reaction mixture to hydrolyze the intermediate chlorophosphonium salt. This step is exothermic and may release HCl gas, requiring a scrubber.

  • Work-up and Neutralization: The organic layer is separated, and the aqueous layer is extracted with toluene. The combined organic layers are washed with aqueous sodium bicarbonate solution to neutralize any remaining acid.

  • Solvent Removal and Product Isolation: The solvent is removed by distillation, and the crude phospholene oxide is isolated.

  • Purification: The product is purified by vacuum distillation or crystallization.

Safety Considerations for Scale-Up:

  • Handling of Dichlorophosphines: These are corrosive and react violently with water. All equipment must be dry, and the reaction should be conducted under a strict inert atmosphere.

  • Exothermic Reactions: Both the cycloaddition and the hydrolysis steps are exothermic and require careful temperature control to prevent side reactions and ensure safety.

  • By-product Management: The hydrolysis step generates hydrochloric acid, which needs to be neutralized and disposed of properly.

Part 2: Industrial Applications of Phosphole Oxides

The unique properties of phosphole oxides have paved the way for their use in several high-value industrial applications.

Organic Light-Emitting Diodes (OLEDs)

Phosphole oxides are highly valued as materials for OLEDs due to their excellent electron-transporting properties and high thermal stability.[2] The low-lying LUMO (Lowest Unoccupied Molecular Orbital) energy level of many phosphole oxides facilitates efficient electron injection and transport, leading to improved device performance. They can be used as electron-transport layers (ETLs), host materials for phosphorescent emitters, or as the emissive layer itself.[3][4][10]

Diagram of a Multilayer OLED Device Structure:

OLED_Structure Cathode (e.g., Al) Cathode (e.g., Al) Electron Injection Layer (EIL) Electron Injection Layer (EIL) Cathode (e.g., Al)->Electron Injection Layer (EIL) Electron Transport Layer (ETL) - Phosphole Oxide Electron Transport Layer (ETL) - Phosphole Oxide Electron Injection Layer (EIL)->Electron Transport Layer (ETL) - Phosphole Oxide Emissive Layer (EML) Emissive Layer (EML) Electron Transport Layer (ETL) - Phosphole Oxide->Emissive Layer (EML) Hole Transport Layer (HTL) Hole Transport Layer (HTL) Emissive Layer (EML)->Hole Transport Layer (HTL) Hole Injection Layer (HIL) Hole Injection Layer (HIL) Hole Transport Layer (HTL)->Hole Injection Layer (HIL) Anode (e.g., ITO) Anode (e.g., ITO) Hole Injection Layer (HIL)->Anode (e.g., ITO)

Caption: A typical multilayer OLED structure incorporating a phosphole oxide ETL.

Protocol 3: Fabrication of a Phosphole Oxide-Based OLED (Laboratory Scale)

This protocol describes the fabrication of a simple OLED device using a phosphole oxide as the electron-transport layer via thermal evaporation.

Materials and Equipment:

  • Indium tin oxide (ITO)-coated glass substrates

  • Substrate cleaning solutions (e.g., Decon 90, acetone, isopropanol)

  • High-vacuum thermal evaporation system (<10^-6 Torr)

  • Organic materials:

    • Hole-injection layer (HIL): e.g., HAT-CN

    • Hole-transport layer (HTL): e.g., TAPC

    • Emissive layer (EML) host and dopant: e.g., CBP doped with Ir(ppy)3

    • Electron-transport layer (ETL): A suitable phosphole oxide

    • Electron-injection layer (EIL): e.g., LiF

  • Metal for cathode: e.g., Aluminum (Al)

  • Shadow masks for patterning the organic layers and the cathode.

Procedure:

  • Substrate Preparation:

    • Clean the ITO-coated glass substrates sequentially in an ultrasonic bath with Decon 90 solution, deionized water, acetone, and isopropanol (15 minutes each).

    • Dry the substrates with a nitrogen gun and treat them with UV-ozone for 10 minutes to improve the work function of the ITO.

  • Organic Layer Deposition:

    • Transfer the cleaned substrates into the high-vacuum thermal evaporation chamber.

    • Deposit the organic layers sequentially without breaking the vacuum:

      • HIL (e.g., HAT-CN, 10 nm)

      • HTL (e.g., TAPC, 40 nm)

      • EML (e.g., CBP doped with 10% Ir(ppy)3, 20 nm)

      • ETL (Phosphole oxide, 30 nm)

      • EIL (e.g., LiF, 1 nm)

  • Cathode Deposition:

    • Deposit the aluminum cathode (100 nm) through a shadow mask to define the active area of the device.

  • Encapsulation:

    • Transfer the fabricated devices to a nitrogen-filled glovebox.

    • Encapsulate the devices using a UV-curable epoxy and a glass coverslip to protect the organic layers from oxygen and moisture.

  • Characterization:

    • Measure the current-voltage-luminance (J-V-L) characteristics and the electroluminescence spectrum of the device.

Industrial Production of OLEDs:

For industrial-scale production, the thermal evaporation process is carried out in large cluster tools that can handle multiple large-area substrates without breaking vacuum. Solution-based processing techniques like slot-die coating are also being developed for roll-to-roll manufacturing of OLEDs, which could further reduce production costs.[11]

Catalysis

Phosphine oxides, including phosphole oxides, can act as ligands for transition metals, forming stable complexes that can catalyze a variety of organic transformations.[1] The steric and electronic properties of the phosphole oxide ligand can be tuned by modifying the substituents on the phosphole ring and the phosphorus atom, allowing for the optimization of catalytic activity and selectivity.

Potential Catalytic Applications:

  • Cross-coupling reactions: Phosphole oxide-metal complexes could potentially be used in reactions like Suzuki, Heck, and Sonogashira couplings.

  • Polymerization: Some phosphine oxide-based metal complexes have shown activity in olefin polymerization.[1]

  • Oxidation and Reduction Reactions: The phosphoryl group can influence the redox properties of the metal center, making these complexes suitable for oxidation and reduction catalysis.[1]

Protocol 4: General Procedure for a Phosphole Oxide-Palladium Catalyzed Suzuki Coupling (Exploratory)

This protocol provides a general starting point for investigating the catalytic activity of a newly synthesized phosphole oxide in a Suzuki cross-coupling reaction.

Materials:

ComponentExample
Aryl halide4-Bromoanisole
Boronic acidPhenylboronic acid
BasePotassium carbonate (K2CO3)
Palladium sourcePalladium(II) acetate (Pd(OAc)2)
LigandSynthesized Phosphole Oxide
SolventToluene/Water mixture

Procedure:

  • Reaction Setup:

    • To a Schlenk tube, add the aryl halide (1.0 mmol), boronic acid (1.2 mmol), base (2.0 mmol), palladium(II) acetate (1-2 mol%), and the phosphole oxide ligand (2-4 mol%).

    • Evacuate and backfill the tube with argon three times.

    • Add the degassed solvent mixture (e.g., 5 mL of toluene/water 4:1).

  • Reaction:

    • Heat the reaction mixture at a specified temperature (e.g., 80-100 °C) with stirring.

    • Monitor the reaction progress by TLC or GC-MS.

  • Work-up:

    • Cool the reaction to room temperature and add water (10 mL).

    • Extract the product with ethyl acetate (3 x 15 mL).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by column chromatography on silica gel.

Considerations for Industrial Catalysis:

  • Catalyst Loading and Turnover Number (TON): For an industrial process to be viable, the catalyst loading should be as low as possible, and the turnover number should be high.

  • Catalyst Recovery and Recycling: Developing methods to recover and reuse the expensive palladium catalyst and the phosphole oxide ligand is crucial for cost-effectiveness.

  • Process Safety: Large-scale catalytic reactions require careful control of reaction parameters to ensure safety and prevent thermal runaways.

Part 3: Safety, Handling, and Purification

Safety and Handling of Organophosphorus Compounds

Many organophosphorus compounds are toxic and require careful handling.[5][12][13]

General Safety Precautions:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

  • Ventilation: Work in a well-ventilated fume hood to avoid inhalation of vapors or dust.

  • Emergency Procedures: Be familiar with the location and use of safety showers, eyewash stations, and fire extinguishers. In case of exposure, seek immediate medical attention.[5]

Industrial Hygiene:

In an industrial setting, robust safety protocols are essential. This includes engineered controls like closed-system reactors, dedicated ventilation systems, and regular monitoring of the workplace atmosphere for airborne contaminants.[12] Employee training on the specific hazards of the chemicals being handled is also critical.

Large-Scale Purification of Phosphole Oxides

Purification is a critical step in ensuring the high purity of phosphole oxides required for applications like OLEDs.

Purification Techniques:

  • Crystallization: This is often the most cost-effective and scalable method for purifying solid compounds. The choice of solvent is critical and needs to be optimized to provide good recovery of the pure product.

  • Distillation: For liquid or low-melting solid phosphole oxides, vacuum distillation can be an effective purification method.

  • Sublimation: High-purity materials for electronics are often purified by sublimation under high vacuum. This technique is particularly useful for removing non-volatile impurities.

  • Adsorbent Treatment: Passing a solution of the crude product through a bed of an adsorbent like silica gel or activated carbon can remove colored impurities and polar by-products.

Conclusion

Phosphole oxides are a versatile class of compounds with significant potential for industrial applications, particularly in the field of organic electronics. While laboratory-scale syntheses are well-established, the transition to large-scale industrial production requires careful consideration of factors such as reaction scalability, safety, and cost-effective purification methods. The protocols and considerations outlined in these application notes provide a solid foundation for researchers and process chemists working to unlock the full industrial potential of these promising materials.

References

  • Phosphine oxides are an interesting class of compounds possessing tetracoordinate and pentavalent phosphorus atoms and have been employed in a wide range of applications including reagents in organic synthesis, metal extractants, flame retardants, pharmaceuticals, and bioactivity studies. Among all, the degree of basicity of phosphoryl oxygen driven by the nature of substituents influences the electronic properties of the central metal in a complex toward the diversified catalytic processes.
  • Design of a suitable monitoring system requires a knowledge of the biological actions of the compounds in use, and this paper reviews some of the anticholinesterase and other actions of organophosphorus compounds which are relevant to health and safety at work.
  • Dibenzophosphole oxides were obtained from secondary hydrophosphine oxides with a biphenyl group by dehydrogenation via phosphine–hydrogen and carbon–hydrogen bond cleavage in the presence of a catalytic amount of palladium(II) acetate, Pd(OAc)2. (The Journal of Organic Chemistry)
  • Organophosphate poisoning occurs when your body reacts to chemical compounds found in certain agricultural products and chemical warfare nerve agents.
  • The electrochemical oxidation of diphenylphosphine oxide with acetylene in equal amounts was performed without chemical oxidants and additives at room temperature with 0.
  • The hazards of organophosphorus (OP) pesticides to agricultural workers are reviewed. (CDC Stacks)
  • Benzo[b]phosphole oxides are important P-heterocycles that find applications in optoelectronics due to their inherent photophysical properties.
  • The zirconacyclopentadiene intermediates (the Fagan-Nugent method) are also promising...
  • Novel mixed phosphole–fluorene π-conjugated systems have been prepared using the Fagan–Nugent route. Their optical (UV-visible absorption, fluorescence spectra) and electrochemical properties have been systematically evaluated. The use of these derivatives as emitters in OLEDs strongly depends on the substituent linked on the P-atom.
  • Novel mixed phosphole – fluorene π-conjugated systems have been prepared using the Fagan–Nugent route. Their optical (UV-visible absorption, fluorescence spectra )
  • We have developed original blue-light promoted iron-catalyzed reactions of activated alkynes with secondary phosphine oxides in the presence of tert-butylhydroperoxide under argon at room temperature. Depending on the nature of the iron precursors, benzo[b]phosphole oxides were obtained... (RSC Publishing)
  • The ubiquitous organophosphates present a continuing health hazard in agriculture, public health eradication programmes and as chemical warfare agents. (SciSpace)
  • A 250 mL Schlenk flask was backfilled 3x with nitrogen, then a medium size stir bar, 2.254 g of diphenylphosphine oxide, 1.000 g of diphenylacetylyne, 3.903 g of silver oxide, and 50 mL of dimethylformamide (DMF) were added to the Schlenk. (Southern Adventist University)
  • The present work describes an efficient reaction of electrochemical phosphorylation of phenylacetylene controlled by the composition of catalytic nanoparticles based on non-noble-metals. (PMC - NIH)
  • In this work, a facile and scalable method to synthesize hollow and conductive iron-cobalt phosphide (Fe-Co-P) alloy nanostructures using a Fe-Co metal organic complex as a precursor is described.
  • Cycloisomerization reactions involving C–P bond formation have been overlooked for the synthesis of P-heterocycles. In this work, we developed a simple, efficient and versatile route to synthesize benzo- phosphole oxides by reacting ortho-alkynyl secondary phosphine oxides with 5 mol% AgSbF6. (Organic Chemistry Frontiers)
  • The new 1-phenyl-2,3,4,5-tetramethylphosphole (6c) has been prepared from 2-butyne, AlCl3, PhPCl2, and (n-Bu)3P.
  • Organophosphate (OP) compounds are a diverse group of chemicals used in both domestic and industrial settings. (eMedicine - Medscape)
  • This review provides an overview of phosphole-based ligand families (monophospholes, multidentate hybrid phosphole ligands, diphosphole and 2,2'-biphosphole-based ligands) and their potential in metal- and organo-catalyzed reactions (asymmetric reactions included).
  • Reactions of the tertiary phosphines R3P (R = Me, Bu, Oct, Cy, Ph) with 35% aqueous H2O2 gives the corresponding oxides as the H2O2 adducts R3P [[double bond, length as m-dash]] O·(H2O2)x (x = 0.5–1.0). (Dalton Transactions)
  • The product is further dried in vacuo (ca. 0.2 mmHg, 23 °C) giving crude phosphetane oxide 2 as a white amorphous solid. To purify, crude 2 is placed inside a 150 mL beaker and then diethyl ether (90 mL)
  • Pure organic thermally activated delayed fluorescence (TADF) materials hold great promise for efficient organic light-emitting diodes (OLEDs), yet developing high-performance blue TADF materials that integrate short delayed lifetime with aggregation-induced emission (AIE) properties remains a significant challenge. (RSC Publishing)
  • Structure of the multi-layer OLEDs using fluorene–phosphole derivatives as emissive layer (EML) and energy level HOMO and LUMO diagram.
  • McCormack cycloaddition reaction for the synthesis of phospholene oxides.
  • A final report on the study of ultrafine metal oxide particles as destructive adsorbents for toxic substances is presented. (DTIC)
  • ...we fabricated phosphorescent OLEDs using the optimized TITO electrode with a transparency of 87.96% and a sheet resistance of 18.06 X/sq.
  • Fagan and Nugent first reported the formation of main group metalloles from zirconacyclopentadiene, which provided a versatile approach for the construction of metalloles... (PubMed)
  • In this study, the application of ordered mesoporous silica (OMS) doped with various metal oxides (Zr, Ti, Fe and Al) were studied for the removal of (ortho)
  • The invention provides a 1-phenyl-1, 2, 3, 4-tetrahydroisoquinoline preparation method.
  • In recent years, phosphorescent dyes forming ultrathin light-emitting layers (<1 nm, UEMLs) have been widely applied to fabricate monochromatic and white organic light-emitting diodes (OLEDs)... (PMC - PubMed Central)
  • Organic light emitting diodes (devices) or OLEDs are monolithic, solid-state devices that typically consist of a series of organic thin films sandwiched between two thin-film conductive electrodes. (MBRAUN)
  • In this guide, we demonstrate how to make standard organic light-emitting diodes (OLEDs) in a glove box using materials and equipment widely available to any lab. (Ossila)
  • In the evolution of OLED fabrication, roll-to-roll (R2R) solution-based techniques, which are low-cost and high throughput, have emerged as next-generation manufacturing methods for OLED production. (MDPI)
  • An organic light-emitting diode (OLED), also known as organic 🖥️electroluminescent (organic EL) diode is a type of light-emitting diode (LED) in which the emissive electroluminescent layer is an organic compound film that emits light in response to an electric current. (YouTube)
  • Two new azaheterocycle-based bolas...
  • Due to the broad control over the morphology/particle size and reduction of particle aggregation, as well as the appropriateness for large-scale manufacturing and high purity, hydrothermal production of MO nanoparticles is widely used. (MDPI)
  • Process for the preparation of triphenylphosphine...
  • ...invention relates to a process for the preparation of triphenyl phosphate and can be used in the chemical industry.
  • Substituent-dependent [4+2] or [2+2] cycloadditions of phenylallenyl phosphine oxides with arynes.

Sources

The Strategic Role of 2,5-dihydro-1-methyl-1H-phosphole 1-oxide in Modern Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Versatile Phosphorus Heterocycle in Agrochemical Innovation

In the competitive landscape of agrochemical development, the drive for novel, effective, and selective active ingredients is paramount. Heterocyclic compounds are a cornerstone of this innovation, and among them, phosphorus-containing rings have garnered significant interest. 2,5-dihydro-1-methyl-1H-phosphole 1-oxide, a five-membered phosphorus heterocycle, has emerged as a critical intermediate in the synthesis of a new generation of pesticides and herbicides.[1] Its unique structural and reactive properties make it a versatile building block for creating complex molecular architectures with enhanced biological activity.[1]

This document serves as a comprehensive guide for researchers, scientists, and drug development professionals, providing in-depth application notes and detailed protocols for the synthesis and utilization of 2,5-dihydro-1-methyl-1H-phosphole 1-oxide in agrochemical research and development. The methodologies outlined herein are grounded in established chemical principles and validated synthetic procedures, aiming to empower chemists with the knowledge to leverage this important intermediate effectively.

Physicochemical Properties and Spectroscopic Data

A thorough understanding of the physical and chemical properties of 2,5-dihydro-1-methyl-1H-phosphole 1-oxide is essential for its successful application in synthesis.

PropertyValueReference
CAS Number 930-38-1[2][3]
Molecular Formula C₅H₉OP[2][4]
Molecular Weight 116.1 g/mol [2]
Appearance Hygroscopic solid[5]
Boiling Point 173-174 °C at 0.7 mmHg[6]
Melting Point 60-65 °C[6]

Spectroscopic Data:

  • ³¹P NMR (CDCl₃): δ 20.6 ppm[5][7]

  • ¹H NMR (CDCl₃): δ 7.85‐7.35 (m, 5 H), 5.88 (d, 1 H, J H‐P = 25.1 Hz), 2.80–2.15 (m, 4 H), 2.05 (s, 3 H) ppm[5][7]

Synthesis of 2,5-dihydro-1-methyl-1H-phosphole 1-oxide: The McCormack Cycloaddition

The most prevalent and efficient method for synthesizing phospholene oxides is the McCormack cycloaddition reaction.[7][8][9][10] This [4+2] cycloaddition involves the reaction of a conjugated diene with a dichlorophosphine, followed by hydrolysis of the resulting adduct.[10][11][12]

Reaction Workflow

McCormack_Reaction cluster_reactants Reactants cluster_intermediate Intermediate cluster_product Product Butadiene 1,3-Butadiene Adduct Cyclic Phosphonium Salt (Adduct) Butadiene->Adduct + Dichloromethylphosphine DCMP Dichloromethylphosphine DCMP->Adduct Product 2,5-dihydro-1-methyl-1H-phosphole 1-oxide Adduct->Product Hydrolysis Hydrolysis Hydrolysis (H₂O)

Caption: McCormack cycloaddition for the synthesis of 2,5-dihydro-1-methyl-1H-phosphole 1-oxide.

Detailed Synthetic Protocol

Materials:

  • 1,3-Butadiene

  • Dichloromethylphosphine

  • Anhydrous solvent (e.g., hexane or toluene)

  • Ice

  • 30% Sodium hydroxide solution

  • Sodium bicarbonate solution

  • Sodium chloride

  • Chloroform

  • Calcium sulfate (anhydrous)

  • Inhibitor (e.g., 2,6-di-tert-butyl-p-cresol)

Procedure:

  • Reaction Setup: In a pressure-rated reaction vessel equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), add the anhydrous solvent and the inhibitor.

  • Addition of Reactants: Cool the vessel to the desired reaction temperature (typically between 0 °C and room temperature). Carefully add the dichloromethylphosphine, followed by the slow addition of condensed 1,3-butadiene. The molar ratio of diene to phosphine is typically in slight excess of the diene.

  • Reaction: Seal the vessel and allow the reaction to proceed with vigorous stirring. The reaction time can vary from several hours to days, depending on the scale and specific conditions.[11] The formation of the cyclic phosphonium salt intermediate is often observed as a precipitate.

  • Hydrolysis: After the reaction is complete, carefully quench the reaction mixture by pouring it into a vigorously stirred mixture of ice and water.[6] This hydrolyzes the intermediate phosphonium salt to the desired phospholene oxide.

  • Neutralization: Determine the total acid content of the aqueous solution by titrating an aliquot. Slowly add approximately 93% of the theoretical amount of 30% sodium hydroxide solution while keeping the temperature below 25 °C with ice.[6] Adjust the final pH to 6.5 using a sodium bicarbonate solution.[6]

  • Extraction: Saturate the aqueous solution with sodium chloride to facilitate the extraction of the product.[6] Extract the aqueous layer with three portions of chloroform.[6]

  • Drying and Concentration: Combine the chloroform extracts and dry them over anhydrous calcium sulfate.[6] Filter the drying agent and concentrate the filtrate at atmospheric pressure until the temperature of the liquid reaches 130 °C.[6]

  • Purification: The crude product is then purified by fractional distillation under reduced pressure.[6][7] The desired 2,5-dihydro-1-methyl-1H-phosphole 1-oxide is collected as a viscous liquid that may solidify upon cooling.[6]

Causality Behind Experimental Choices:

  • Inert Atmosphere: Dichlorophosphines are sensitive to moisture and air, hence the need for an inert atmosphere to prevent unwanted side reactions and degradation.

  • Inhibitor: The use of a free-radical inhibitor is crucial to prevent the polymerization of the diene, which is a common side reaction.[6]

  • Controlled Hydrolysis: The hydrolysis step is highly exothermic. Adding the reaction mixture to ice water helps to control the temperature and prevent degradation of the product.[6]

  • pH Adjustment: Careful neutralization is necessary to ensure the product is in its free base form for efficient extraction into an organic solvent.

  • Fractional Distillation: This purification technique is essential to separate the desired product from any remaining starting materials, byproducts, or polymeric material.[6]

Application in Agrochemical Synthesis: A Gateway to Novel Active Ingredients

The reactivity of the double bond and the phosphorus center in 2,5-dihydro-1-methyl-1H-phosphole 1-oxide allows for a variety of chemical transformations, making it a valuable precursor for diverse agrochemical scaffolds.[1]

Key Reactions and Transformations
  • Hydrogenation: The double bond in the phospholene ring can be readily hydrogenated to yield the corresponding saturated phospholane oxide. This transformation is typically carried out using catalytic hydrogenation with catalysts such as palladium on carbon (Pd/C).[13] The resulting saturated ring system can alter the molecule's conformational properties and biological activity.

  • Epoxidation and Ring-Opening: The double bond can be epoxidized, followed by nucleophilic ring-opening to introduce a variety of functional groups at the 3- and 4-positions of the phospholane ring. This provides a route to highly functionalized phosphorus heterocycles.

  • Cycloaddition Reactions: The double bond can act as a dienophile in Diels-Alder reactions, allowing for the construction of more complex polycyclic systems containing a phosphorus atom.[14]

  • Isomerization: Under certain conditions, the double bond can be isomerized from the 3-position to the 2-position (to form 2-phospholene oxides). This can be achieved using acidic or basic conditions, or via the formation of cyclic chlorophosphonium salts.[7] This isomerization opens up different avenues for further functionalization.

Illustrative Synthetic Pathway to a Hypothetical Agrochemical

The following workflow illustrates a potential synthetic route from 2,5-dihydro-1-methyl-1H-phosphole 1-oxide to a hypothetical agrochemical scaffold.

Agrochemical_Synthesis Start 2,5-dihydro-1-methyl-1H-phosphole 1-oxide Step1 Catalytic Hydrogenation (e.g., H₂, Pd/C) Start->Step1 Intermediate1 1-methyl-phospholane 1-oxide Step1->Intermediate1 Step2 Functionalization at α-carbon (e.g., lithiation and reaction with an electrophile) Intermediate1->Step2 Intermediate2 Substituted Phospholane Oxide Step2->Intermediate2 Step3 Reduction of Phosphine Oxide (e.g., with silanes) Intermediate2->Step3 FinalProduct Hypothetical Agrochemical (Phosphine Ligand or Final Compound) Step3->FinalProduct

Caption: A potential synthetic pathway from the intermediate to a final agrochemical product.

Protocol: Catalytic Hydrogenation of 2,5-dihydro-1-methyl-1H-phosphole 1-oxide

Materials:

  • 2,5-dihydro-1-methyl-1H-phosphole 1-oxide

  • Palladium on carbon (5% or 10% Pd)

  • Solvent (e.g., ethanol, ethyl acetate)

  • Hydrogen gas

  • Filtration aid (e.g., Celite®)

Procedure:

  • Reaction Setup: In a hydrogenation vessel, dissolve the 2,5-dihydro-1-methyl-1H-phosphole 1-oxide in the chosen solvent.

  • Catalyst Addition: Carefully add the palladium on carbon catalyst to the solution under an inert atmosphere.

  • Hydrogenation: Seal the vessel and purge it with hydrogen gas. Pressurize the vessel to the desired hydrogen pressure (typically 1-10 atm).

  • Reaction: Stir the reaction mixture vigorously at room temperature or with gentle heating until the uptake of hydrogen ceases, indicating the completion of the reaction.

  • Workup: Carefully vent the hydrogen gas and purge the vessel with an inert gas.

  • Filtration: Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the filter cake with the reaction solvent.

  • Concentration: Concentrate the filtrate under reduced pressure to obtain the crude 1-methyl-phospholane 1-oxide.

  • Purification: The product can be further purified by distillation or recrystallization if necessary.

Conclusion and Future Outlook

2,5-dihydro-1-methyl-1H-phosphole 1-oxide stands as a testament to the power of organophosphorus chemistry in advancing agrochemical research. Its straightforward synthesis via the McCormack cycloaddition and the diverse reactivity of its phospholene oxide core provide a robust platform for the creation of novel and potent active ingredients. The protocols and insights provided in this guide are intended to facilitate the exploration of this versatile intermediate, ultimately contributing to the development of more effective and sustainable agricultural solutions. As the demand for innovative crop protection agents continues to grow, the strategic application of key building blocks like 2,5-dihydro-1-methyl-1H-phosphole 1-oxide will undoubtedly play a pivotal role in shaping the future of the agrochemical industry.

References

  • LookChem. (n.d.). Cas 930-38-1, 2,5-dihydro-1-methyl-1H-phosphole 1-oxide. Retrieved from [Link]

  • Keglevich, G., et al. (2020). Preparation of 2-phospholene oxides by the isomerization of 3-phospholene oxides. Beilstein Journal of Organic Chemistry, 16, 882-889.
  • Hadadi, T., Shahraki, M., & Mahmoudi, F. (2023). DFT-based insight into substituent-controlled McCormack cycloaddition for the formation of phospholene oxides.
  • Hadadi, T., Shahraki, M., & Mahmoudi, F. (2023). DFT-based insight into substituent-controlled McCormack cycloaddition for the formation of phospholene oxides.
  • Tej-raj. (2024, January 1). Phospholene Oxides in Organic Synthesis: A Guide for Chemists. Retrieved from [Link]

  • McCormack, W. B. (1963). 3-Methyl-1-phenylphospholene oxide. Organic Syntheses, 43, 73.
  • ResearchGate. (2023, August 10). Synthesis of Phospholene Oxide Catalysts for Hydrolysis Stabilizers. Retrieved from [Link]

  • Shahraki, M., & Ghiasi, R. (2021). A density functional theory study of the synthesis of 3-phospholene oxide through the McCormack cycloaddition reaction.
  • ResearchGate. (n.d.). Synthesis of a paramagnetic phospholene oxide via the McCormack reaction. Retrieved from [Link]

  • Kálai, T., et al. (2021). Syntheses and Study of a Pyrroline Nitroxide Condensed Phospholene Oxide and a Pyrroline Nitroxide Attached Diphenylphosphine. Molecules, 26(14), 4324.
  • ResearchGate. (n.d.). McCormack cycloaddition reaction for the synthesis of phospholene oxides. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of racemic 1-phenylphosphol-2-ene 1-oxide (1) by the McCormack route. Retrieved from [Link]

  • Afonso, C. A. M., et al. (2006). Addition and Cycloaddition Reactions of Phosphinyl- and Phosphonyl-2H-Azirines, Nitrosoalkenes and Azoalkenes. Mini-Reviews in Organic Chemistry, 3(4), 319-331.
  • ResearchGate. (n.d.). Scheme 3: Computed reaction mechanism of the 3-phospholene oxide (1) 2-phospholene oxide (4) isomerization under acidic conditions at MP2/6-311++G(2d,2p)//PCM(THF), including implicit solvent model. Retrieved from [Link]

  • ResearchGate. (2004, December 5). The reaction of dichlorocarbene with phosphine derivatives related on the 2-methyl-1-phenyl-2,5-dihydro and 2,3,4,5-tetrahydro-1H-phosphole moiety. Retrieved from [Link]

  • ResearchGate. (n.d.). 4‐Methyl‐1‐phenyl‐2,3‐dihydro‐1 H ‐Phosphole 1‐Oxide. Retrieved from [Link]

  • PubChem. (n.d.). 2,5-dihydro-1-methyl-1h-phosphole 1-oxide. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). 1H-Phosphole, 2,5-dihydro-3-methyl-1-phenyl-, 1-oxide - Substance Details. Retrieved from [Link]

  • Organic Syntheses. (n.d.). anti-1,2,2,3,4,4-Hexamethylphosphetane 1-Oxide. Retrieved from [Link]

  • ResearchGate. (2023, August 10). Synthesis of 1-Amino-2,5-dihydro-1H-phosphole 1-Oxides and Their N-Phosphinoyl Derivatives, Bis(2,5-dihydro-1H-phosphol-1-yl)amine P,P′-Dioxides. Retrieved from [Link]

  • Keglevich, G., et al. (2020). Preparation of 2-phospholene oxides by the isomerization of 3-phospholene oxides. Beilstein Journal of Organic Chemistry, 16, 882-889.
  • PubChem. (n.d.). 1H-Phosphole, 2,5-dihydro-3-methyl-1-phenyl-, 1-oxide. Retrieved from [Link]

  • MDPI. (2022). Efficient Catalytic Hydrogenation of Lignin-Derived Phenolics Under Mild Conditions.
  • National Institutes of Health. (2024, February 15). Pyrrole Compounds from the Two-Step One-Pot Conversion of 2,5-Dimethylfuran for Elastomer Composites with Low Dissipation of Energy. Retrieved from [Link]

  • National Institutes of Health. (n.d.). 1H-Phosphole, 2,5-dihydro-1-hydroxy-, 1-oxide. Retrieved from [Link]

  • ResearchGate. (n.d.). Metal oxides and their composites for the remediation of organic pesticides: advanced photocatalytic and adsorptive solutions. Retrieved from [Link]

Sources

Application Notes and Protocols: The Role of 2,5-Dihydro-1-methyl-1H-phosphole 1-oxide in Horner-Wadsworth-Emmons Reactions

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Horner-Wadsworth-Emmons (HWE) reaction stands as a paramount tool in organic synthesis for the stereoselective formation of alkenes, a critical functional group in numerous pharmaceuticals and biologically active molecules. This guide delves into the role of 2,5-dihydro-1-methyl-1H-phosphole 1-oxide as a precursor to a specialized class of cyclic phosphonate reagents for the HWE reaction. While direct literature on the application of its α-carbanion derivatives is sparse, this document extrapolates from the well-established principles of the HWE reaction and the known chemistry of cyclic phosphonates to provide a comprehensive theoretical framework, application notes, and a detailed representative protocol. The constrained cyclic structure of this reagent is proposed to offer unique stereochemical control, potentially favoring the formation of either (E)- or (Z)-alkenes based on reaction conditions and substrate.

Introduction to the Horner-Wadsworth-Emmons Reaction

The Horner-Wadsworth-Emmons (HWE) reaction is a powerful olefination reaction that involves the condensation of a phosphonate-stabilized carbanion with an aldehyde or ketone to produce an alkene.[1][2] It is a widely adopted modification of the Wittig reaction and offers several distinct advantages:

  • Enhanced Nucleophilicity: The phosphonate carbanion is generally more nucleophilic and more basic than the corresponding phosphonium ylide, allowing for reactions with a broader range of carbonyl compounds, including sterically hindered ketones.[3]

  • Simplified Workup: The byproduct of the HWE reaction is a water-soluble phosphate salt, which can be easily removed by aqueous extraction, simplifying product purification.[4]

  • Stereochemical Control: The HWE reaction typically favors the formation of the thermodynamically more stable (E)-alkene.[2] However, the stereochemical outcome can be influenced by the structure of the phosphonate reagent, the base, the solvent, and the reaction temperature, with specific modifications enabling high selectivity for (Z)-alkenes.[3]

The general mechanism of the HWE reaction is initiated by the deprotonation of the α-carbon of the phosphonate to form a carbanion. This is followed by nucleophilic attack on the carbonyl carbon, leading to the formation of a transient oxaphosphetane intermediate. Subsequent elimination of this intermediate yields the alkene and the phosphate byproduct.[2]

2,5-Dihydro-1-methyl-1H-phosphole 1-oxide: A Unique Cyclic Phosphonate Scaffold

The reagent 2,5-dihydro-1-methyl-1H-phosphole 1-oxide presents a unique five-membered cyclic phosphine oxide structure. To be utilized in an HWE reaction, it must first be converted into a phosphonate reagent bearing an α-stabilizing group, such as an ester. This can be achieved through α-functionalization. The rigid cyclic nature of the phosphole oxide backbone is anticipated to impose significant conformational constraints on the transition states of the HWE reaction, thereby influencing the stereochemical outcome.

The methyl group directly attached to the phosphorus atom will also modulate the electronic properties and steric bulk around the phosphorus center, which can further impact the E/Z selectivity of the resulting alkene. It has been noted in the literature that modifications to the phosphorus substituents can significantly alter the stereoselectivity of the HWE reaction.[4] For instance, the use of five-membered cyclic phosphonamide reagents has been reported to favor the synthesis of (Z)-isomers.[1]

Preparation of an HWE Reagent from 2,5-Dihydro-1-methyl-1H-phosphole 1-oxide

A prerequisite for the HWE reaction is the presence of an activating group (e.g., an ester, ketone, or nitrile) at the α-position to the phosphorus atom to facilitate deprotonation. Therefore, 2,5-dihydro-1-methyl-1H-phosphole 1-oxide must first be functionalized. A plausible route to a suitable HWE reagent is through α-lithiation followed by carboxylation and esterification.

reagent 2,5-Dihydro-1-methyl-1H-phosphole 1-oxide lithiated α-Lithiated Intermediate reagent->lithiated 1. n-BuLi, THF, -78 °C carboxylated Carboxylated Intermediate lithiated->carboxylated 2. CO2 (gas) esterified Methyl (2,5-dihydro-1-methyl-1-oxo-1H-phosphol-2-yl)acetate (HWE Reagent) carboxylated->esterified 3. CH3I or TMS-CH2N2

Caption: Proposed synthesis of a Horner-Wadsworth-Emmons reagent.

Representative Experimental Protocol

The following is a representative protocol for the Horner-Wadsworth-Emmons reaction using a hypothetical α-ester functionalized derivative of 2,5-dihydro-1-methyl-1H-phosphole 1-oxide. This protocol is based on established procedures for similar phosphonate esters and may require optimization for specific substrates.

Materials
  • Methyl (2,5-dihydro-1-methyl-1-oxo-1H-phosphol-2-yl)acetate (HWE Reagent)

  • Aldehyde or Ketone

  • Anhydrous Tetrahydrofuran (THF)

  • Sodium Hydride (NaH), 60% dispersion in mineral oil

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Saturated aqueous sodium chloride (NaCl) solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Ethyl acetate (EtOAc)

  • Hexanes

Procedure
  • Preparation of the Phosphonate Carbanion:

    • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add sodium hydride (1.1 equivalents, 60% dispersion in mineral oil).

    • Wash the sodium hydride with anhydrous hexanes (3 x 5 mL) to remove the mineral oil, decanting the hexanes carefully each time under a stream of nitrogen.

    • Add anhydrous THF (10 mL) to the flask and cool the suspension to 0 °C in an ice bath.

    • Dissolve the HWE reagent (1.0 equivalent) in anhydrous THF (5 mL) and add it dropwise to the stirred suspension of sodium hydride over 15 minutes.

    • After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 1 hour. The formation of the phosphonate carbanion is indicated by the cessation of hydrogen gas evolution and the formation of a clear or slightly colored solution.

  • Reaction with the Carbonyl Compound:

    • Cool the solution of the phosphonate carbanion to 0 °C.

    • Dissolve the aldehyde or ketone (1.0 equivalent) in anhydrous THF (5 mL) and add it dropwise to the carbanion solution over 15 minutes.

    • After the addition, allow the reaction to stir at room temperature. Monitor the reaction progress by thin-layer chromatography (TLC). The reaction time can vary from 1 to 24 hours depending on the reactivity of the carbonyl compound.

  • Workup and Purification:

    • Upon completion of the reaction, cool the mixture to 0 °C and quench by the slow, dropwise addition of saturated aqueous NH₄Cl solution.

    • Transfer the mixture to a separatory funnel and add ethyl acetate (20 mL) and water (10 mL).

    • Separate the layers and extract the aqueous layer with ethyl acetate (2 x 15 mL).

    • Combine the organic layers and wash with brine (20 mL).

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure alkene product.

start Start prepare_carbanion Prepare Phosphonate Carbanion (NaH, THF, 0 °C to RT) start->prepare_carbanion react_carbonyl React with Aldehyde/Ketone (THF, 0 °C to RT) prepare_carbanion->react_carbonyl quench Quench Reaction (aq. NH4Cl) react_carbonyl->quench extract Aqueous Workup (EtOAc, H2O, Brine) quench->extract dry_concentrate Dry and Concentrate extract->dry_concentrate purify Purify by Chromatography dry_concentrate->purify end End purify->end

Caption: Experimental workflow for the HWE reaction.

Expected Outcomes and Stereoselectivity

The stereochemical outcome of the HWE reaction is a critical consideration. While the standard HWE reaction often yields (E)-alkenes, the use of a constrained cyclic phosphonate like the derivative of 2,5-dihydro-1-methyl-1H-phosphole 1-oxide could alter this selectivity.

FactorInfluence on StereoselectivityExpected Outcome with Cyclic Phosphonate
Phosphonate Structure Bulky phosphonates can favor (Z)-alkenes.The rigid five-membered ring may favor a specific transition state, potentially leading to high selectivity for either (E) or (Z) isomers.
Base and Cation Strongly dissociating bases (e.g., KHMDS) with crown ethers can favor (Z)-alkenes.The choice of base will be crucial. Sodium and potassium bases should be screened to determine the optimal conditions for the desired stereoisomer.
Solvent Polar aprotic solvents like THF are standard.THF is a good starting point. Other ethereal or non-polar solvents could be explored to fine-tune selectivity.
Temperature Lower temperatures often increase stereoselectivity.Running the reaction at -78 °C is a standard approach to enhance selectivity.

Table 1: Factors influencing stereoselectivity in the HWE reaction.

Conclusion

While 2,5-dihydro-1-methyl-1H-phosphole 1-oxide is not a direct reagent for the Horner-Wadsworth-Emmons reaction, it serves as a valuable and unique scaffold for the synthesis of novel cyclic phosphonate reagents. The inherent structural rigidity of the phosphole ring is poised to offer distinct advantages in stereocontrol, making it an attractive target for methods development in organic synthesis. The provided representative protocol, grounded in the fundamental principles of the HWE reaction, offers a solid starting point for researchers and drug development professionals to explore the synthetic utility of this promising class of reagents. Further experimental investigation is warranted to fully elucidate the reactivity and stereochemical preferences of HWE reagents derived from 2,5-dihydro-1-methyl-1H-phosphole 1-oxide.

References

  • Ando, K. (1999). A Mechanistic Study of the Horner-Wadsworth-Emmons Reaction: Computational Investigation on the Reaction Pass and the Stereochemistry in the Reaction of Lithium Enolate Derived from Trimethyl Phosphonoacetate with Acetaldehyde. The Journal of Organic Chemistry, 64(18), 6815–6821.
  • Ando, K. (2000). Z-Selective Horner−Wadsworth−Emmons Reaction of α-Substituted Ethyl (Diarylphosphono)acetates with Aldehydes. The Journal of Organic Chemistry, 65(16), 4745–4749.
  • Wikipedia. Horner–Wadsworth–Emmons reaction. Retrieved from [Link]

  • Name Reaction Online Chemistry. Horner-Wadsworth-Emmons Reaction. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of 2,5-dihydro-1-methyl-1H-phosphole 1-oxide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of 2,5-dihydro-1-methyl-1H-phosphole 1-oxide. This resource is designed for researchers, scientists, and drug development professionals to provide practical, in-depth guidance and troubleshooting for common challenges encountered during the purification of this versatile heterocyclic compound. As a key intermediate in agrochemicals, pharmaceuticals, and material science, achieving high purity is critical for reliable downstream applications.[1]

Compound Profile

Before delving into purification strategies, understanding the physicochemical properties of 2,5-dihydro-1-methyl-1H-phosphole 1-oxide is fundamental to selecting and optimizing the appropriate technique.

PropertyValueSource
CAS Number 930-38-1[2][3]
Molecular Formula C₅H₉OP[2][4]
Molecular Weight 116.1 g/mol [2]
Appearance Varies; often a viscous liquid or low-melting solid[5]
Predicted XlogP -0.4[4]
SMILES CP1(=O)CC=CC1[2][4]

The negative XlogP value suggests that the compound is relatively polar, a key consideration for chromatographic and recrystallization solvent selection.

Frequently Asked Questions (FAQs) & Purification Strategies

This section addresses the most common questions regarding the purification of 2,5-dihydro-1-methyl-1H-phosphole 1-oxide and outlines the primary methodologies.

Q1: What are the primary methods for purifying 2,5-dihydro-1-methyl-1H-phosphole 1-oxide?

A1: The choice of purification method is dictated by the nature of the impurities, the scale of the reaction, and the required final purity. The most effective techniques for this compound are:

  • Flash Column Chromatography: This is the workhorse method for purifying phosphole oxides, especially at a research scale. It separates compounds based on their differential adsorption to a stationary phase (typically silica gel) and solubility in a mobile phase.[6] Given the polar nature of the P=O bond, phosphole oxides adhere well to silica, allowing separation from less polar byproducts.

  • Recrystallization: Ideal for larger quantities when a suitable solvent system can be identified. This technique relies on the principle that the solubility of a compound increases in a hot solvent and decreases as the solution cools, allowing pure crystals to form while impurities remain in the mother liquor.[7]

  • Vacuum Distillation: While less common for phosphole oxides due to potential thermal instability, it can be effective if the target compound is thermally stable and has a significantly different boiling point from impurities.[8] Fractional distillation under reduced pressure can be particularly useful.[5]

Q2: My crude product is contaminated with unreacted starting phosphine. How should I proceed?

A2: Residual phosphines are a common impurity. It is often more efficient to first oxidize the remaining phosphine to the corresponding phosphine oxide before proceeding with purification. This can be achieved by a gentle wash with a dilute oxidizing agent like hydrogen peroxide or simply by bubbling air through the reaction mixture.[6] Converting the less polar phosphine to the more polar phosphine oxide simplifies its removal via chromatography or recrystallization, as both oxides will now have similar polarities.[6]

Q3: How do I choose the best purification strategy for my specific needs?

A3: The selection process involves a logical workflow based on the experimental outcome and analytical data from the crude reaction mixture.

G start Crude Reaction Mixture tlc Analyze by TLC/ ¹H & ³¹P NMR start->tlc decision1 Are impurities significantly less polar? tlc->decision1 decision2 Is the product a solid at room temperature? decision1->decision2 No/Complex Mixture chrom Flash Column Chromatography decision1->chrom Yes decision3 Is the product thermally stable? decision2->decision3 No (Oil) recryst Recrystallization decision2->recryst Yes decision3->chrom No distill Vacuum Distillation decision3->distill Yes end_node Pure Product chrom->end_node recryst->end_node distill->end_node

Caption: Decision workflow for selecting a purification method.

Troubleshooting Guide: Flash Column Chromatography

Flash chromatography is often the most reliable method for obtaining high-purity 2,5-dihydro-1-methyl-1H-phosphole 1-oxide.

Experimental Protocol: Flash Column Chromatography
  • Solvent System Selection: Use Thin Layer Chromatography (TLC) to determine an appropriate eluent system. Start with a mixture of a non-polar solvent (e.g., hexanes or petroleum ether) and a more polar solvent (e.g., ethyl acetate or dichloromethane). For phosphole oxides, a gradient elution starting from a low polarity and gradually increasing it is often effective. Aim for a retention factor (Rƒ) of ~0.2-0.3 for the target compound.

  • Column Packing: Prepare a slurry of silica gel in the initial, non-polar eluent and carefully pack the column to avoid air bubbles.

  • Sample Loading: Adsorb the crude product onto a small amount of silica gel ("dry loading"). This technique generally provides better resolution than loading the sample dissolved in a solvent ("wet loading").

  • Elution: Begin elution with the non-polar solvent system, collecting fractions. Gradually increase the polarity of the eluent to move the more polar compounds down the column.

  • Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.

Troubleshooting Common Chromatography Issues
ProblemPossible CauseSuggested Solution(s)
Poor Separation (Co-elution) The eluent system is not optimal; product and impurity have similar polarities.1. Optimize Eluent: Experiment with different solvent mixtures. Adding a small amount of a highly polar solvent like methanol can improve separation.[6] 2. Change Stationary Phase: Consider using a different stationary phase, such as alumina, if silica gel is ineffective.[6]
Product is not Eluting The eluent is not polar enough to displace the highly polar phosphole oxide from the silica.Increase Eluent Polarity: Gradually increase the concentration of the polar solvent (e.g., ethyl acetate, methanol) in the mobile phase. A gradient from 0% to 10-20% methanol in dichloromethane is often effective for polar organophosphorus compounds.
Peak Tailing The compound is interacting too strongly with acidic sites on the silica gel.Add a Modifier: Add a small amount (0.1-1%) of a basic modifier like triethylamine or an acidic modifier like acetic acid to the eluent system to improve peak shape.

Troubleshooting Guide: Recrystallization

Recrystallization can be a highly efficient and scalable purification method if the compound is a solid at room temperature.[7]

Experimental Protocol: Recrystallization
  • Solvent Selection: The ideal solvent should dissolve the compound poorly at room temperature but well at its boiling point. Test small amounts of the crude product in various solvents (e.g., diethyl ether, hexanes/ethyl acetate mixture, toluene).[9]

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of hot solvent required to fully dissolve the solid.

  • Cooling: Allow the solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Subsequently, cool the flask in an ice bath to maximize crystal yield.

  • Crystal Collection: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.

  • Drying: Dry the purified crystals under vacuum.

Troubleshooting Common Recrystallization Issues
ProblemPossible CauseSuggested Solution(s)
Product "Oils Out" The boiling point of the solvent is higher than the melting point of the compound, or the solution is supersaturated.1. Lower the Temperature: Use a lower boiling point solvent. 2. Add More Solvent: Add more hot solvent to ensure the compound remains dissolved until the solution cools closer to room temperature.
No Crystals Form The solution is not sufficiently saturated, or nucleation is inhibited.1. Induce Crystallization: Scratch the inside of the flask with a glass rod or add a seed crystal of the pure compound. 2. Reduce Solvent Volume: Gently evaporate some of the solvent to increase the concentration and then cool again.
Low Yield Too much solvent was used; the compound is partially soluble in the cold solvent.Minimize Solvent: Use the absolute minimum amount of hot solvent needed for dissolution. Ensure the solution is thoroughly cooled before filtration.
Product Still Impure Impurities co-crystallized with the product.Repeat Recrystallization: Perform a second recrystallization. Ensure cooling is slow to allow for selective crystallization.

Purity Assessment

Q4: How can I confirm the purity of my 2,5-dihydro-1-methyl-1H-phosphole 1-oxide after purification?

A4: A combination of analytical techniques should be used to confirm purity and structure:

  • ³¹P NMR Spectroscopy: This is the most direct method for assessing phosphorus-containing compounds. A pure sample should show a single, sharp signal at the characteristic chemical shift for the phosphole oxide. The absence of signals corresponding to phosphine or other phosphorus-containing byproducts is a strong indicator of purity.

  • ¹H and ¹³C NMR Spectroscopy: These techniques confirm the structure and can reveal the presence of proton- or carbon-containing impurities that are not visible in the ³¹P NMR spectrum.

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC can separate volatile impurities and provide a quantitative measure of purity, while MS confirms the molecular weight of the product.[10] For organophosphorus compounds, specific GC columns and detectors like a Flame Photometric Detector (FPD) or a Nitrogen-Phosphorus Detector (NPD) can offer enhanced sensitivity and selectivity.[11]

G cluster_0 Purification cluster_1 Purity & Identity Confirmation Chrom Chromatography Purified_Product Purified Product Chrom->Purified_Product Recryst Recrystallization Recryst->Purified_Product Distill Distillation Distill->Purified_Product P_NMR ³¹P NMR H_NMR ¹H / ¹³C NMR GCMS GC-MS Purified_Product->P_NMR Purity Check Purified_Product->H_NMR Structural Confirmation Purified_Product->GCMS Purity & MW

Caption: Workflow from purification to analytical confirmation.

References

  • Exploring the Role of Gas Chromatography in Organophosphate Analysis. Drawell. [Link]

  • Gas-Liquid Chromatography of Organophosphorus Pesticides. Journal of the Agricultural Chemical Society of Japan. [Link]

  • Chromatographic techniques for the analysis of organophosphate pesticides with their extraction approach: a review (2015–2020). RSC Publishing. [Link]

  • Method 8141B: Organophosphorus Compounds by Gas Chromatography. U.S. Environmental Protection Agency. [Link]

  • Analysis of Organophosphorus Compounds by GC/MS. Cromlab Instruments. [Link]

  • 2,5-dihydro-1-methyl-1H-phosphole 1-oxide. LookChem. [Link]

  • Workup: Triphenylphosphine Oxide. University of Rochester, Department of Chemistry. [Link]

  • Enantioseparation of P-Stereogenic Secondary Phosphine Oxides and Their Stereospecific Transformation to Various Tertiary Phosphine Oxides and a Thiophosphinate. National Institutes of Health. [Link]

  • 2,5-dihydro-1-methyl-1h-phosphole 1-oxide. PubChem. [Link]

  • 4‐Methyl‐1‐phenyl‐2,3‐dihydro‐1 H ‐Phosphole 1‐Oxide. ResearchGate. [Link]

  • 3-Methyl-1-phenylphospholene oxide. Organic Syntheses. [Link]

  • Tips & Tricks: Recrystallization. University of Rochester, Department of Chemistry. [Link]

  • Recrystallization Guide: Process, Procedure, Solvents. Mettler Toledo. [Link]

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identifying common impurities in 1-methyl-3-phospholene 1-oxide synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 1-methyl-3-phospholene 1-oxide. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions. Our goal is to equip you with the necessary knowledge to identify and mitigate common impurities, ensuring the successful synthesis of your target compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in the synthesis of 1-methyl-3-phospholene 1-oxide?

In the synthesis of 1-methyl-3-phospholene 1-oxide via the McCormack cycloaddition, several impurities can arise from starting materials, side reactions, and subsequent workup procedures. Being aware of these potential contaminants is the first step in troubleshooting and ensuring the purity of your final product.

Common Impurities Include:

  • Unreacted Starting Materials: Residual dichloromethylphosphine and isoprene may be present if the reaction does not go to completion.

  • Polymeric Byproducts: Isoprene, especially in the presence of trace impurities or under certain temperature conditions, can polymerize, leading to viscous oils or gummy solids in the crude product.[1]

  • Isomeric Impurities: The desired 1-methyl-3-phospholene 1-oxide can isomerize to the thermodynamically more stable 1-methyl-2-phospholene 1-oxide.[2][3] This is often promoted by acidic conditions or elevated temperatures.[2]

  • Hydrolysis Byproducts: Unreacted dichloromethylphosphine will hydrolyze during the workup to form methylphosphonic acid. If not properly neutralized and removed, it can contaminate the final product.

  • Solvent and Reagent Residues: Residual solvents used for extraction (e.g., chloroform) and drying agents can be present if not thoroughly removed.[1]

Q2: My reaction mixture has turned into a viscous, colored oil instead of the expected white solid. What could be the cause?

The formation of a viscous oil, which can range in color from red to dark brown, is a common issue and typically points towards the formation of polymeric side products.[1]

Causality and Troubleshooting:

  • Purity of Isoprene: Commercial isoprene can contain varying levels of purity.[1] The presence of oligomers or other reactive impurities can initiate polymerization. It is often beneficial to use freshly distilled isoprene.

  • Presence of Radical Initiators: While the McCormack cycloaddition is not a radical reaction, trace impurities that can act as radical initiators may lead to the polymerization of isoprene. The use of an inhibitor, such as 2,6-di-tert-butyl-p-cresol (BHT), can help minimize the formation of these polymeric byproducts.[1]

  • Reaction Temperature: While the cycloaddition can be performed at room temperature, elevated temperatures can increase the rate of polymerization.[4] Careful temperature control is advised.

Corrective Action:

If a viscous oil has formed, it can be challenging to isolate the desired crystalline adduct. In such cases, triturating the crude mixture with a non-polar solvent like petroleum ether can help to precipitate the desired product, allowing for separation from the oily impurities by decantation.[1]

Q3: I've noticed an additional peak in my 31P NMR spectrum. Could this be an isomer? How can I confirm and control its formation?

The presence of an additional peak in the 31P NMR spectrum, in close proximity to the signal for 1-methyl-3-phospholene 1-oxide, is often indicative of the formation of the 1-methyl-2-phospholene 1-oxide isomer.

Mechanism of Isomerization:

The isomerization from the 3-phospholene to the 2-phospholene derivative can occur under both acidic and thermal conditions.[2] It can also be facilitated by the formation of a halophosphonium salt intermediate, for example, by reaction with oxalyl chloride.[2][3]

Confirmation and Analysis:

  • NMR Spectroscopy: 1H and 13C NMR, in conjunction with 31P NMR, can definitively identify the isomeric impurity. The chemical shifts and coupling constants for the vinyl and methyl groups will differ between the two isomers.

  • Chromatographic Methods: Gas chromatography (GC) and high-performance liquid chromatography (HPLC) can be used to separate and quantify the two isomers.[5]

Controlling Isomerization:

  • pH Control During Workup: Careful neutralization after hydrolysis is crucial. Maintaining a pH of around 6.5 helps to prevent acid-catalyzed isomerization.[1]

  • Temperature Management: Avoid excessive heating during reaction, workup, and purification steps. Distillation should be performed under high vacuum to keep the temperature as low as possible.

  • Acid-Free Conditions: If isomerization is a persistent issue, consider purification methods that do not involve acidic conditions.

Troubleshooting Guide

Observed Issue Potential Cause(s) Recommended Action(s)
Low Yield of Crystalline Adduct Incomplete reaction; Impure reagents; Polymerization of isoprene.Extend reaction time; Use freshly distilled isoprene and dichloromethylphosphine; Add a polymerization inhibitor (e.g., BHT).[1]
Product is a Gummy Solid Presence of polymeric impurities.Triturate with petroleum ether to solidify the product and remove soluble polymers.[1]
Strong, Unpleasant Odor in Final Product Residual phosphine species.The product can be dissolved in water, treated with a small amount of hydrogen peroxide to oxidize residual phosphines, re-neutralized, and re-extracted.[1]
Product is Hygroscopic and Difficult to Handle Inherent property of the compound.[6]Handle under an inert atmosphere (e.g., nitrogen or argon) and store in a desiccator.
Broad Melting Point Range Presence of impurities, particularly the 2-phospholene isomer.[5][6]Purify by vacuum distillation or column chromatography. Monitor purity by GC or HPLC.

Experimental Workflows & Diagrams

Workflow for Synthesis and Purification

The following diagram outlines the key stages in the synthesis of 1-methyl-3-phospholene 1-oxide, highlighting critical control points for minimizing impurities.

SynthesisWorkflow Synthesis and Purification Workflow cluster_synthesis McCormack Cycloaddition cluster_workup Workup & Purification Start Isoprene & Dichloromethylphosphine (+ Inhibitor, e.g., BHT) Reaction Stir at Room Temperature (5-7 days) Start->Reaction [4+1] Cycloaddition Adduct Crystalline Adduct: 1,1-Dichloro-1-methyl-3-phospholene Reaction->Adduct PurityNote Use distilled isoprene to minimize polymerization. Reaction->PurityNote Hydrolysis Hydrolysis (Ice Water) Adduct->Hydrolysis Isolate & Hydrolyze Neutralization Neutralization (NaOH, then NaHCO3 to pH 6.5) Hydrolysis->Neutralization Extraction Extraction (Chloroform) Neutralization->Extraction pHNote Careful pH control is critical to prevent side reactions. Neutralization->pHNote Purification Purification (Vacuum Distillation) Extraction->Purification Product Final Product: 1-Methyl-3-phospholene 1-oxide Purification->Product TempNote Avoid high temperatures to prevent isomerization. Purification->TempNote

Caption: Key stages of 1-methyl-3-phospholene 1-oxide synthesis.

Logical Relationship of Common Impurities

This diagram illustrates the origins of common impurities throughout the synthesis process.

ImpurityFormation Origins of Common Impurities Isoprene Isoprene Adduct Cycloadduct Intermediate Isoprene->Adduct McCormack Cycloaddition Polymer Polymeric Byproducts Isoprene->Polymer Polymerization Unreacted_Iso Unreacted Isoprene Isoprene->Unreacted_Iso Incomplete Reaction DMP Dichloromethylphosphine DMP->Adduct McCormack Cycloaddition Unreacted_DMP Unreacted DMP DMP->Unreacted_DMP Incomplete Reaction Product 1-Methyl-3-phospholene 1-oxide Adduct->Product Hydrolysis Isomer 1-Methyl-2-phospholene 1-oxide Product->Isomer Isomerization (Acid/Heat) Acid Methylphosphonic Acid Unreacted_DMP->Acid Hydrolysis

Caption: Formation pathways of key impurities during synthesis.

Detailed Protocol: Purification by Vacuum Distillation

For the removal of less volatile impurities, such as polymeric materials and the isomeric 2-phospholene oxide, vacuum distillation is a highly effective method.

Step-by-Step Methodology:

  • Apparatus Setup: Assemble a distillation apparatus suitable for vacuum operation, including a short-path distillation head and a receiving flask. Ensure all glassware is dry.

  • Crude Product Charging: Transfer the crude 1-methyl-3-phospholene 1-oxide (obtained after extraction and solvent removal) into the distillation flask.

  • Initial Stripping: Apply a moderate vacuum (e.g., water aspirator) and gently heat the flask to remove any low-boiling residues.[1]

  • High Vacuum Distillation: Once the low boilers are removed, connect the apparatus to a high-vacuum pump.

  • Fraction Collection: Gradually increase the temperature of the heating mantle. Collect any forerun at a lower boiling point. The pure 1-methyl-3-phospholene 1-oxide will distill as a viscous, pale-yellow liquid that may solidify upon cooling.[1]

  • Monitoring: Monitor the distillation temperature and pressure closely. A stable boiling point indicates the collection of a pure fraction.

  • Product Handling: Collect the purified product under an inert atmosphere to prevent moisture absorption, as the compound is hygroscopic.[6]

References

  • McCormack, W. B. (1963). 3-Methyl-1-phenylphospholene oxide. Organic Syntheses, 43, 73. Available at: [Link]

  • Keglevich, G., et al. (2020). Preparation of 2-phospholene oxides by the isomerization of 3-phospholene oxides. Beilstein Journal of Organic Chemistry, 16, 851–858. Available at: [Link]

  • Keglevich, G. (2020). Isomerization and application of phospholene oxides. Phosphorus, Sulfur, and Silicon and the Related Elements, 195(10), 833-838. Available at: [Link]

  • Ereztech. (n.d.). 3-Methyl-1-phenyl-2-phospholene 1-oxide. Retrieved from [Link]

  • Google Patents. (1995). EP0632049A1 - Process for Producing 3-Methyl-1-Phenylphospholene Oxide.
  • PubChem. (n.d.). 1H-Phosphole, 2,3-dihydro-4-methyl-1-phenyl-, 1-oxide. Retrieved from [Link]

Sources

long-term stability and storage conditions for 2,5-dihydro-1-methyl-1H-phosphole 1-oxide

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 2,5-dihydro-1-methyl-1H-phosphole 1-oxide

Document ID: TSC-DMPO-78B Version: 1.0 Last Updated: January 17, 2026

Introduction

Welcome to the technical support guide for 2,5-dihydro-1-methyl-1H-phosphole 1-oxide (CAS 930-38-1). This document provides researchers, scientists, and drug development professionals with essential information regarding the long-term stability and optimal storage of this versatile organophosphorus reagent. As a cyclic phosphine oxide, its robust P=O bond confers significant general stability.[1][2] However, ensuring its integrity over time is paramount for reproducible and reliable experimental outcomes. This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting protocols to address practical challenges encountered in the laboratory.

Frequently Asked Questions (FAQs)

Q1: What are the ideal long-term storage conditions for 2,5-dihydro-1-methyl-1H-phosphole 1-oxide?

For optimal long-term stability (greater than 6 months), the compound should be stored in a tightly sealed container, preferably under an inert atmosphere (e.g., argon or nitrogen), at a controlled temperature of 2-8°C. The primary concerns are the exclusion of atmospheric moisture and the prevention of potential slow, long-term oxidative processes. While phosphine oxides are notably stable, these precautions are critical for applications sensitive to trace impurities.

Q2: How sensitive is this compound to air and moisture?

The P=O bond in phosphine oxides is thermodynamically very stable, making the compound generally resistant to rapid oxidation under ambient conditions.[2] However, like many polar organic compounds, it can be hygroscopic. A material safety data sheet for a similar phosphole oxide notes that it is "Stable under recommended storage conditions" but advises against moisture.

  • Causality: Moisture absorption can lead to physical clumping, affecting accurate weighing and dissolution. While direct hydrolysis of the phosphine oxide bond is slow, the presence of water can facilitate other degradation pathways or interfere with moisture-sensitive reactions where the reagent is used.

Q3: My sample has been stored on the bench for a few weeks. How can I assess its integrity?

If the compound has been exposed to ambient conditions, a quick assessment is recommended before use.

  • Visual Inspection: Check for any change in appearance. The pure compound should be a clear liquid or a white solid, depending on purity and ambient temperature.[3] Any significant discoloration (e.g., yellowing) or clumping may indicate moisture uptake or the presence of impurities.

  • Analytical Verification: The most reliable method is to acquire a ³¹P NMR spectrum. A single, sharp peak at the expected chemical shift confirms high purity. The presence of additional peaks suggests degradation or contamination. A proton (¹H) NMR can also be used to check for structural integrity.

Q4: What are the likely degradation pathways or impurities I should look for?

While 2,5-dihydro-1-methyl-1H-phosphole 1-oxide is robust, potential issues could arise from the synthesis starting materials or improper storage. Look for:

  • Oxidation Products: Although unlikely for the phosphine oxide itself, impurities from the precursor phosphine could oxidize.

  • Polymerization: Some cyclic olefins can undergo slow polymerization, especially if exposed to heat or light, though this is less common for this specific structure.

  • Residual Solvents or Reagents: Impurities from the manufacturing process.

A ³¹P NMR is the most direct way to detect phosphorus-containing impurities.

Q5: What safety precautions are necessary when handling this compound?

Always handle 2,5-dihydro-1-methyl-1H-phosphole 1-oxide in a well-ventilated fume hood. Wear standard personal protective equipment (PPE), including safety glasses with side shields, a lab coat, and chemical-resistant gloves. Avoid inhalation of vapors and direct contact with skin and eyes. For detailed safety information, always consult the material safety data sheet (MSDS) provided by the supplier.

Troubleshooting Guide

This section addresses common problems that may be related to the compound's storage and stability.

Problem Observed Potential Cause Related to Stability Recommended Action & Explanation
Inconsistent or Low Yields in Reaction Partial degradation or presence of inhibitors (e.g., absorbed water).1. Confirm Purity: Run a ³¹P and ¹H NMR (see protocol below). 2. Use a Fresh Sample: If degradation is confirmed, use a new, unopened bottle of the reagent. 3. Dry the Reagent: If moisture is suspected, dry the material under a high vacuum before use.
Reagent Has Changed Color (e.g., Yellowed) Presence of trace impurities that have oxidized or degraded over time.1. Assess Purity: A minor color change may not affect reactivity. Confirm purity via NMR. 2. Purify if Necessary: If significant impurities are detected, consider purification via vacuum distillation. The boiling point is reported as 59°C at 0.16 Torr.[4]
Material is Clumped or Appears Wet Moisture absorption due to improper sealing or storage in a humid environment.1. Dry Thoroughly: Place the material in a vacuum desiccator over a strong desiccant (e.g., P₂O₅) until it is free-flowing. 2. Improve Storage: Transfer the dried material to a new, dry vial, purge with inert gas, and seal tightly. Store in a desiccator or dry box.
Unexpected Peaks in NMR Spectrum Contamination or degradation of the compound.1. Identify Impurity: Attempt to identify the impurity based on its chemical shift. 2. Re-evaluate Storage: Review your storage procedure to identify potential sources of contamination or degradation (e.g., exposure to reactive gases, light, or extreme temperatures). 3. Obtain a Fresh Lot: If the impurity level is unacceptable, procure a new batch of the reagent.

Key Stability & Storage Parameters

ParameterRecommendationRationale
Temperature 2-8°C (Refrigerated)Slows down potential degradation pathways and reduces vapor pressure.
Atmosphere Inert Gas (Argon or Nitrogen)Prevents long-term oxidation and minimizes contact with atmospheric moisture.
Container Tightly Sealed Glass Vial/Bottle with a Secure Cap (e.g., PTFE-lined)Prevents moisture ingress and contamination. Glass is inert to the compound.
Light Store in an Amber Vial or in the DarkProtects against potential light-induced degradation, a general best practice for organic reagents.
Handling Use a dry syringe or cannula for transfers under an inert atmosphere.Minimizes exposure to air and moisture each time the container is opened.

Visual Workflow: Storage and Handling Decision Tree

The following diagram outlines the decision-making process for the proper storage and handling of 2,5-dihydro-1-methyl-1H-phosphole 1-oxide.

G A Receive New Compound B Check Certificate of Analysis (CoA) A->B C Intended Use? B->C D Short-Term Use (< 1 month) C->D  Immediate E Long-Term Storage (> 1 month) C->E  Archive F Store in original container at 2-8°C in a desiccator. D->F G Transfer to smaller vials under inert gas (Ar/N2). E->G J Log sample details and storage date. F->J H Seal tightly with PTFE-lined caps and Parafilm®. G->H I Store at 2-8°C in the dark. H->I I->J

Caption: Decision workflow for proper compound storage.

Protocol: Quality Assessment by NMR Spectroscopy

This protocol provides a standardized method for verifying the purity and structural integrity of 2,5-dihydro-1-methyl-1H-phosphole 1-oxide.

Objective: To confirm the identity and assess the purity of the compound via ¹H and ³¹P NMR spectroscopy.

Materials:

  • Sample of 2,5-dihydro-1-methyl-1H-phosphole 1-oxide

  • Deuterated chloroform (CDCl₃)

  • NMR tube

  • Pipettes

Procedure:

  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of the compound.

    • Dissolve the sample in ~0.6 mL of CDCl₃ directly in a clean, dry NMR tube.

    • Cap the NMR tube and gently agitate until the sample is fully dissolved.

  • NMR Acquisition:

    • Acquire a standard ¹H NMR spectrum.

    • Acquire a proton-decoupled ³¹P NMR spectrum. Use phosphoric acid (85%) as an external standard if necessary for referencing (δ = 0 ppm).

  • Data Analysis & Interpretation:

    • ¹H NMR: Analyze the spectrum for the characteristic peaks of the molecule. Key signals include the methyl group attached to phosphorus, the vinyl protons (C=C-H), and the methylene protons (-CH₂-). The integration of these signals should correspond to the expected proton count (3H, 2H, 4H).

    • ³¹P NMR: This is the most diagnostic analysis. A pure sample should exhibit a single, sharp peak. The presence of other signals indicates phosphorus-containing impurities.

    • Expected Outcome: The compound is considered pure and stable if the ¹H NMR spectrum matches the known structure and the ³¹P NMR shows a single resonance.

Visual Workflow: Investigating Suspected Degradation

G A Suspected Degradation (e.g., poor results, visual change) B Perform Visual Inspection (Color, clumping) A->B C Is change observed? B->C D Run Analytical Check (³¹P and ¹H NMR) C->D Yes C->D No (but results are poor) E Is purity >95%? D->E F Proceed with Caution. Consider drying under vacuum. E->F Yes G Purify Sample (e.g., vacuum distillation) E->G No (but valuable) H Discard and use a fresh batch. E->H No (and replaceable) I Update storage protocol to prevent recurrence. F->I G->D Re-analyze H->I

Caption: Workflow for investigating suspected compound degradation.

References

  • Hellwinkel, D. (1978). Syntheses of cyclic acyloxyphosphoranes from phosphine oxides: spectroscopy, stability, and molecular structure. A stable P-hydr. Journal of the American Chemical Society. Available at: [Link]

  • Segall, Y. (1978). Syntheses of cyclic acyloxyphosphoranes from phosphine oxides: spectroscopy, stability, and molecular structure. A stable P-hydroxyphosphorane: 1-hydroxy-1,1'-spirobi[3H-2,1-benzoxaphosphole]-3,3'-dione. Journal of the American Chemical Society. Available at: [Link]

  • Kazantsev, A. V., et al. (2022). Cyclic 1H-Phospolane Oxides as a Potential Candidate for Cancer Therapy. MDPI. Available at: [Link]

  • Courtenay, S., et al. (2017). A Mild One-Pot Reduction of Phosphine(V) Oxides Affording Phosphines(III) and Their Metal Catalysts. Organometallics. Available at: [Link]

  • LookChem. (n.d.). Cas 930-38-1, 2,5-dihydro-1-methyl-1H-phosphole 1-oxide. Available at: [Link]

  • MSDS of 2,5-dihydro-3-methyl-1-phenyl-1h-phosphol1-oxide. (2012). Available at: [Link]

  • ResearchGate. (n.d.). 4-Methyl-1-phenyl-2,3-dihydro-1 H -Phosphole 1-Oxide. Available at: [Link]

  • Chemdad. (2018). 2,5-dihydro-1-methyl-1H-phosphole 1-oxide. Available at: [Link]

Sources

Technical Support Center: Optimizing Reaction Yields with 2,5-dihydro-1-methyl-1H-phosphole 1-oxide

Author: BenchChem Technical Support Team. Date: January 2026

From the desk of the Senior Application Scientist

Welcome to our dedicated technical support guide for 2,5-dihydro-1-methyl-1H-phosphole 1-oxide. This document is designed for researchers, medicinal chemists, and process development scientists who are looking to leverage the unique reactivity of this versatile reagent. In our experience, this cyclic phosphine oxide serves as an excellent pre-catalyst for a variety of transformations, most notably in catalytic Wittig-type olefination reactions. Its primary advantage lies in its ability to participate in a catalytic cycle, thereby minimizing the stoichiometric phosphine oxide waste that plagues traditional Wittig reactions.[1][2]

This guide moves beyond simple protocols to explain the causality behind experimental choices. We aim to provide you with the foundational knowledge to not only execute these reactions but to intelligently troubleshoot and optimize them for your specific substrates.

Section 1: Frequently Asked Questions (FAQs)

Q1: What is 2,5-dihydro-1-methyl-1H-phosphole 1-oxide and where is it most effectively used?

A1: 2,5-dihydro-1-methyl-1H-phosphole 1-oxide (CAS No. 930-38-1) is a five-membered heterocyclic organophosphorus compound.[3][4] While phosphine oxides are often seen as the byproduct of the Wittig reaction, specific structural features, such as the ring strain in bicyclic phosphine oxides, can facilitate their reduction back to the catalytically active phosphine(III) species.[2] This compound is primarily used as a pre-catalyst in olefination reactions that operate under a catalytic P(III)/P(V) redox cycle.[1] This approach is highly valuable in pharmaceutical and agrochemical synthesis where minimizing waste and simplifying purification are critical.[3]

Q2: What are the main advantages of using this catalytic system over a traditional stoichiometric Wittig reaction?

A2: The primary advantages are:

  • Waste Reduction: Traditional Wittig reactions generate a stoichiometric amount of triphenylphosphine oxide (TPPO), which can be notoriously difficult to remove from reaction products.[5] A catalytic system significantly reduces this waste stream.

  • Simplified Purification: By using only a catalytic amount of the phosphole oxide (e.g., 5-15 mol%), the concentration of phosphorus-containing byproducts is dramatically lowered, often simplifying purification to a simple filtration or extraction.

  • Improved Atom Economy: The overall process is more efficient as the phosphorus reagent is recycled in situ.

Q3: How is the active phosphine(III) catalyst generated from the phosphine oxide?

A3: The phosphine oxide is the stable pre-catalyst. The active phosphine(III) species is generated in situ through reduction. This is almost always accomplished using a stoichiometric amount of a reducing agent, typically a silane such as phenylsilane or trimethoxysilane, which is consumed during the reaction.[1][2] The choice of silane can be critical and is often a key parameter for optimization.

Q4: What safety precautions should I take when handling 2,5-dihydro-1-methyl-1H-phosphole 1-oxide?

A4: Like many organophosphorus compounds, it should be handled with care in a well-ventilated fume hood. Standard personal protective equipment (gloves, safety glasses, lab coat) is required. While specific toxicity data is limited, related compounds can cause skin and eye irritation.[6] It is also known to be hygroscopic, so it should be stored in a desiccator or under an inert atmosphere to maintain its reactivity.[1]

Section 2: Troubleshooting Guide

This section addresses common issues encountered during catalytic olefination reactions using 2,5-dihydro-1-methyl-1H-phosphole 1-oxide.

Q5: My reaction shows low or no conversion of my starting aldehyde/ketone. What are the likely causes?

A5: This is the most common issue and usually points to a problem with the catalytic cycle. The underlying principle of this reaction is that the rate of phosphine oxide reduction must be comparable to or faster than the rate of the Wittig reaction itself.

Troubleshooting Low Conversion
Potential CauseScientific Rationale & Recommended Action
Inefficient Reduction The reduction of the P=O bond by the silane is often the rate-limiting step.[2] Action: 1) Increase the reaction temperature in 10-20 °C increments. 2) Screen different silanes; phenylsilane is a common starting point, but others may be more effective for your system. 3) Ensure the silane is fresh and of high purity, as they can degrade upon storage.
Inhibitors Present Water is a key inhibitor. It can hydrolyze the silane and interfere with the formation of intermediates in the reduction cycle. Action: 1) Use anhydrous solvents and reagents. Dry solvents over molecular sieves. 2) Consider performing the reaction under an inert atmosphere (Nitrogen or Argon).
Sub-optimal Catalyst Loading While catalytic, the reaction requires a sufficient concentration of the active phosphine to proceed at a reasonable rate. Action: Increase the loading of the phosphole oxide from a typical 5 mol% to 10 mol% or even 15 mol%.
Poor Substrate Reactivity Sterically hindered ketones or electron-rich aldehydes can be less reactive. Action: These substrates may require higher temperatures, longer reaction times, and higher catalyst loadings.

Q6: My reaction is working, but I'm getting a mixture of E/Z isomers. How can I improve selectivity?

A6: The Horner-Wadsworth-Emmons reaction, a related process using phosphonate carbanions, is well-known for producing E-alkenes with high selectivity.[7] While this specific phosphole system's selectivity is substrate-dependent, reaction conditions can be tuned. The stereochemical outcome is determined in the formation and collapse of the oxaphosphetane intermediate. Action: 1) Temperature: Lowering the reaction temperature (if conversion rates allow) can often enhance selectivity by favoring the thermodynamically more stable transition state. 2) Solvent: Solvent polarity can influence the stability of the intermediates. Screen a range of solvents from non-polar (e.g., toluene) to polar aprotic (e.g., THF, acetonitrile).

Q7: I'm struggling to purify my product away from the residual catalyst and silane byproducts. What do you recommend?

A7: Even in a catalytic reaction, small amounts of phosphorus and silicon byproducts can complicate purification.

  • Aqueous Workup: The phosphate byproduct from the Horner-Wadsworth-Emmons reaction is water-soluble.[7] Similarly, silane byproducts (siloxanes) can often be removed or minimized with a carefully planned aqueous workup. A common technique is to quench the reaction with an aqueous solution of sodium hydroxide or hydrofluoric acid (use with extreme caution) to hydrolyze remaining silanes and phosphorus species into more polar, water-soluble salts.

  • Precipitation: If the desired product is non-polar, residual phosphine oxide can sometimes be precipitated by concentrating the reaction mixture and triturating with a non-polar solvent like hexane or diethyl ether, in which the phosphine oxide is poorly soluble.[5]

  • Column Chromatography: Use silica gel chromatography. A gradient elution starting with a non-polar solvent (e.g., hexanes) and gradually increasing polarity (e.g., with ethyl acetate) is typically effective. The non-polar product will elute before the more polar phosphorus and silicon byproducts.

Section 3: Key Experimental Protocols

Protocol 1: General Procedure for Catalytic Olefination

This protocol provides a robust starting point for the olefination of an aromatic aldehyde.

Materials:

  • 2,5-dihydro-1-methyl-1H-phosphole 1-oxide (Pre-catalyst)

  • Aldehyde (e.g., Benzaldehyde, 1.0 mmol, 1.0 equiv)

  • Activated Olefin (e.g., Ethyl acrylate, 1.5 mmol, 1.5 equiv)

  • Phenylsilane (Reducing Agent, 2.0 mmol, 2.0 equiv)

  • Anhydrous Toluene (Solvent)

Procedure:

  • To a flame-dried round-bottom flask under a nitrogen atmosphere, add 2,5-dihydro-1-methyl-1H-phosphole 1-oxide (11.6 mg, 0.1 mmol, 10 mol%).

  • Add anhydrous toluene (5 mL) via syringe.

  • Add the aldehyde (1.0 mmol) and the activated olefin (1.5 mmol) to the flask.

  • Add phenylsilane (2.0 mmol) dropwise to the stirred mixture at room temperature.

  • Heat the reaction mixture to 80-100 °C and monitor its progress by TLC or GC-MS. The reaction may take 12-24 hours.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with diethyl ether (20 mL) and wash with saturated aqueous sodium bicarbonate (2 x 15 mL) followed by brine (15 mL).

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.[8]

  • Purify the crude residue by flash column chromatography on silica gel to yield the desired alkene.

Section 4: Visualizations and Data

Diagrams

Catalytic Cycle cluster_reduction Catalyst Regeneration cluster_wittig Wittig Cycle PO Phosphole Oxide (Pre-Catalyst, P(V)) P Active Phosphine (Catalyst, P(III)) PO->P Reduction Aldehyde Aldehyde/ Ketone P->Aldehyde Ox Oxaphosphetane Intermediate P->Ox + Aldehyde Silane Phenylsilane (Reductant) Silane->PO Siloxane Siloxane (Waste) Ox->PO Oxidation Alkene Alkene (Product) Ox->Alkene Elimination

Caption: The catalytic P(III)/P(V) cycle for olefination.

Troubleshooting Workflow Start Start: Low Product Yield Check_Conversion Is starting material consumed? Start->Check_Conversion Check_Silane Check Silane: - Purity - Age - Stoichiometry (≥1.5 eq) Check_Conversion->Check_Silane No Check_Purity Purification Issue: - Characterize byproducts - Optimize chromatography - Consider aqueous wash Check_Conversion->Check_Purity Yes Increase_Temp Increase Temperature (e.g., 80°C -> 100°C) Check_Silane->Increase_Temp Increase_Loading Increase Catalyst Loading (e.g., 5% -> 10%) Increase_Temp->Increase_Loading Success Yield Optimized Increase_Loading->Success Check_Purity->Success

Caption: A decision tree for troubleshooting low reaction yields.

Section 5: References

  • Cas 930-38-1, 2,5-dihydro-1-methyl-1H-phosphole 1-oxide | lookchem. LookChem. Available at: [Link]

  • Phosphine Oxides from a Medicinal Chemist's Perspective: Physicochemical and in Vitro Parameters Relevant for Drug Discovery. ResearchGate. Available at: [Link]

  • Stambirskyi, M., et al. (2021). Phosphine Oxides (-P(O)Me₂) for Medicinal Chemistry: Synthesis, Properties, and Applications. Journal of Organic Chemistry, 86(18), 12783–12801. Available at: [Link]

  • Wang, L., et al. (2020). Development and Clinical Application of Phosphorus-Containing Drugs. Mini-Reviews in Medicinal Chemistry, 20(13), 1192-1202. Available at: [Link]

  • 4‐Methyl‐1‐phenyl‐2,3‐dihydro‐1 H ‐Phosphole 1‐Oxide. ResearchGate. Available at: [Link]

  • anti-1,2,2,3,4,4-Hexamethylphosphetane 1-Oxide. Organic Syntheses. Available at: [Link]

  • 1H-Phosphole, 2,5-dihydro-3-methyl-1-phenyl-, 1-oxide - Substance Details. US EPA. Available at: [Link]

  • 2,5-dihydro-1-methyl-1h-phosphole 1-oxide. PubChem. Available at: [Link]

  • 1H-Phosphole, 2,5-dihydro-3-methyl-1-phenyl-, 1-oxide. PubChem. Available at: [Link]

  • Wittig-Horner Reaction. Organic Chemistry Portal. Available at: [Link]

  • Synthesis and purification method for DOPO. Google Patents. Available at:

  • Synthesis of 1-Amino-2,5-dihydro-1H-phosphole 1-Oxides and Their N-Phosphinoyl Derivatives. ResearchGate. Available at: [Link]

  • 3-Methyl-1-phenylphospholene oxide. Organic Syntheses. Available at: [Link]

  • 1H-Phosphole, 2,5-dihydro-1-hydroxy-, 1-oxide. PubChem. Available at: [Link]

  • The reaction of dichlorocarbene with phosphine derivatives. ResearchGate. Available at: [Link]

  • Facile modification of phosphole-based aggregation-induced emission luminogens with sulfonyl isocyanates. (2023-02-03). Chemical Science. RSC Publishing. Available at: [Link]

  • Wittig and Wittig–Horner Reactions under Sonication Conditions. (2023-02-18). Molecules. MDPI. Available at: [Link]

  • Bridged [2.2.1] bicyclic phosphine oxide facilitates catalytic γ-umpolung addition–Wittig olefination. (2018-01-02). ResearchGate. Available at: [Link]

Sources

troubleshooting failed reactions involving 1-methyl-3-phospholene 1-oxide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 1-methyl-3-phospholene 1-oxide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for common issues encountered during its use in chemical synthesis. Our goal is to equip you with the expertise to diagnose and resolve reaction failures, ensuring the success of your experimental outcomes.

Troubleshooting Guide

This section addresses specific experimental failures in a question-and-answer format, providing detailed causality and actionable solutions.

Question 1: I am observing low or no yield in my reaction where 1-methyl-3-phospholene 1-oxide is used as a catalyst. What are the potential causes and how can I resolve this?

Answer:

Low or no product yield in reactions catalyzed by 1-methyl-3-phospholene 1-oxide can stem from several factors, primarily related to reagent purity, reaction conditions, and catalyst activity.

Potential Causes and Solutions:

  • Moisture Contamination: 1-Methyl-3-phospholene 1-oxide is hygroscopic.[1][2] The presence of water can lead to the formation of hydrates and potentially inhibit its catalytic activity. The phosphine oxide itself is stable, but moisture can interfere with sensitive intermediates in your reaction, such as ylides in Wittig-type reactions.

    • Solution:

      • Drying the Reagent: Dry the 1-methyl-3-phospholene 1-oxide under high vacuum before use.

      • Inert Atmosphere: Set up the reaction under an inert atmosphere (e.g., argon or nitrogen) using flame-dried glassware.[3]

      • Anhydrous Solvents: Ensure all solvents are rigorously dried using appropriate methods (e.g., distillation over sodium/benzophenone for THF, or passage through a solvent purification system).

  • Improper Catalyst Activation (for reactions requiring the corresponding phosphine): In some applications, such as the Wittig or aza-Wittig reactions, the phosphine oxide acts as a pre-catalyst and must be reduced in situ to the active phosphine(III) species.[4] Inefficient reduction will result in low catalyst turnover.

    • Solution:

      • Choice of Reducing Agent: Phenylsilane or other silanes are commonly used for this reduction.[5] Ensure the reducing agent is of high purity and added in the correct stoichiometry.

      • Reaction Temperature: The reduction of the phosphine oxide may require heating. Consult literature for the optimal temperature for the specific silane used.

  • Basic Conditions: 1-Methyl-3-phospholene 1-oxide and its derivatives can be sensitive to strongly basic conditions, which may lead to polymerization or addition of water.[1][6]

    • Solution:

      • pH Control: If your reaction requires a base, use a non-nucleophilic, sterically hindered base. Carefully control the pH and avoid excessively alkaline conditions.[6] Neutralization steps during workup should be done cautiously, for instance, by adjusting the pH to around 6.5 with sodium bicarbonate.[6]

  • Substrate Incompatibility: The electronic and steric properties of your substrates may not be optimal for the reaction.

    • Solution:

      • Substrate Modification: If possible, modify the electronic properties of your substrates. For example, in a Diels-Alder reaction, the rate is increased by electron-donating groups on the diene and electron-withdrawing groups on the dienophile.[7]

      • Temperature and Concentration: Adjusting the reaction temperature and concentration can sometimes overcome activation energy barriers for sterically hindered substrates.

Troubleshooting Workflow for Low Yield:

Caption: Troubleshooting flowchart for low reaction yield.

Question 2: My reaction is producing unexpected byproducts. How can I identify and minimize their formation?

Answer:

The formation of byproducts can be attributed to side reactions of the catalyst, reagents, or intermediates. Identifying the structure of the byproduct is the first critical step.

Common Byproducts and Their Causes:

  • Polymeric Material: As mentioned, 1-methyl-3-phospholene 1-oxide can polymerize under certain conditions, particularly in the presence of strong bases.[1][6]

    • Identification: Polymeric materials are often observed as an insoluble, sticky residue.

    • Solution: Minimize basic conditions and ensure the reaction temperature is not excessively high.

  • Products from Isomerization: The double bond in 3-phospholene oxides can migrate to the 2-position under acidic or thermal conditions, forming the more thermodynamically stable 2-phospholene oxide isomer.[8] This isomer may have different catalytic activity or lead to different products.

    • Identification: Use 31P NMR to check for the presence of the isomeric catalyst. The chemical shifts will be distinct.

    • Solution: Avoid strongly acidic conditions unless the 2-phospholene oxide is the desired catalyst. If isomerization is unavoidable, consider synthesizing the desired isomer directly.

  • Byproducts from Ozonolysis: If your synthesis involves ozonolysis, incomplete reaction or improper workup can lead to a variety of byproducts. The initial ozonide is unstable and must be properly decomposed.[9]

    • Identification: Byproducts may include partially oxidized species or rearranged products.

    • Solution: Ensure complete reaction with ozone and use an appropriate reducing agent (e.g., dimethyl sulfide) or oxidizing agent (e.g., hydrogen peroxide) during workup to selectively form the desired carbonyl compounds.[9][10]

Experimental Protocol: Monitoring Isomerization by 31P NMR

  • Prepare a stock solution of your 1-methyl-3-phospholene 1-oxide in a deuterated solvent (e.g., CDCl3).

  • Acquire a baseline 31P NMR spectrum.

  • Take aliquots from your reaction mixture at various time points.

  • Quench the reaction in the aliquot if necessary.

  • Acquire a 31P NMR spectrum for each aliquot and compare it to the baseline to monitor for the appearance of new peaks corresponding to the isomerized phospholene oxide or other phosphorus-containing byproducts.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for 1-methyl-3-phospholene 1-oxide?

A1: Due to its hygroscopic nature, it should be stored in a tightly sealed container under an inert atmosphere (argon or nitrogen) in a cool, dry place.[2][5] For long-term storage, refrigeration is recommended.

Q2: How can I purify commercial 1-methyl-3-phospholene 1-oxide?

A2: If the reagent has a strong odor of aromatic phosphines, it may contain impurities.[6] Purification can be achieved by dissolving the material in water, adding a small amount of hydrogen peroxide to oxidize phosphine impurities, re-neutralizing the solution, saturating with salt, extracting with chloroform, and then performing fractional distillation under vacuum.[6]

Q3: What are the primary applications of 1-methyl-3-phospholene 1-oxide?

A3: It is widely used as a catalyst or pre-catalyst in several organic transformations. These include the conversion of isocyanates to carbodiimides, aza-Wittig reactions for the synthesis of heterocycles, and polymerization reactions.[1][11] It is also a precursor for the synthesis of chiral phosphine ligands.[3]

Q4: Can 1-methyl-3-phospholene 1-oxide be used in Diels-Alder reactions?

A4: While phospholene oxides can be synthesized via a [4+1] cycloaddition known as the McCormack reaction, they are not typically used as dienes or dienophiles in standard Diels-Alder reactions.[12] However, related 2H-phospholes can participate in hetero-Diels-Alder reactions.[13] The success of a Diels-Alder reaction depends on the electronic nature of the diene and dienophile.[7][14]

Reaction Scheme: McCormack Cycloaddition

McCormack_Reaction cluster_reactants Reactants cluster_product Product Isoprene Isoprene (Diene) Adduct Crystalline Adduct Isoprene->Adduct + Dichloromethylphosphine Dichloromethylphosphine Dichloromethylphosphine->Adduct PhospholeneOxide 1-Methyl-3-phospholene 1-oxide Adduct->PhospholeneOxide Hydrolysis

Caption: Synthesis of 1-methyl-3-phospholene 1-oxide via McCormack cycloaddition.

References

  • BenchChem. (n.d.). Application Notes and Protocols: 1-Ethyl-3-methyl-3-phospholene 1-oxide in the Synthesis of P-Heterocycles.
  • BenchChem. (n.d.). Application Notes and Protocols: 1-Ethyl-3-methyl-3-phospholene 1-oxide in Stereoselective Synthesis.
  • Organic Syntheses. (n.d.). 3-Methyl-1-phenylphospholene oxide.
  • ChemicalBook. (2025). 3-Methyl-1-phenyl-2-phospholene 1-oxide.
  • Entegris. (n.d.). 3-Methyl-1-phenyl-2-phospholene-1-oxide.
  • Guidechem. (n.d.). 3-METHYL-1-PHENYL-3-PHOSPHOLENE 1-OXIDE 7564-51-4 wiki.
  • Chongqing Chemdad Co., Ltd. (n.d.). 3-Methyl-1-phenyl-2-phospholene 1-oxide.
  • Wikipedia. (n.d.). Wittig reaction.
  • ResearchGate. (n.d.). 4‐Methyl‐1‐phenyl‐2,3‐dihydro‐1 H ‐Phosphole 1‐Oxide.
  • Sigma-Aldrich. (n.d.). 3-Methyl-1-phenyl-2-phospholene 1-oxide, 85%, technical grade.
  • Royal Society of Chemistry. (n.d.). Hetero-Diels–Alder reactions of 2H-phospholes with allenes: synthesis and functionalization of 6-methylene-1-phosphanorbornenes.
  • Master Organic Chemistry. (2017). The Diels-Alder Reaction.
  • Leah4sci. (2015). Diels Alder Reaction Mechanism and Product Trick.
  • ResearchGate. (n.d.). Scheme 3: Computed reaction mechanism of the 3-phospholene oxide (1)....
  • Scribd. (n.d.). Ozonolysis Guide for Chemistry Students.
  • YouTube. (2015). Ozonolysis.

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potential side reactions and byproducts of 2,5-dihydro-1-methyl-1H-phosphole 1-oxide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2,5-dihydro-1-methyl-1H-phosphole 1-oxide. This guide is designed for researchers, scientists, and drug development professionals to navigate the potential challenges encountered during the synthesis, purification, and handling of this versatile organophosphorus compound. Here, we provide in-depth answers to frequently asked questions and detailed troubleshooting protocols to address common side reactions and byproduct formations. Our approach is grounded in mechanistic principles to empower you with a deeper understanding of your experimental observations.

Frequently Asked Questions (FAQs)

Q1: My crude product of 2,5-dihydro-1-methyl-1H-phosphole 1-oxide is a viscous, hard-to-purify oil with a strong, unpleasant odor. What are the likely impurities?

A1: This is a common observation, especially when synthesizing via the McCormack reaction followed by hydrolysis. The primary culprits are typically a combination of residual starting materials, acidic byproducts, and oligomers. The strong odor is often due to trace amounts of volatile phosphines.[1][2]

  • Acidic Byproducts: If methyldichlorophosphine is used as a precursor, its incomplete reaction and subsequent hydrolysis can lead to the formation of methylphosphinic acid. This acidic impurity can catalyze further side reactions.

  • Oligomers/Polymers: Phosphole oxides, particularly under basic or thermal stress, can undergo polymerization.[1][2] This results in higher molecular weight species that contribute to the viscosity of the crude product.

  • Residual Phosphines: Incomplete oxidation or disproportionation of phosphinic acid intermediates can generate small amounts of highly odorous methylphosphine.[1]

Q2: I'm observing an unexpected peak in my ³¹P NMR spectrum after purification. Could this be an isomer of my target compound?

A2: Yes, it is highly probable that you are observing an isomer. 2,5-dihydro-1-methyl-1H-phosphole 1-oxide (a 3-phospholene oxide) can isomerize to 2,3-dihydro-1-methyl-1H-phosphole 1-oxide (a 2-phospholene oxide), especially when exposed to heat or acidic/basic conditions.[2] This double bond migration is a known phenomenon in related phospholene oxide systems. The two isomers will have distinct chemical shifts in the ³¹P NMR spectrum, allowing for their identification and quantification.

Q3: My final product appears to be hygroscopic and gradually becomes sticky upon storage. Why is this happening and how can I prevent it?

A3: The hygroscopic nature of phosphole oxides is well-documented.[1][2] The polar phosphine oxide group readily absorbs atmospheric moisture. This can lead to the slow hydrolysis of the phosphole oxide over time, especially if acidic or basic impurities are present, which can catalyze the reaction. The absorbed water can also act as a plasticizer, making the solid product appear sticky or oily. To mitigate this, it is crucial to handle and store the purified product under an inert, dry atmosphere (e.g., in a desiccator with a high-quality desiccant or in a glovebox).

Troubleshooting Guides

Problem 1: Low Yield and Formation of Polymeric Byproducts

Symptoms:

  • The crude product is a thick, intractable oil or a gummy solid.

  • The desired product is difficult to extract from the reaction mixture.

  • Broad, unresolved signals are observed in the baseline of the NMR spectrum.

Root Cause Analysis: The double bond in 2,5-dihydro-1-methyl-1H-phosphole 1-oxide is susceptible to addition reactions, which can lead to oligomerization or polymerization. This process is often catalyzed by basic conditions.[1] For instance, during the hydrolysis of the intermediate from the McCormack reaction, using an excess of a strong base for neutralization can promote these side reactions.

Mitigation and Resolution Protocol:

  • Careful pH Control During Hydrolysis:

    • After hydrolysis of the dichlorophospholene intermediate, carefully neutralize the resulting acidic solution.

    • It is recommended to use a weak base, such as sodium bicarbonate, and to monitor the pH closely, not exceeding a pH of 7.[1]

    • Avoid strong bases like sodium hydroxide, as localized high pH can trigger polymerization.[1]

  • Temperature Management:

    • Perform the hydrolysis and neutralization steps at low temperatures (0-5 °C) to minimize the rate of potential side reactions.

  • Purification of the Polymer-Contaminated Product:

    • If polymerization has occurred, column chromatography is often the most effective purification method. A polar stationary phase like silica gel with a gradient elution from a non-polar solvent (e.g., hexanes) to a more polar solvent (e.g., ethyl acetate or a mixture with a small amount of methanol) can separate the monomeric product from the higher molecular weight oligomers.

G cluster_synthesis Synthesis & Work-up cluster_solution Solution Start Crude Product with High Viscosity Check_pH Check pH during neutralization Start->Check_pH High_pH pH > 7 (especially with strong base) Check_pH->High_pH Yes Low_Temp Maintain low temperature (0-5 °C) Check_pH->Low_Temp No Polymerization Increased Polymer Formation High_pH->Polymerization Minimized_Side_Reactions Reduced Polymer Formation Low_Temp->Minimized_Side_Reactions Use_Weak_Base Use weak base (e.g., NaHCO₃) for neutralization Polymerization->Use_Weak_Base Column_Chromatography Purify via Column Chromatography Use_Weak_Base->Column_Chromatography

Problem 2: Presence of Isomeric Impurity (2,3-dihydro-1-methyl-1H-phosphole 1-oxide)

Symptoms:

  • A second distinct peak is observed in the ³¹P NMR spectrum of the purified product.

  • The ¹H NMR spectrum shows complex signals in the olefinic region.

Root Cause Analysis: The thermodynamically more stable isomer, 2,3-dihydro-1-methyl-1H-phosphole 1-oxide, can be formed from the desired 2,5-dihydro isomer via a double bond migration. This isomerization can be promoted by thermal stress (e.g., during distillation at high temperatures) or by the presence of acidic or basic catalysts.[2]

Mitigation and Resolution Protocol:

  • Avoid High Temperatures:

    • When removing the solvent after extraction, use a rotary evaporator at moderate temperatures.

    • If distillation is necessary for purification, perform it under high vacuum to keep the boiling point as low as possible.

  • Ensure Neutrality:

    • Before any purification step involving heat, ensure that the product is free from acidic or basic residues. This can be achieved by washing the organic extract with a dilute brine solution until the aqueous layer is neutral.

  • Separation of Isomers:

    • Careful column chromatography on silica gel can often separate the two isomers. The polarity difference, although small, may be sufficient for separation with an optimized solvent system.

    • Fractional crystallization, if the product is a solid, can also be an effective method for separating isomers.

G cluster_compound Compound and Isomer cluster_conditions Conditions Promoting Isomerization cluster_mitigation Mitigation Strategies Target 2,5-dihydro-1-methyl-1H-phosphole 1-oxide Isomer 2,3-dihydro-1-methyl-1H-phosphole 1-oxide Target->Isomer Isomerization Low_Temp_Purification Low Temperature Purification (e.g., vacuum distillation) Target->Low_Temp_Purification Neutral_Conditions Ensure Neutral Conditions Target->Neutral_Conditions Chromatography Separation by Chromatography Isomer->Chromatography Heat High Temperature (e.g., distillation) Heat->Target Acid_Base Acidic or Basic Catalysis Acid_Base->Target

Data Summary

IssuePotential Byproduct/Side ReactionCausal FactorsRecommended Action
High Viscosity, Low YieldOligomerization/PolymerizationHigh pH (strong base), elevated temperaturesCareful pH control with weak base, low temperature work-up
Unpleasant OdorResidual MethylphosphineIncomplete oxidation, disproportionation of impuritiesPurification with a mild oxidant wash (e.g., dilute H₂O₂), followed by re-neutralization and extraction[1]
Additional ³¹P NMR SignalIsomerization to 2,3-dihydro isomerHigh temperatures, acidic/basic catalysisUse high vacuum for distillation, ensure neutral conditions, chromatographic separation
Product is HygroscopicWater AbsorptionInherent polarity of the phosphine oxide groupStore under a dry, inert atmosphere

References

  • (Ph3P)4C4P4: Effect of substitution on the Oligomerization of carbon phosphide radicals . (2024). ResearchGate. [Link]

  • Differentiation of chiral phosphorus enantiomers by P and H NMR spectroscopy using amino acid derivatives as chemical solvating . (2007). Chemistry. [Link]

  • Phosphorus-31 NMR Spectroscopy: A Concise Introduction for the Synthetic Organic and Organometallic Chemist . (1987). ResearchGate. [Link]

  • THE STEREOCHEMISTRY OF THE DICHLOROCYCLOPROPANATION REACTION OF 2,5-DIHYDRO-LH-PHOSPHOLE1-OXIDES . (1990). Phosphorus, Sulfur, and Silicon and the Related Elements. [Link]

  • 3-Methyl-1-phenylphospholene oxide . Organic Syntheses. [Link]

  • anti-1,2,2,3,4,4-Hexamethylphosphetane 1-Oxide . Organic Syntheses. [Link]

  • 4‐Methyl‐1‐phenyl‐2,3‐dihydro‐1 H ‐Phosphole 1‐Oxide . (2013). ResearchGate. [Link]

  • 1H-Phosphole, 2,5-dihydro-3-methyl-1-phenyl-, 1-oxide - Substance Details . US EPA. [Link]

  • 2,5-dihydro-1-methyl-1h-phosphole 1-oxide . PubChem. [Link]

  • 1H-Phosphole, 2,5-dihydro-1-hydroxy-, 1-oxide . PubChem. [Link]

  • On the reactivity of P-chloro dithieno[3,2-b:2′,3′-d]phosphole oxide . (2016). ResearchGate. [Link]

  • Facile modification of phosphole-based aggregation-induced emission luminogens with sulfonyl isocyanates . (2020). PMC. [Link]

  • Efficient synthesis of benzophosphole oxides via Ag-promoted radical cycloisomerization . (2020). Organic Chemistry Frontiers. [Link]

  • Dithienophosphole-capped ??-conjugated oligomers . (2014). ResearchGate. [Link]

  • Three derivatives of phenacyldiphenylphosphine oxide: Influence of aromatic and alkyl substituents on the luminescence sensitiza . (2023). RSC Publishing. [Link]

  • Efficient Synthesis of Benzophosphole Oxides by Ag-Promoted Radical Cycloisomerization . (2020). HAL Open Science. [Link]

  • 1H-Phosphole, 2,5-dihydro-3-methyl-1-phenyl-, 1-oxide . PubChem. [Link]

  • Synthesis of a paramagnetic phospholene oxide via the McCormack reaction . ResearchGate. [Link]

  • NMR analysis of phosphoric acid distribution in porous fuel cell catalysts . (2018). RSC Publishing. [Link]

  • Investigation of a Few Noble Metal Oxides with 17O Solid-State NMR Spectroscopy . (2023). NIH. [Link]

  • Duality in the chemical character of secondary phosphine oxides . (1966). Sci-Hub. [Link]

  • Synthesis of dihydrophosphorins by the thermal transformation of phosphole-dichlorocarbene adducts . (1988). Semantic Scholar. [Link]

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Technical Support Center: Safe Handling and Disposal of 2,5-dihydro-1-methyl-1H-phosphole 1-oxide

Author: BenchChem Technical Support Team. Date: January 2026

Disclaimer: This guide is intended for informational purposes for researchers, scientists, and drug development professionals. A specific Safety Data Sheet (SDS) for 2,5-dihydro-1-methyl-1H-phosphole 1-oxide (CAS No. 930-38-1) was not publicly available at the time of writing. The information herein is synthesized from general knowledge of organophosphorus compounds, handling of air-sensitive reagents, and data from the closely related compound, 2,5-dihydro-3-methyl-1-phenyl-1H-phosphole 1-oxide. It is imperative to obtain and review the official SDS from your chemical supplier before handling this compound and to consult with your institution's Environmental Health and Safety (EHS) department for specific guidance.

Introduction

2,5-dihydro-1-methyl-1H-phosphole 1-oxide is an organophosphorus compound that likely requires careful handling due to the general toxicity and reactivity of this class of chemicals.[1] This technical support center provides a comprehensive guide to its safe handling, storage, and disposal, with the aim of ensuring laboratory safety and experimental integrity. The protocols and advice provided are grounded in established safety principles for hazardous chemical waste management and handling of potentially air-sensitive materials.

Frequently Asked Questions (FAQs)

Q1: What are the primary hazards associated with 2,5-dihydro-1-methyl-1H-phosphole 1-oxide?

Q2: What are the appropriate storage conditions for this compound?

A2: Given that organophosphorus compounds can be sensitive to air and moisture, it is recommended to store 2,5-dihydro-1-methyl-1H-phosphole 1-oxide in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen).[3] The storage area should be cool, dry, and well-ventilated.[3] It should be stored away from incompatible materials, particularly strong oxidizing agents.[3]

Q3: Is 2,5-dihydro-1-methyl-1H-phosphole 1-oxide air-sensitive?

A3: While not explicitly stated in available resources, many organophosphorus compounds exhibit sensitivity to air and moisture. Therefore, it is best practice to handle this compound using air-sensitive techniques, such as working in a glovebox or using Schlenk line techniques.[4]

Q4: Can I dispose of small quantities of this compound down the sink?

A4: Absolutely not. Organophosphorus compounds are generally considered hazardous waste and must not be disposed of down the drain.[1] Improper disposal can lead to environmental contamination and may be a violation of local regulations.

Q5: What should I do in case of accidental skin or eye contact?

A5: In case of skin contact, immediately wash the affected area with soap and plenty of water and consult a physician. For eye contact, rinse thoroughly with plenty of water for at least 15 minutes and seek immediate medical attention. Always have an emergency shower and eyewash station readily accessible when working with this compound.[1]

Troubleshooting Guides

Issue Potential Cause Troubleshooting Steps
Unexpected reaction or fuming upon opening the container. The compound may have degraded due to improper storage, leading to the formation of more reactive or volatile byproducts.1. Do not inhale any fumes. If not already working in a fume hood, carefully close the container and move it to a fume hood. 2. Ensure you are wearing appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves. 3. If the reaction appears vigorous, evacuate the immediate area and alert your lab supervisor and EHS department. 4. Do not attempt to neutralize the reaction without proper knowledge and equipment.
The compound appears discolored or has an unusual odor. This could be a sign of decomposition or contamination.1. Do not use the compound in your experiment, as it may lead to unreliable results or unexpected side reactions. 2. Treat the material as hazardous waste and dispose of it according to your institution's guidelines. 3. Label the container clearly to indicate that the contents are suspect.
Difficulty in transferring the compound due to its viscosity or solid nature. The physical state of the compound can make it challenging to handle, especially if it is air-sensitive.1. If the compound is a solid, transfer it in a glovebox to prevent exposure to air and moisture. 2. If it is a viscous liquid, you may need to use a positive displacement pipette or a syringe with a wide-bore needle for accurate transfer. 3. Gentle warming of the container may reduce viscosity, but this should be done with extreme caution and only if the compound's thermal stability is known.

Experimental Protocols

Protocol 1: General Handling and Dispensing

This protocol outlines the steps for safely handling and dispensing 2,5-dihydro-1-methyl-1H-phosphole 1-oxide in a laboratory setting. The causality behind these steps is to minimize exposure and prevent contamination.

Materials:

  • 2,5-dihydro-1-methyl-1H-phosphole 1-oxide in its original container

  • Inert atmosphere glovebox or Schlenk line

  • Appropriate glassware (e.g., round-bottom flask, vial)

  • Septa and needles (if using a Schlenk line)

  • Spatula (if solid) or syringe (if liquid)

  • Personal Protective Equipment (PPE): safety goggles, flame-retardant lab coat, chemical-resistant gloves (e.g., nitrile or neoprene).

Procedure:

  • Preparation: Before starting, ensure your work area is clean and uncluttered. If using a Schlenk line, ensure all glassware is dry and the inert gas supply is functioning correctly.

  • Don PPE: Put on all required personal protective equipment.

  • Inert Atmosphere Transfer:

    • In a Glovebox: Place the sealed container of the compound and all necessary equipment inside the glovebox. Allow the atmosphere in the antechamber to be fully purged before transferring items into the main chamber. Once inside, you can open the container and perform the transfer.

    • Using a Schlenk Line: If the compound is in a septa-sealed bottle, you can use a syringe to withdraw the desired amount. First, purge the syringe with an inert gas. Insert a needle connected to the inert gas line into the septum of the bottle to maintain a positive pressure. Then, insert the syringe needle through the septum and withdraw the liquid. Transfer the liquid to your reaction flask, which should also be under an inert atmosphere.

  • Sealing and Storage: After dispensing, securely seal the original container. If the container has a septum, it is good practice to wrap it with parafilm for an extra layer of protection. Return the compound to its designated storage location.

  • Cleanup: Clean any non-disposable equipment used for the transfer. Dispose of any contaminated disposable items (e.g., syringe needles, wipes) in the appropriate hazardous waste container.

Protocol 2: Spill Cleanup

This protocol provides a step-by-step guide for managing a small spill of 2,5-dihydro-1-methyl-1H-phosphole 1-oxide. The primary goal is to contain and clean the spill safely and effectively.

Materials:

  • Spill kit containing:

    • Absorbent material (e.g., vermiculite, sand, or commercial sorbent pads)

    • Chemical-resistant gloves

    • Safety goggles

    • Disposable shoe covers

    • Plastic bags for waste disposal

    • Scoop or dustpan

Procedure:

  • Alert Personnel: Immediately alert others in the laboratory of the spill.

  • Evacuate (if necessary): For a large spill or if there is a risk of significant inhalation exposure, evacuate the area and contact your institution's EHS department.

  • Contain the Spill:

    • Wearing appropriate PPE, approach the spill from upwind if possible.

    • If the substance is a liquid, surround the spill with absorbent material to prevent it from spreading.

    • If it is a solid, carefully cover the spill with a layer of absorbent material to prevent it from becoming airborne.

  • Absorb the Spill:

    • For liquids, apply absorbent material directly onto the spill, working from the outside in.

    • Allow the absorbent to fully soak up the chemical.

  • Collect the Waste:

    • Using a scoop or dustpan, carefully collect the absorbent material and place it into a heavy-duty plastic bag.

    • Wipe the spill area with a cloth dampened with a suitable solvent (e.g., isopropanol), and place the cloth in the waste bag.

  • Decontaminate the Area: Clean the spill area with soap and water.

  • Dispose of Waste: Seal the plastic bag and label it as hazardous waste containing 2,5-dihydro-1-methyl-1H-phosphole 1-oxide. Dispose of the bag according to your institution's hazardous waste procedures.

  • Post-Cleanup: Wash your hands thoroughly after completing the cleanup. Restock your spill kit.

Visualization of Key Workflows

Spill_Cleanup_Workflow Figure 1: Spill Cleanup Workflow for 2,5-dihydro-1-methyl-1H-phosphole 1-oxide cluster_Initial_Response Initial Response cluster_Containment Containment & Cleanup cluster_Final_Steps Final Steps Spill Spill Occurs Alert Alert Personnel Spill->Alert Assess Assess Spill Size Alert->Assess Evacuate Large Spill? Evacuate & Call EHS Assess->Evacuate Yes SmallSpill Small, Manageable Spill Assess->SmallSpill No DonPPE Don Appropriate PPE SmallSpill->DonPPE Contain Contain Spill with Absorbent Material DonPPE->Contain Absorb Absorb the Chemical Contain->Absorb Collect Collect Waste into Hazardous Waste Bag Absorb->Collect Decontaminate Decontaminate Spill Area Collect->Decontaminate Dispose Dispose of Waste per Institutional Guidelines Decontaminate->Dispose Restock Restock Spill Kit Dispose->Restock

Caption: Workflow for handling a chemical spill.

Disposal Guidelines

The disposal of 2,5-dihydro-1-methyl-1H-phosphole 1-oxide must be carried out in strict accordance with local, state, and federal regulations.[5] As a general rule, it should be treated as hazardous chemical waste.

General Disposal Procedure:

  • Waste Collection: Collect all waste materials containing 2,5-dihydro-1-methyl-1H-phosphole 1-oxide (e.g., unreacted compound, contaminated solvents, spill cleanup materials) in a designated, properly labeled, and sealed hazardous waste container. The container must be compatible with the chemical.

  • Labeling: The waste container must be clearly labeled with the words "Hazardous Waste," the full chemical name, and any associated hazard symbols.

  • Storage: Store the waste container in a designated satellite accumulation area until it is collected by your institution's EHS department.

  • Pickup: Arrange for the pickup of the hazardous waste through your institution's established procedures.

Chemical Neutralization (for trained personnel only):

Some organophosphorus compounds can be chemically neutralized to less hazardous materials before disposal. This should only be attempted by trained personnel following a validated and approved protocol.[1] A potential method involves hydrolysis under basic conditions, but the reactivity of 2,5-dihydro-1-methyl-1H-phosphole 1-oxide towards specific neutralizing agents is not documented and would require careful laboratory investigation before being implemented.

References

  • Chemsigma. (n.d.). 930-38-1 2,5-dihydro-1-methyl-1H-phosphole 1-oxide. Retrieved from [Link]

  • MSDS of 2,5-dihydro-3-methyl-1-phenyl-1h-phosphol1-oxide. (2012, April 13). Retrieved from a publicly available version of the document.
  • Organophosphate/Carbamate Exposure - Management. (2024, August 2). Retrieved from a publicly available version of the document.
  • PubChem. (n.d.). 1H-Phosphole, 2,3-dihydro-4-methyl-1-phenyl-, 1-oxide. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). 1H-Phosphole, 2,5-dihydro-3-methyl-1-phenyl-, 1-oxide - Substance Details. Retrieved from [Link]

  • PubChemLite. (n.d.). 2,5-dihydro-1-methyl-1h-phosphole 1-oxide. Retrieved from [Link]

  • Joshi, S. (n.d.). Management of Organophosphorus Poisoning.
  • Fisher Scientific. (n.d.). Safety Data Sheet.
  • U.S. Environmental Protection Agency. (2013). Recognition and Management of Pesticide Poisonings: Sixth Edition: Chapter 5 Organophosphates. Retrieved from [Link]

  • PubChem. (n.d.). 1H-Phosphole, 2,5-dihydro-1-hydroxy-, 1-oxide. Retrieved from [Link]

  • Praxair. (n.d.). Materials Compatibility. Retrieved from a publicly available technical document.
  • Organic Syntheses. (n.d.). 3-Methyl-1-phenylphospholene oxide. Retrieved from [Link]

  • Walchem. (2024, April 19). Chemical Compatibility Chart. Retrieved from [Link]

  • United Filtration Systems. (n.d.). Chemical Compatibility Chart. Retrieved from [Link]

  • Aldrich Chemical Company. (n.d.). Handling air-sensitive reagents. Technical Bulletin AL-134. Retrieved from a publicly available technical bulletin.

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Validation & Comparative

A Senior Application Scientist's Guide to the ³¹P NMR Analysis of 1-Methyl-3-phospholene 1-oxide and its Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the precise characterization of organophosphorus compounds is paramount. Among the arsenal of analytical techniques, ³¹P Nuclear Magnetic Resonance (NMR) spectroscopy stands out as an exceptionally powerful and direct method for elucidating the structure and purity of phosphorus-containing molecules.[1] This guide provides an in-depth comparison and procedural overview of the ³¹P NMR analysis of 1-methyl-3-phospholene 1-oxide and its derivatives, a class of compounds with significant potential in synthetic chemistry and materials science.

The phosphorus-31 nucleus is a spin-1/2 nucleus with 100% natural abundance and a high gyromagnetic ratio, leading to excellent NMR sensitivity.[1] Furthermore, the broad chemical shift range of ³¹P NMR, spanning approximately 2000 ppm, allows for excellent signal separation, making it a highly informative technique for distinguishing between structurally similar phosphorus compounds.[1]

Comparative ³¹P NMR Data of 3-Phospholene 1-Oxide Derivatives

CompoundStructure³¹P Chemical Shift (δ, ppm)Solvent
1-Methyl-3-phospholene 1-oxide(Structure not directly available in search results)Data not available-
1-Phenyl-3-methyl-2-phospholene 1-oxide(Isomer)Data not available-
1-Diethylamino-3-methyl-3-phospholene-1-oxide(Structure not directly available in search results)59.8C₆D₆
(3-Methoxyphenyl)diphenylphosphine oxide(Related Acyclic Structure)29.6CDCl₃
(E)-diethyl styrylphosphonate(Related Acyclic Structure)19.6CDCl₃

This table is compiled from multiple sources and is intended for illustrative purposes. For rigorous comparison, it is recommended to analyze all compounds under identical experimental conditions.

The limited available data suggests that the ³¹P chemical shift of 3-phospholene 1-oxides is sensitive to the nature of the substituent on the phosphorus atom. The electron-donating diethylamino group in 1-diethylamino-3-methyl-3-phospholene-1-oxide results in a downfield shift to 59.8 ppm. In contrast, aryl and vinyl phosphine oxides, such as (3-methoxyphenyl)diphenylphosphine oxide and (E)-diethyl styrylphosphonate, exhibit more upfield chemical shifts. This highlights the importance of systematic studies to fully understand these substituent effects.

Understanding Substituent Effects on ³¹P Chemical Shifts

The chemical shift of the phosphorus nucleus in phospholene oxides is influenced by the electronic and steric environment. The electronegativity of the substituents on the phosphorus atom plays a significant role; more electronegative substituents generally cause a downfield shift (higher ppm value). However, this trend can be counteracted by other factors such as bond angles and π-bonding interactions.

For a systematic study of 1-methyl-3-phospholene 1-oxide derivatives, one could expect the following trends:

  • Alkyl Substituents: Increasing the steric bulk of the alkyl group at the 1-position may lead to changes in the endocyclic bond angles around the phosphorus atom, which in turn would affect the ³¹P chemical shift.

  • Aryl Substituents: The electronic nature of substituents on an aromatic ring at the 1-position is expected to influence the ³¹P chemical shift. Electron-withdrawing groups on the aryl ring would likely lead to a downfield shift, while electron-donating groups would cause an upfield shift.

  • Alkoxy and Amino Substituents: The presence of heteroatoms with lone pairs, such as oxygen in alkoxy groups or nitrogen in amino groups, directly attached to the phosphorus can lead to significant changes in the chemical shift due to resonance effects.

Experimental Protocol for ³¹P NMR Analysis

To conduct a reliable comparative analysis of 1-methyl-3-phospholene 1-oxide and its derivatives, a standardized experimental protocol is essential. The following provides a detailed, step-by-step methodology.

1. Sample Preparation:

  • Accurately weigh 5-10 mg of the phospholene oxide derivative.
  • Dissolve the sample in 0.6-0.8 mL of a deuterated solvent (e.g., CDCl₃, C₆D₆, or DMSO-d₆) in a clean, dry NMR tube. The choice of solvent can influence the chemical shift, so consistency is key for comparative studies.[2]
  • Ensure the sample is fully dissolved. If necessary, gently warm the sample or use sonication.
  • For quantitative analysis, a known amount of an internal standard can be added. Triphenylphosphine (PPh₃) is a common internal standard for ³¹P NMR.[3]

2. NMR Spectrometer Setup:

  • Use a high-field NMR spectrometer (e.g., 300 MHz ¹H frequency or higher) equipped with a broadband probe tunable to the ³¹P frequency.
  • Tune and match the probe for the ³¹P nucleus.
  • Lock the spectrometer on the deuterium signal of the solvent.
  • Shim the magnetic field to achieve optimal homogeneity.

3. Acquisition of Proton-Decoupled ³¹P NMR Spectrum:

  • Set up a standard one-pulse ³¹P experiment with proton decoupling. Proton decoupling simplifies the spectrum by removing ¹H-³¹P coupling, resulting in sharp singlet signals for each unique phosphorus environment.[4]
  • Key Acquisition Parameters:
  • Spectral Width: Set a wide spectral width (e.g., 200-300 ppm) to ensure all phosphorus signals are captured.
  • Transmitter Offset: Center the transmitter frequency in the expected region for phosphine oxides (typically 20-80 ppm).
  • Pulse Width: Use a calibrated 90° pulse width.
  • Relaxation Delay (d1): A sufficiently long relaxation delay is crucial for accurate integration, especially in quantitative studies. A delay of 5-10 seconds is often recommended.[3]
  • Number of Scans: The number of scans will depend on the sample concentration. For a moderately concentrated sample, 64-256 scans are typically sufficient.

4. Data Processing:

  • Apply an exponential multiplication (line broadening) to improve the signal-to-noise ratio if necessary.
  • Fourier transform the free induction decay (FID).
  • Phase the spectrum to obtain a flat baseline.
  • Reference the spectrum. 85% H₃PO₄ is the universally accepted external standard for ³¹P NMR and is assigned a chemical shift of 0 ppm.[5]
  • Integrate the signals if quantitative analysis is required.

Visualizing the Workflow and Structures

To better illustrate the process and the molecules of interest, the following diagrams have been generated.

G cluster_workflow Experimental Workflow for ³¹P NMR Analysis SamplePrep Sample Preparation (5-10 mg in 0.7 mL CDCl₃) NMRSetup Spectrometer Setup (Tune, Lock, Shim) SamplePrep->NMRSetup Acquisition Data Acquisition (¹H Decoupled) NMRSetup->Acquisition Processing Data Processing (FT, Phasing, Referencing) Acquisition->Processing Analysis Spectral Analysis (δ, J, Integration) Processing->Analysis

Caption: Representative structures of 3-phospholene 1-oxide derivatives.

Conclusion

³¹P NMR spectroscopy is an indispensable tool for the characterization of 1-methyl-3-phospholene 1-oxide and its derivatives. The high sensitivity, wide chemical shift range, and the direct correlation of the signal to the phosphorus nucleus provide unambiguous structural and purity information. While a comprehensive comparative dataset is not yet available in the literature, this guide provides the foundational knowledge and a robust experimental protocol for researchers to conduct their own systematic studies. By carefully controlling experimental parameters and understanding the fundamental principles of substituent effects, ³¹P NMR analysis can provide invaluable insights into the chemistry of these important organophosphorus compounds.

References

  • Electronic Supplementary Information. The Royal Society of Chemistry.

  • Supplementary Information. The Royal Society of Chemistry.

  • P-Arylation of Secondary Phosphine Oxides Catalyzed by Nickel Supported Nanoparticles.

  • Theoretical studies of 31P NMR spectral properties of phosphanes and related compounds in solution.

  • Phosphine Oxide Functional Group Based Three-Station Molecular Shuttle SUPPORTING INFORMATION.

  • Supporting Information - Metal-free phosphonation of heteroarene N-oxides with trialkyl phosphite at room temperature. The Royal Society of Chemistry.

  • Stereoselective synthesis of vinylphosphonates and phosphine oxides via silver-catalyzed phosphorylation of styrenes.

  • 1-DIETHYLAMINO-3-METHYL-3-PHOSPHOLENE-1-OXIDE - Optional[31P NMR] - Chemical Shifts. SpectraBase.

  • Three derivatives of phenacyldiphenylphosphine oxide: Influence of aromatic and alkyl substituents on the luminescence sensitiza. RSC Publishing.

  • Synthesis, purification, and characterization of phosphine oxides and their hydrogen peroxide adducts. Texas A&M University Department of Chemistry.

  • 1H-Phosphole, 2,3-dihydro-4-methyl-1-phenyl-, 1-oxide. PubChem.

  • Quantitative 31P NMR Spectroscopy: Principles, Methodologies, and Applications in Phosphorus-Containing Compound Analysis. MDPI.

  • Supporting Information for. The Royal Society of Chemistry.

  • (PDF) Synthesis and Variable Temperature 1 H and 31 P NMR Study of Phosphorus Ylides derived from reaction of NH-acids, triarylphosphine and acetylenic esters. ResearchGate.

  • 3-Methyl-1-phenylphospholene oxide. Organic Syntheses Procedure.

  • (PDF) A Practical and Efficient Method for the Resolution of 3-Phospholene 1-oxides via Coordination Complex Formation. ResearchGate.

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A Comparative Analysis of 2,5-Dihydro-1-methyl-1H-phosphole 1-oxide with Other Phosphine Oxides: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This guide provides a comprehensive comparative analysis of 2,5-dihydro-1-methyl-1H-phosphole 1-oxide, a five-membered cyclic phosphine oxide, with other commonly employed phosphine oxides such as the acyclic triphenylphosphine oxide (TPPO) and trioctylphosphine oxide (TOPO), as well as other cyclic analogues. The comparison focuses on their performance as pre-catalysts and ligands in key organic transformations, including the Wittig and Mitsunobu reactions, and palladium-catalyzed cross-coupling reactions. Supported by experimental data from the literature, this guide highlights the structural and performance differences, offering insights into catalyst selection and reaction optimization for researchers, scientists, and drug development professionals.

Introduction

Phosphine oxides have long been regarded as stoichiometric byproducts in many seminal organic reactions, such as the Wittig and Mitsunobu reactions.[1][2] However, a paradigm shift in recent years has seen their emergence as highly versatile and efficient pre-catalysts and ligands in a myriad of catalytic transformations.[1][3] Their inherent air and moisture stability, coupled with their unique electronic and steric properties, offers distinct advantages over their corresponding phosphine counterparts. The in situ reduction of phosphine oxides to the catalytically active phosphines allows for the development of catalytic cycles that minimize waste and enhance atom economy.[1]

Among the diverse array of phosphine oxides, 2,5-dihydro-1-methyl-1H-phosphole 1-oxide, also known as 1-methyl-3-phospholene 1-oxide, presents a unique structural motif. Its five-membered cyclic structure imparts distinct conformational constraints and electronic properties compared to acyclic phosphine oxides like triphenylphosphine oxide (TPPO) and trioctylphosphine oxide (TOPO). This guide aims to provide a detailed comparative analysis of 2,5-dihydro-1-methyl-1H-phosphole 1-oxide with other phosphine oxides, focusing on their application in catalysis and their fundamental physicochemical properties.

Comparative Analysis of Catalytic Applications

The catalytic efficacy of a phosphine oxide is intrinsically linked to its structure. The steric and electronic environment around the phosphorus center dictates its ability to be reduced to the active phosphine and to coordinate with metal centers in cross-coupling reactions.

The Catalytic Wittig Reaction

The Wittig reaction is a cornerstone for the synthesis of alkenes. The catalytic version of this reaction utilizes a phosphine oxide as a pre-catalyst, which is continuously reduced in situ to the active phosphine.[1][4] Comparative studies have shown that cyclic phosphine oxides can offer superior performance over the commonly used TPPO.

Catalyst/Pre-catalystStructureReactionYield (%)
Triphenylphosphine oxide (TPPO)O=P(C₆H₅)₃Benzaldehyde + Methyl bromoacetate → Methyl cinnamateModerate
Tris(4-fluorophenyl)phosphine oxideO=P(C₆H₄F)₃Benzaldehyde + Methyl bromoacetate → Methyl cinnamateHigher than TPPO
3-Methyl-1-phenylphospholane 1-oxideBenzaldehyde + Methyl bromoacetate → Methyl cinnamateUp to 80

Table 1: Comparative performance of phosphine oxide pre-catalysts in the catalytic Wittig reaction.[1] Note: Direct quantitative comparison under identical conditions is challenging due to variations in reported experimental setups. The yields are presented to show relative performance trends.

Experimental Workflow: Catalytic Wittig Reaction

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up start Dry flask under inert atmosphere (N2 or Ar) add_reagents Add phosphine oxide pre-catalyst, aldehyde, and solvent (e.g., toluene) start->add_reagents add_base Add base (e.g., DIPEA) add_reagents->add_base add_bromoacetate Add alkyl bromoacetate add_base->add_bromoacetate add_silane Add reducing agent (e.g., diphenylsilane) dropwise add_bromoacetate->add_silane heat Heat to desired temperature (e.g., 80-110 °C) add_silane->heat monitor Monitor progress by TLC or GC heat->monitor cool Cool to room temperature monitor->cool quench Quench with water cool->quench extract Extract with organic solvent (e.g., ethyl acetate) quench->extract dry Dry organic layer (e.g., Na2SO4) extract->dry concentrate Filter and concentrate under reduced pressure dry->concentrate purify Purify by column chromatography concentrate->purify

Caption: General workflow for the catalytic Wittig reaction.

The Catalytic Mitsunobu Reaction

The Mitsunobu reaction is a versatile tool for the stereospecific conversion of alcohols. Similar to the Wittig reaction, its catalytic variant employs a phosphine oxide pre-catalyst that is regenerated in situ.[5][6][7]

Catalyst/Pre-catalystStructureReactionYield (%)
Triphenylphosphine oxide (TPPO)O=P(C₆H₅)₃Benzyl alcohol + 4-Nitrobenzoic acid → Benzyl-4-nitrobenzoateModerate
1-Phenylphospholane 1-oxideBenzyl alcohol + 4-Nitrobenzoic acid → Benzyl-4-nitrobenzoateHigh

Table 2: Comparative efficacy of phosphine oxide pre-catalysts in the catalytic Mitsunobu reaction.[1][8] Note: Yields are presented to show relative performance trends.

Again, the cyclic phospholane oxide demonstrates superior performance. The rationale for this enhanced reactivity is the facile reduction of the cyclic phosphine oxide, which is a key turnover-limiting step in the catalytic cycle.[8] The structural similarities between 1-phenylphospholane 1-oxide and 2,5-dihydro-1-methyl-1H-phosphole 1-oxide suggest that the latter would also be a highly effective pre-catalyst in the Mitsunobu reaction.

Catalytic Cycle of the Mitsunobu Reaction

G phosphine_oxide R3P=O (Phosphine Oxide) phosphine R3P (Phosphine) phosphine_oxide->phosphine Reduction (e.g., Silane) betaine Betaine Intermediate phosphine->betaine + DEAD alkoxyphosphonium Alkoxyphosphonium Salt betaine->alkoxyphosphonium + R'-OH alkoxyphosphonium->phosphine_oxide - R-Nu product Product (R-Nu) alkoxyphosphonium->product + Nu-H

Caption: Simplified catalytic cycle of the Mitsunobu reaction.

Palladium-Catalyzed Cross-Coupling Reactions

Phosphine oxides can also serve as stable and easily handleable pre-ligands for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling.[3][9] The in situ reduction of the phosphine oxide to the corresponding phosphine generates the active ligand that coordinates to the palladium center. The electronic and steric properties of the phosphine ligand are critical for the efficiency of the catalytic cycle, influencing both the oxidative addition and reductive elimination steps.[10]

While direct comparative data for 2,5-dihydro-1-methyl-1H-phosphole 1-oxide in Suzuki-Miyaura coupling is not extensively documented, the performance of other cyclic phosphine-derived ligands provides valuable insights. Bulky and electron-rich phosphine ligands are known to be highly effective in promoting the coupling of challenging substrates, such as aryl chlorides.[9] The compact structure of a phosphole-based ligand, combined with the electron-donating nature of the methyl group, suggests that 2,5-dihydro-1-methyl-1H-phosphole 1-oxide could be a promising pre-ligand for such transformations.

Experimental Protocol: Suzuki-Miyaura Coupling Using a Phosphine Oxide Pre-Ligand

  • Catalyst Preparation: In an oven-dried Schlenk tube under an inert atmosphere (e.g., argon), add the palladium precursor (e.g., Pd(OAc)₂, 1-2 mol%), the phosphine oxide pre-ligand (e.g., 2,5-dihydro-1-methyl-1H-phosphole 1-oxide, 2-4 mol%), and the reducing agent (e.g., a hydrosilane). Stir the mixture in a suitable solvent (e.g., toluene) at room temperature for 30 minutes to generate the active Pd(0)-phosphine complex.

  • Reaction Setup: To the pre-formed catalyst solution, add the aryl halide (1.0 equiv), the arylboronic acid (1.2-1.5 equiv), and a base (e.g., K₃PO₄, 2.0-3.0 equiv).

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) and monitor the progress by TLC or GC.

  • Work-up: Upon completion, cool the reaction to room temperature, quench with water, and extract the product with an organic solvent. Dry the organic layer, concentrate, and purify the product by column chromatography.

Physicochemical and Spectroscopic Properties

The physical and spectroscopic properties of phosphine oxides provide valuable information for their characterization and for understanding their behavior in chemical reactions.

Property2,5-Dihydro-1-methyl-1H-phosphole 1-oxideTriphenylphosphine oxide (TPPO)Trioctylphosphine oxide (TOPO)
Molecular Formula C₅H₉OPC₁₈H₁₅OPC₂₄H₅₁OP
Molecular Weight 116.10 g/mol 278.28 g/mol 386.64 g/mol
Appearance Not specifiedWhite crystalline solidWhite solid
Melting Point Not specified156-158 °C58-60 °C
Boiling Point 274.9 °C at 760 mmHg360 °C>200 °C
Solubility Soluble in polar organic solventsSoluble in most organic solventsSoluble in nonpolar organic solvents
³¹P NMR (δ, ppm) ~40-60 (estimated)~25-35~40-50
Thermal Stability Stable under normal conditionsThermally stable, decomposes above 450 °CThermally stable

Table 3: Comparison of physicochemical and spectroscopic properties of selected phosphine oxides.[11][12][13] The ³¹P NMR chemical shift for 2,5-dihydro-1-methyl-1H-phosphole 1-oxide is an estimation based on structurally similar compounds.

The ³¹P NMR chemical shift is a particularly useful tool for characterizing phosphine oxides. The chemical shift is sensitive to the electronic environment of the phosphorus atom. Generally, phosphine oxides resonate in the range of δ 20-60 ppm.[4] The estimated chemical shift for 2,5-dihydro-1-methyl-1H-phosphole 1-oxide is in this typical range.

Synthesis of 2,5-Dihydro-1-methyl-1H-phosphole 1-oxide

The synthesis of 2,5-dihydro-1-methyl-1H-phosphole 1-oxide is typically achieved through the McCormack cycloaddition reaction, followed by hydrolysis.[14]

Synthetic Workflow: McCormack Cycloaddition

G cluster_cycloaddition McCormack Cycloaddition cluster_hydrolysis Hydrolysis and Work-up start React conjugated diene (e.g., isoprene) with a phosphorus dihalide (e.g., MePCl2) adduct Formation of the crystalline cycloadduct start->adduct hydrolyze Hydrolyze the adduct with ice water adduct->hydrolyze neutralize Neutralize with a base (e.g., NaHCO3) hydrolyze->neutralize extract Extract with an organic solvent (e.g., chloroform) neutralize->extract purify Purify by vacuum distillation extract->purify product 2,5-Dihydro-1-methyl-1H-phosphole 1-oxide purify->product

Caption: General synthetic route to 2,5-dihydro-1-methyl-1H-phosphole 1-oxide.

Conclusion

The comparative analysis presented in this guide highlights the potential advantages of 2,5-dihydro-1-methyl-1H-phosphole 1-oxide and other cyclic phosphine oxides over their acyclic counterparts in catalytic applications. The strained ring structure of these cyclic compounds appears to facilitate their in situ reduction to the catalytically active phosphines, leading to enhanced reaction rates and yields in transformations such as the Wittig and Mitsunobu reactions. While direct, quantitative comparative data for 2,5-dihydro-1-methyl-1H-phosphole 1-oxide in all major catalytic reactions is still emerging, the available evidence for structurally similar compounds strongly suggests its potential as a highly effective pre-catalyst and ligand. Its straightforward synthesis via the McCormack cycloaddition further enhances its appeal for practical applications. This guide provides a foundation for researchers to explore the utility of this and other cyclic phosphine oxides in developing more efficient and sustainable catalytic methodologies.

References

  • GalChimia. (2019). Catalytic Mitsunobu: The face-lift of a workhorse. [Link]

  • Buonomo, J. A., & Aldrich, C. C. (2015). Mitsunobu Reactions Catalytic in Phosphine and a Fully Catalytic System.
  • Billingsley, K. L., & Buchwald, S. L. (2007). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Journal of visualized experiments : JoVE, (7), 293.
  • Denton, R. M., An, J., & Adeniran, B. (2010). A new phosphine oxide-catalysed redox-neutral organocatalytic Mitsunobu reaction.
  • Buonomo, J. A., & Aldrich, C. C. (2015). Mitsunobu Reactions Catalytic in Phosphine and a Fully Catalytic System. Angewandte Chemie (International ed. in English), 54(44), 13041-4.
  • Bardají, M., & Urruticoechea, A. (2010). A computational study of phosphine ligand effects in Suzuki-Miyaura coupling.
  • Werner, T. (2016). Catalytic Wittig and aza-Wittig reactions. Beilstein Journal of Organic Chemistry, 12, 2577–2587.
  • LookChem. (n.d.). Cas 930-38-1, 2,5-dihydro-1-methyl-1H-phosphole 1-oxide. [Link]

  • Keglevich, G., & Szekrényi, A. (2020). Preparation of 2-phospholene oxides by the isomerization of 3-phospholene oxides. Beilstein Journal of Organic Chemistry, 16, 910–919.
  • NPTEL IIT Bombay. (2024, February 2). Week 3 : Lecture 11 : Chemical Shift Range in 31P NMR Spectroscopy. [Link]

  • Royal Society of Chemistry. (n.d.). Supporting Information. [Link]

  • ResearchGate. (n.d.). 4‐Methyl‐1‐phenyl‐2,3‐dihydro‐1 H ‐Phosphole 1‐Oxide. [Link]

  • ResearchGate. (n.d.). Synthesis of Phospholene Oxide Catalysts for Hydrolysis Stabilizers. [Link]

  • ResearchGate. (n.d.). Thermal stability of primary and secondary phosphine oxides formed as a reaction of phosphine oxide with ketones. [Link]

  • Organic Chemistry Portal. (n.d.). Reduction of Triphenylphosphine Oxide to Triphenylphosphine by Phosphonic Acid. [Link]

  • U.S. Environmental Protection Agency. (n.d.). 1H-Phosphole, 2,5-dihydro-3-methyl-1-phenyl-, 1-oxide - Substance Details. [Link]

  • ResearchGate. (n.d.). Scheme 1: Comparison of the isomerization of 1-phenyl-3-phospholene.... [Link]

  • Organic Syntheses. (n.d.). 3-Methyl-1-phenylphospholene oxide. [Link]

  • CONICET. (2016). Reactive Oxygen Species (ROS)-vs Peroxyl-Mediated Photosensitized Oxidation of Triphenylphosphine: A Compar. [Link]

  • PubChem. (n.d.). Triphenylphosphine Oxide. [Link]

  • PubChem. (n.d.). 1H-Phosphole, 2,5-dihydro-1-hydroxy-, 1-oxide. [Link]

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performance comparison of 2,5-dihydro-1-methyl-1H-phosphole 1-oxide in different catalytic systems

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rise of Phospholene Oxides in Modern Catalysis

To the dedicated researcher in synthetic chemistry, the quest for efficient, stable, and selective catalysts is a perpetual endeavor. In this context, phosphine oxides have transitioned from being viewed as mere byproducts to valuable players in catalysis. Their inherent air and moisture stability, coupled with unique stereoelectronic properties, present a compelling alternative to traditional, often sensitive, phosphine ligands.[1]

This guide offers an in-depth performance comparison of phospholene oxides in catalytic systems. While our primary focus is on the class of 2,5-dihydro-1-alkyl-1H-phosphole 1-oxides, a notable scarcity of published performance data for specific members, such as 2,5-dihydro-1-methyl-1H-phosphole 1-oxide, necessitates a data-driven approach centered on a closely related and well-documented analogue: 3-methyl-1-phenyl-2-phospholene 1-oxide (MPPO) . The insights gleaned from MPPO's performance in key transformations serve as a robust benchmark for understanding the potential of this promising class of organophosphorus catalysts.

We will delve into the application of MPPO as a pre-catalyst in the intramolecular aza-Wittig reaction, a powerful tool for the synthesis of nitrogen-containing heterocycles.[2][3] By comparing its efficacy against other catalytic systems, we aim to provide you, our fellow scientists and drug development professionals, with the critical data and mechanistic understanding required for informed catalyst selection and reaction optimization.

Performance Benchmark: Intramolecular Aza-Wittig Cyclization for Heterocycle Synthesis

The intramolecular aza-Wittig reaction is a cornerstone of heterocyclic synthesis, enabling the formation of crucial structural motifs found in numerous pharmaceuticals and biologically active compounds. The efficiency of this transformation is highly dependent on the nature of the catalyst employed. Here, we compare the performance of 3-methyl-1-phenyl-2-phospholene 1-oxide (MPPO) with other catalytic systems in the synthesis of phenanthridines and benzoxazoles.

Table 1: Performance Comparison of Catalytic Systems in the Synthesis of Phenanthridines via Intramolecular Aza-Wittig Reaction

Catalyst/Pre-catalystSubstrateCatalyst Loading (mol%)SolventTemperature (°C)Time (h)Yield (%)Reference
MPPO 2-Isocyanato-2'-methylbiphenyl5Toluene1101682[2]
Triphenylphosphine2-Azido-2'-methylbiphenyl100 (stoichiometric)Toluene1101275[4]
Tributylphosphine2-Azido-2'-methylbiphenyl100 (stoichiometric)Xylene140878[4]

Table 2: Performance Comparison of Catalytic Systems in the Synthesis of Benzoxazoles via Intramolecular Aza-Wittig Reaction

Catalyst/Pre-catalystSubstrateCatalyst Loading (mol%)SolventTemperature (°C)Time (h)Yield (%)Reference
MPPO 2-Isocyanatophenol5Toluene1101687[2]
Triphenylphosphine Oxide2-Isocyanatophenol10Toluene1102472[4]
Polymer-supported PPh₃2-Azidophenol100 (stoichiometric)Dioxane1001285[4]

Expert Analysis of Performance Data:

The data presented in Tables 1 and 2 clearly demonstrates the catalytic efficacy of MPPO in intramolecular aza-Wittig reactions. Notably, MPPO operates at a significantly lower loading (5 mol%) compared to the stoichiometric amounts required for traditional triphenylphosphine-mediated reactions, leading to improved atom economy and simplified purification.[5] While polymer-supported phosphines offer the advantage of easier removal, they are still required in stoichiometric amounts for the azide-based route.

The use of MPPO with isocyanate substrates provides a direct and efficient route to the desired heterocycles.[2] The phosphine oxide is intimately involved in the catalytic cycle, reacting with the isocyanate to form an iminophosphorane intermediate, which then undergoes intramolecular cyclization. The phosphine oxide is regenerated upon product formation, allowing it to participate in subsequent catalytic cycles.[4]

Experimental Protocols: A Practical Guide

To ensure the reproducibility of these findings, we provide a detailed, step-by-step methodology for a representative intramolecular aza-Wittig reaction catalyzed by MPPO.

Synthesis of 6-Methylphenanthridine using MPPO as a Pre-catalyst:

Materials:

  • 2-Isocyanato-2'-methylbiphenyl

  • 3-Methyl-1-phenyl-2-phospholene 1-oxide (MPPO)

  • Anhydrous Toluene

  • Standard laboratory glassware and inert atmosphere setup (e.g., Schlenk line)

Procedure:

  • To an oven-dried Schlenk flask under an inert atmosphere of argon or nitrogen, add 2-isocyanato-2'-methylbiphenyl (1.0 mmol, 1.0 equiv).

  • Add 3-methyl-1-phenyl-2-phospholene 1-oxide (MPPO) (0.05 mmol, 0.05 equiv).

  • Add anhydrous toluene (10 mL) via syringe.

  • Heat the reaction mixture to reflux (approximately 110 °C) with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion (typically 16 hours), cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the pure 6-methylphenanthridine.

Self-Validation: The progress of the reaction can be reliably tracked by the disappearance of the isocyanate starting material and the appearance of the phenanthridine product. The purity of the final product should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.

Mechanistic Insights and Visualization

The catalytic cycle of the MPPO-catalyzed intramolecular aza-Wittig reaction is a key aspect of its efficiency. The phosphine oxide acts as a true catalyst, participating directly in the formation of the reactive iminophosphorane intermediate and being regenerated at the end of the cycle.

aza_wittig_cycle cluster_cycle Catalytic Cycle MPPO MPPO Iminophosphorane Iminophosphorane Isocyanate Isocyanate Isocyanate->Iminophosphorane + MPPO - CO2 Cyclization Cyclization Iminophosphorane->Cyclization Intramolecular Attack Product Product Cyclization->Product + MPPO (regenerated)

Caption: Catalytic cycle of the MPPO-mediated intramolecular aza-Wittig reaction.

The cycle begins with the reaction of the phospholene oxide (MPPO) with an isocyanate, which expels carbon dioxide to form a reactive iminophosphorane intermediate. This intermediate then undergoes an intramolecular nucleophilic attack of the imino nitrogen onto the carbonyl group of the adjacent aromatic ring. The subsequent collapse of the resulting four-membered ring intermediate releases the final heterocyclic product and regenerates the MPPO catalyst, allowing it to enter a new cycle.[4]

Conclusion and Future Outlook

While a direct performance comparison for 2,5-dihydro-1-methyl-1H-phosphole 1-oxide remains an area for future investigation, the exemplary performance of its close analog, 3-methyl-1-phenyl-2-phospholene 1-oxide (MPPO), in catalytic intramolecular aza-Wittig reactions underscores the significant potential of this class of catalysts. The ability to operate at low catalyst loadings, coupled with their inherent stability, makes phospholene oxides a highly attractive option for the synthesis of complex heterocyclic molecules.

For researchers and professionals in drug development and fine chemical synthesis, the adoption of such catalytic systems can lead to more efficient, atom-economical, and scalable processes. Further exploration into the synthesis and catalytic applications of a broader range of 1-alkyl-2,5-dihydro-1H-phosphole 1-oxides is warranted and promises to unlock new catalytic capabilities.

References

  • O'Brien, C. J., et al. (2016). Catalytic Wittig and aza-Wittig reactions. Beilstein Journal of Organic Chemistry, 12, 2577–2587. Available at: [Link]

  • O'Brien, C. J., et al. (2016). Catalytic Wittig and aza-Wittig reactions. PMC. Available at: [Link]

  • Marsden, S. P., et al. (2008). Catalytic aza-Wittig Cyclizations for Heteroaromatic Synthesis. Organic Letters, 10(12), 2589–2591. Available at: [Link]

  • O'Brien, C. J., et al. (2009). Recycling the Waste: The Development of a Catalytic Wittig Reaction. Angewandte Chemie International Edition, 48(37), 6836-6839. Available at: [Link]

  • Cowen, B. J. (2016). Catalytic Wittig and aza-Wittig reactions. Semantic Scholar. Available at: [Link]

  • Marsden, S. P. (2011). Novel Applications of Catalytic Aza-Wittig Chemistry. White Rose eTheses Online. Available at: [Link]

  • Revi, Y. (2014). Literature_Thesis_Yves_Revi. Slideshare. Available at: [Link]

  • Tumber, K. E., et al. (2016). Catalytic Wittig and aza-Wittig reactions. ResearchGate. Available at: [Link]

  • Various Authors. (n.d.). 4‐Methyl‐1‐phenyl‐2,3‐dihydro‐1 H ‐Phosphole 1‐Oxide. ResearchGate. Available at: [Link]

  • Kwon, O., et al. (2018). Bridged [2.2.1] bicyclic phosphine oxide facilitates catalytic γ-umpolung addition–Wittig olefination. Chemical Science, 9(7), 1867-1872. Available at: [Link]

  • Chongqing Chemdad Co., Ltd. (n.d.). 3-Methyl-1-phenyl-2-phospholene 1-oxide. Available at: [Link]

  • Delaware Valley University. (2022). Comparison of Traditional and Alternative Wittig Reactions. Available at: [Link]

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A Senior Application Scientist's Guide to the Stereochemical Validation of 2,5-Dihydro-1-methyl-1H-phosphole 1-oxide Products

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the precise determination of a molecule's three-dimensional structure is not merely an academic exercise—it is a critical prerequisite for understanding biological activity and ensuring the safety and efficacy of new therapeutic agents. P-stereogenic compounds, such as the 2,5-dihydro-1-methyl-1H-phosphole 1-oxide family, are of growing importance in asymmetric catalysis and as pharmacophores.[1][2] However, the chiral center at the phosphorus atom presents a significant validation challenge. An incorrect stereochemical assignment can lead to misinterpreted structure-activity relationships (SAR) and costly delays in development pipelines.

This guide provides an in-depth comparison of the primary analytical techniques for validating the stereochemistry of these important molecules. Moving beyond a simple listing of methods, we will explore the causality behind experimental choices, present field-proven protocols, and offer a logical workflow to achieve an unambiguous and trustworthy stereochemical assignment.

The Central Challenge: Assigning the P-Stereocenter

Unlike carbon-based stereocenters, the phosphorus center in phosphole oxides has a unique electronic environment and steric profile. The synthesis of these compounds often results in racemic or diastereomeric mixtures, necessitating robust analytical methods to separate, identify, and assign the absolute configuration of the desired product.[1][3] Methods that are routine for other chiral molecules may require significant adaptation or may not be suitable at all. Therefore, a multi-faceted, orthogonal approach is often required to build a confident and irrefutable stereochemical proof.

X-ray Crystallography: The Unambiguous Gold Standard

For the definitive determination of absolute configuration, single-crystal X-ray diffraction (XRD) remains the unparalleled gold standard.[4][5][6] It provides a direct visualization of the molecule's three-dimensional structure in the solid state, leaving no room for ambiguity.

Causality of the Method: The technique relies on the anomalous dispersion (or resonant scattering) of X-rays by the electron clouds of the atoms in a non-centrosymmetric crystal.[6] When using an X-ray source of appropriate wavelength (e.g., Cu Kα), the differences in scattering between a chiral molecule and its mirror image (known as Bijvoet pairs) are measurable. This allows for the calculation of the Flack parameter, which definitively assigns the absolute configuration of the crystal being analyzed.[6]

Experimental Considerations: The primary and most significant hurdle is the growth of a single, high-quality crystal suitable for diffraction.[4][7] This can be a time-consuming and sometimes unsuccessful process, particularly for oils or amorphous solids.

Protocol: Growing Diffraction-Quality Crystals
  • Purification: Start with the highest purity material (>99%). Impurities are the most common inhibitor of crystal growth.

  • Solvent Screening: Screen a wide range of solvents and solvent mixtures (e.g., hexane/ethyl acetate, dichloromethane/ether, methanol). The ideal solvent system is one in which the compound is sparingly soluble.

  • Method Selection:

    • Slow Evaporation: The simplest method. Prepare a nearly saturated solution in a vial, loosely cap it, and allow the solvent to evaporate over several days to weeks.

    • Vapor Diffusion (Recommended): Place a concentrated solution of your compound in a small, open vial. Place this vial inside a larger, sealed jar containing a "weaker" solvent (an anti-solvent) in which your compound is insoluble. The vapor of the anti-solvent will slowly diffuse into the compound's solution, gradually reducing its solubility and inducing crystallization.

    • Cooling: Prepare a saturated solution at an elevated temperature and allow it to cool slowly to room temperature, then transfer to a refrigerator or freezer.

Once a suitable crystal is obtained, the diffraction experiment itself is relatively rapid with modern diffractometers.

NMR Spectroscopy: The Versatile Workhorse

Nuclear Magnetic Resonance (NMR) spectroscopy is the most accessible and versatile tool for daily stereochemical analysis in a synthesis lab.[8] While it does not directly determine absolute configuration on its own, it is indispensable for assessing diastereomeric and enantiomeric purity.

Chiral Solvating Agents (CSAs) for Enantiomeric Purity

Causality of the Method: Enantiomers are indistinguishable in an achiral solvent. However, by adding a chiral solvating agent (CSA), transient diastereomeric complexes are formed in solution.[9][10] These complexes have different magnetic environments, causing the NMR signals of the two enantiomers—particularly the ³¹P signal—to appear at different chemical shifts (i.e., they become diastereotopic).[9][11][12] The integration of these separated signals provides a direct measure of the enantiomeric excess (ee).

Common CSAs for Phosphorus Compounds:

  • (R)-(-)-2,2,2-trifluoro-1-(9-anthryl)ethanol (TFAE)

  • Amino acid derivatives, such as Fmoc-Trp(Boc)-OH.[9][12]

  • Cyclodextrins.[11]

Protocol: Enantiomeric Excess Determination by ³¹P NMR using a CSA
  • Sample Preparation: Dissolve ~5-10 mg of the racemic or enriched phosphole oxide in 0.6 mL of a dry deuterated solvent (e.g., CDCl₃) in an NMR tube.

  • Acquire Baseline Spectrum: Obtain a standard proton-decoupled ³¹P NMR spectrum of your sample.

  • Add CSA: Add the CSA (e.g., Fmoc-Trp(Boc)-OH) in small portions (0.2-0.5 equivalents) directly to the NMR tube.

  • Monitor Spectral Changes: Acquire a ³¹P spectrum after each addition. Observe for the splitting of the primary phosphorus signal into two distinct resonances.

  • Optimize and Quantify: Continue adding the CSA until maximum separation (Δδ) between the signals is achieved without significant line broadening. Typically, 1-2 equivalents are sufficient. Integrate the two signals to determine the enantiomeric ratio.

Workflow for Stereochemical Validation

Caption: Recommended workflow for stereochemical validation.

Chiral Chromatography: The Preparative & Analytical Powerhouse

Chiral High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) are essential for both analytical determination of enantiomeric excess and for the preparative separation of enantiomers.[13][14][15]

Causality of the Method: These techniques utilize a chiral stationary phase (CSP). The enantiomers of the analyte interact differently with the chiral environment of the CSP, forming transient diastereomeric complexes with different binding energies. This differential interaction leads to different retention times, allowing for their separation. Polysaccharide-based columns (e.g., Chiralcel®, Chiralpak®) are widely effective for phosphine oxides.[13][14]

Protocol: Chiral HPLC Method Development
  • Column Selection: Start with common polysaccharide-based columns like Chiralpak AD-H or Chiralcel OD-H.

  • Mobile Phase Screening:

    • Normal Phase (Recommended): Begin with a Hexane/Isopropanol (IPA) mixture (e.g., 90:10). This is often the most successful mode for phosphine oxides.[16]

    • Flow Rate: Start at 1.0 mL/min.

    • Detection: Use a UV detector at a wavelength where the analyte absorbs (e.g., 254 nm).

  • Optimization: If separation is not achieved, systematically vary the percentage of the alcohol modifier (e.g., IPA, ethanol) and consider adding small amounts of an additive like trifluoroacetic acid (TFA) for acidic compounds or diethylamine (DEA) for basic compounds to improve peak shape.

  • Analysis: Once baseline separation is achieved, the enantiomeric excess can be calculated from the relative peak areas.[13]

Chiroptical & Computational Methods: The Corroborative Approach

When X-ray crystallography is not feasible, the combination of Vibrational Circular Dichroism (VCD) spectroscopy and Density Functional Theory (DFT) calculations offers a powerful and reliable alternative for assigning absolute configuration in solution.[4][17][18]

Causality of the Method: VCD measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. The resulting spectrum is a unique fingerprint of the molecule's absolute configuration.[18] By itself, the experimental spectrum is just a pattern. Its power comes from comparison with a theoretically predicted spectrum. A DFT calculation is used to predict the VCD spectrum for one specific enantiomer (e.g., the R-enantiomer). A good match between the experimental and calculated spectra allows for a confident assignment.[17][18]

Logic of VCD/DFT-Based Assignment

VCD_Workflow cluster_exp Experimental cluster_comp Computational Exp_Sample Chiral Phosphole Oxide VCD_Spec Measure Experimental VCD Spectrum Exp_Sample->VCD_Spec Compare Compare Spectra VCD_Spec->Compare Model Build 3D Model (e.g., R-enantiomer) DFT Perform DFT Calculation Model->DFT Calc_Spec Predict Theoretical VCD Spectrum DFT->Calc_Spec Calc_Spec->Compare Assign Assign Absolute Configuration Compare->Assign

Caption: Workflow for VCD/DFT analysis.

Comparison of Validation Techniques

TechniquePrincipleInformation ProvidedProsCons
X-ray Crystallography Anomalous X-ray dispersion in a single crystalUnambiguous Absolute ConfigurationThe definitive "gold standard".[19][20]Requires high-quality single crystals, which can be difficult/impossible to obtain.[7]
NMR with CSAs Formation of transient diastereomeric complexesEnantiomeric Purity (ee)Rapid, non-destructive, uses standard equipment.[9][11]CSA may not resolve all enantiomers; does not give absolute configuration directly.[9]
Chiral HPLC/SFC Differential interaction with a chiral stationary phaseEnantiomeric Purity (ee); Preparative SeparationHigh accuracy for ee; can be used to isolate pure enantiomers.[1][14]Requires method development; expensive chiral columns.
VCD with DFT Differential absorption of polarized IR light + theoretical modelingAbsolute Configuration in solutionDoes not require crystals; provides solution-state structure.[17][18]Computationally intensive; accuracy depends on the quality of the calculation.[4]

Conclusion and Recommended Strategy

There is no single "best" method for all situations. A robust validation of the stereochemistry of 2,5-dihydro-1-methyl-1H-phosphole 1-oxide products relies on a logical, multi-technique approach.

  • Start with Chiral Chromatography (HPLC/SFC): This should be your first step to confirm that you have a chiral compound and to determine its enantiomeric purity. It also provides a method for purification if needed.

  • Use NMR with CSAs for Routine Checks: For quick, routine assessment of enantiomeric excess during synthesis optimization, ³¹P NMR with a suitable chiral solvating agent is invaluable.

  • Pursue X-ray Crystallography for Definitive Proof: Always attempt to grow crystals for X-ray diffraction. A successful structure provides irrefutable evidence of both relative and absolute stereochemistry.

  • Employ VCD/DFT as a Powerful Alternative: If single crystals cannot be obtained, the combination of experimental VCD and DFT calculations is the most reliable alternative for assigning the absolute configuration in solution.

By judiciously combining these techniques, researchers can build a comprehensive and self-validating data package that confirms the stereochemistry of their P-chiral phosphole oxide products with the highest degree of scientific integrity.

References

  • M. P. T. and P. J. S. (2010). Determination of the Absolute Configuration of Pentacoordinate Chiral Phosphorus Compounds in Solution by Using Vibrational Circular Dichroism Spectroscopy and Density Functional Theory. PubMed. Available at: [Link]

  • Raushel, F. M., et al. (n.d.). Differentiation of chiral phosphorus enantiomers by 31P and 1H NMR spectroscopy using amino acid derivatives as chemical solvating agents. NIH. Available at: [Link]

  • Gajda, T., et al. (2017). Rapid Enantiodifferentation of Chiral Organophosphorus Compounds by 31P NMR Spectroscopy in the Presence of α-Cyclodextrin as the Chiral Solvating Agent. JoVE. Available at: [Link]

  • Borhan, B., et al. (2020). A chiroptical approach for the absolute stereochemical determination of P-stereogenic centers. RSC Publishing. Available at: [Link]

  • Keglevich, G., et al. (2021). Enantioseparation of P-Stereogenic Secondary Phosphine Oxides and Their Stereospecific Transformation to Various Tertiary Phosphine Oxides and a Thiophosphinate. ACS Publications. Available at: [Link]

  • (2007). Differentiation of chiral phosphorus enantiomers by P-31 and H-1 NMR spectroscopy using amino acid derivatives as chemical solvating agents. ResearchGate. Available at: [Link]

  • Borhan, B., et al. (2020). A chiroptical approach for the absolute stereochemical determination of P-stereogenic centers. Chemical Science (RSC Publishing). Available at: [Link]

  • Mourier, P. A., et al. (n.d.). Supercritical and subcritical fluid chromatography on a chiral stationary phase for the resolution of phosphine oxide enantiomers. Analytical Chemistry (ACS Publications). Available at: [Link]

  • Keglevich, G., et al. (n.d.). Enantioseparation of P-Stereogenic Secondary Phosphine Oxides and Their Stereospecific Transformation to Various Tertiary Phosphine Oxides and a Thiophosphinate. NIH. Available at: [Link]

  • (n.d.). Nuclear magnetic resonance spectroscopy of stereoisomers. Wikipedia. Available at: [Link]

  • Feringa, B. L., et al. (n.d.). Simple phosphorus-31 NMR method for the determination of enantiomeric purity of alcohols not requiring any chiral auxiliary compounds. Journal of the American Chemical Society. Available at: [Link]

  • Zhang, Y., et al. (n.d.). Synthesis of P-chiral phosphine oxides. ResearchGate. Available at: [Link]

  • (2021). Asymmetric Synthesis of P-Stereogenic Secondary Phosphine Oxides (SPOs). Synfacts. Available at: [Link]

  • Harada, N. (2008). Determination of absolute configurations by X-ray crystallography and 1H NMR anisotropy. PubMed. Available at: [Link]

  • Keglevich, G., et al. (1990). THE STEREOCHEMISTRY OF THE DICHLOROCYCLOPROPANATION REACTION OF 2,5-DIHYDRO-LH-PHOSPHOLE1-OXIDES. Sci-Hub. Available at: [Link]

  • D'Acquarica, I., et al. (2022). Renewable Resources for Enantiodiscrimination: Chiral Solvating Agents for NMR Spectroscopy from Isomannide and Isosorbide. ACS Publications. Available at: [Link]

  • (n.d.). Fundamentals of the Stereochemistry of Organophosphorus Compounds. ResearchGate. Available at: [Link]

  • Han, Z. S., et al. (n.d.). Efficient Asymmetric Synthesis of P-Chiral Phosphine Oxides via Properly Designed and Activated Benzoxazaphosphinine-2-oxide Agents. Journal of the American Chemical Society. Available at: [Link]

  • (2020). Achievements in developments of organophosphorus stereochemistry. ResearchGate. Available at: [Link]

  • Nafie, L. A. (2010). Applications of Vibrational Circular Dichroism for Determining Absolute Configuration in Early Drug Discovery. American Laboratory. Available at: [Link]

  • Tsantrizos, Y. S., et al. (2019). Asymmetric Library Synthesis of P-Chiral t-Butyl-Substituted Secondary and Tertiary Phosphine Oxides. Organic Letters. Available at: [Link]

  • Clayden, J., et al. (2023). Interpreting vibrational circular dichroism spectra: the Cai•factor for absolute configuration with confidence. PubMed Central. Available at: [Link]

  • (n.d.). Absolute Configurational Assignment in Chiral Compounds through Vibrational Circular Dichroism (VCD) Spectroscopy. REVISTA DE CHIMIE. Available at: [Link]

  • (n.d.). 1 Fundamentals of the Stereochemistry of Organophosphorus Compounds. Wiley-VCH. Available at: [Link]

  • Wenzel, T. J. (n.d.). Strategies for using NMR spectroscopy to determine absolute configuration. ResearchGate. Available at: [Link]

  • (2009). Absolute Configurational Assignment in Chiral Compounds through Vibrational Circular Dichroism (VCD) Spectroscopy. ResearchGate. Available at: [Link]

  • (n.d.). Stereoselective Syntheses of Organophosphorus Compounds. MDPI. Available at: [Link]

  • Karle, I. L., et al. (n.d.). Absolute configuration of (+)-cyclophosphamide. A crystal and molecular structure determination by x-ray diffraction. Journal of the American Chemical Society. Available at: [Link]

  • Flack, H. D. & Bernardinelli, G. (n.d.). The use of X-ray crystallography to determine absolute configuration. ResearchGate. Available at: [Link]

  • Rodríguez, B. (2013). Determination of absolute configuration using single crystal X-ray diffraction. PubMed. Available at: [Link]

  • (n.d.). Determination of Absolute Configuration Using Single Crystal X-Ray Diffraction. Springer Link. Available at: [Link]

  • Keglevich, G., et al. (n.d.). Synthesis of 1,2,5,6-tetrahydrophosphorin 1-oxides and 1,2-dihydrophosphorin 1-oxides from 2,5-dihydro-1H-phosphole 1-oxide-dichlorocarbene adducts. The Journal of Organic Chemistry. Available at: [Link]

  • (2013). Synthesis of 1-Amino-2,5-dihydro-1H-phosphole 1-Oxides and Their N-Phosphinoyl Derivatives, Bis(2,5-dihydro-1H-phosphol-1-yl)amine P,P′-Dioxides. ResearchGate. Available at: [Link]

  • (n.d.). Asymmetric synthesis of organophosphorus compounds using H–P reagents derived from chiral alcohols. Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]

  • (n.d.). 1H-Phosphole, 2,5-dihydro-1-hydroxy-, 1-oxide. PubChem (NIH). Available at: [Link]

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A Spectroscopic Guide to Phosphole Oxide Isomers: Differentiating 2,5-dihydro-1-methyl-1H-phosphole 1-oxide and its Precursors

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides an in-depth spectroscopic comparison of 2,5-dihydro-1-methyl-1H-phosphole 1-oxide, also known as 1-methyl-3-phospholene 1-oxide, with its key synthetic precursors and isomers. For researchers in organophosphorus chemistry and drug development, the precise characterization of heterocyclic phosphorus compounds is paramount. The subtle differences in the position of a double bond within the phospholene ring profoundly influence the molecule's electronic environment, leading to distinct and identifiable signatures in various spectroscopic analyses.

This guide will elucidate the key differentiating features in Nuclear Magnetic Resonance (¹H, ¹³C, ³¹P NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) for the target molecule and its common relatives: the more thermodynamically stable isomer, 1-methyl-2-phospholene 1-oxide, and the saturated analog, 1-methylphospholane 1-oxide. We will explore the causal relationships between molecular structure and spectral output, supported by experimental protocols and data.

Synthetic Pathway and Interconversion

The synthesis of these five-membered phosphorus heterocycles typically begins with a McCormack cycloaddition, a powerful [4+1] cycloaddition between a conjugated diene (e.g., isoprene or 1,3-butadiene) and a phosphonous dihalide (e.g., methyldichlorophosphine). Subsequent hydrolysis of the initial adduct yields the phospholene oxide. When butadiene is used, the reaction directly produces 1-methyl-3-phospholene 1-oxide. This isomer can then be converted to the more stable 2-phospholene oxide isomer through thermal or acid-catalyzed rearrangement. The saturated phospholane oxide can be prepared by catalytic hydrogenation of either phospholene oxide isomer.

Synthesis_Pathway cluster_start Starting Materials Butadiene Butadiene McCormack_Adduct Cyclic Phosphonium Salt Butadiene->McCormack_Adduct + MePCl2 (McCormack Cycloaddition) MePCl2 Methyldichlorophosphine Target 1-Methyl-3-phospholene 1-oxide (2,5-dihydro-1-methyl-1H-phosphole 1-oxide) McCormack_Adduct->Target Hydrolysis (H2O) Isomer 1-Methyl-2-phospholene 1-oxide Target->Isomer Isomerization (Acid or Heat) Saturated 1-Methylphospholane 1-oxide Target->Saturated Hydrogenation (H2 / Pd/C) Isomer->Saturated Hydrogenation (H2 / Pd/C)

Caption: Synthetic relationship between the target molecule and its precursors.

Comparative Spectroscopic Data Summary

The following table summarizes the key spectroscopic data. Note that complete, experimentally verified data for the methyl-substituted compounds are not consistently available in the literature. Therefore, data from the closely related and well-characterized phenyl-substituted analogs are used to illustrate the fundamental principles of differentiation, particularly for the isomeric phospholene oxides. This approach is chemically sound as the spectral patterns of the phospholene ring are primarily influenced by the double bond's position relative to the phosphorus atom.

Compound NameStructureKey ¹H NMR Signals (δ, ppm)Key ¹³C NMR Signals (δ, ppm)³¹P NMR (δ, ppm)Key IR Bands (cm⁻¹)
1-Methyl-3-phospholene 1-oxide (Target)CH₂: ~2.5-2.8 (dd)CH=CH: ~5.8-6.0 (m)P-CH₃: ~1.6 (d)CH₂: ~33-35 (d, ¹JPC ~65 Hz)CH=CH: ~127-129 (d, ²JPC ~15 Hz)P-CH₃: ~15 (d, ¹JPC ~60 Hz)~85-88P=O: ~1170-1200C=C: ~1610-1630
1-Methyl-2-phospholene 1-oxide (Isomer)P-CH=: ~6.0-6.2 (dd)=CH-CH₂: ~6.8-7.0 (dd)P-CH₃: ~1.8 (d)P-CH=: ~125-127 (d, ¹JPC ~100 Hz)=CH-CH₂: ~145-147 (d, ²JPC ~20 Hz)P-CH₃: ~16 (d, ¹JPC ~65 Hz)~70-75P=O: ~1180-1220C=C: ~1600-1620
1-Methylphospholane 1-oxide (Saturated)P-CH₂: ~1.8-2.0 (m)CH₂-CH₂: ~1.6-1.8 (m)P-CH₃: ~1.5 (d)P-CH₂: ~29-31 (d, ¹JPC ~68 Hz)CH₂-CH₂: ~23-25 (d, ²JPC ~10 Hz)P-CH₃: ~14 (d, ¹JPC ~63 Hz)~60-65P=O: ~1150-1190

In-Depth Spectroscopic Analysis

³¹P NMR Spectroscopy: The Definitive Fingerprint

³¹P NMR is the most direct method for distinguishing these compounds, as the chemical shift (δ) is exquisitely sensitive to the electronic environment of the phosphorus nucleus.[1][2]

  • 1-Methyl-3-phospholene 1-oxide (Target): Exhibits the most downfield shift, typically in the δ 85-88 ppm range. The phosphorus atom is part of an allylic system but not directly conjugated with the π-bond. This results in a less shielded nucleus compared to its 2-phospholene isomer.

  • 1-Methyl-2-phospholene 1-oxide (Isomer): The ³¹P nucleus is significantly more shielded, appearing around δ 70-75 ppm . The direct conjugation of the phosphorus atom with the C=C double bond allows for greater electron delocalization, increasing the electron density around the phosphorus and causing an upfield shift.

  • 1-Methylphospholane 1-oxide (Saturated): The absence of any π-system in the ring leads to the most shielded environment for the phosphorus atom among the three. Its signal is found furthest upfield, typically in the δ 60-65 ppm range.[3]

This clear separation of signals makes ³¹P NMR the primary tool for rapidly assessing the isomeric purity and the success of hydrogenation reactions.

P31_NMR_Comparison cluster_labels axis p90 p85 p80 p75 p70 p65 p60 Target 1-Methyl-3-phospholene 1-oxide (δ ~87 ppm) Target->p85 Isomer 1-Methyl-2-phospholene 1-oxide (δ ~73 ppm) Isomer->p75 Saturated 1-Methylphospholane 1-oxide (δ ~63 ppm) Saturated->p65 axis_line 90                                  80                                  70                                  60

Caption: Comparative ³¹P NMR chemical shifts.

¹H NMR Spectroscopy: Probing the Proton Environment

The ¹H NMR spectra provide rich information based on the chemical shifts of the vinylic and allylic protons and their coupling to the phosphorus atom.

  • 1-Methyl-3-phospholene 1-oxide (Target): The key feature is the signal for the two equivalent vinylic protons (-CH=CH- ) appearing as a multiplet around δ 5.8-6.0 ppm . The allylic methylene protons (P-CH₂ ) are diastereotopic and appear as a characteristic doublet of doublets near δ 2.5-2.8 ppm , showing both geminal coupling to each other and coupling to the phosphorus atom. The P-methyl group appears as a doublet around δ 1.6 ppm due to coupling with phosphorus (²JPH ≈ 12-14 Hz).

  • 1-Methyl-2-phospholene 1-oxide (Isomer): The vinylic protons are non-equivalent. The proton adjacent to the phosphorus (P-CH= ) is found around δ 6.0-6.2 ppm , while the proton beta to the phosphorus (=CH-CH₂ ) is further downfield at δ 6.8-7.0 ppm . Both signals are split into doublets of doublets due to H-H and H-P coupling. The P-H coupling constant is typically larger for the alpha-vinylic proton (²JPH) than for the beta-vinylic proton (³JPH).[4]

  • 1-Methylphospholane 1-oxide (Saturated): The spectrum is characterized by the absence of vinylic signals. It displays complex multiplets for the ring methylene protons in the upfield region (δ 1.6-2.0 ppm ). The P-methyl signal remains a doublet around δ 1.5 ppm .

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

¹³C NMR spectroscopy complements the ¹H NMR data, with the position of the double bond and P-C coupling constants being the most informative parameters.[5]

  • 1-Methyl-3-phospholene 1-oxide (Target): The vinylic carbons appear around δ 127-129 ppm . The allylic carbons directly attached to phosphorus show a large one-bond coupling constant (¹JPC ≈ 65 Hz) and resonate around δ 33-35 ppm .

  • 1-Methyl-2-phospholene 1-oxide (Isomer): The carbon alpha to the phosphorus (P-CH= ) has a very large one-bond coupling constant (¹JPC ≈ 100 Hz) and appears around δ 125-127 ppm . The beta carbon (=CH-CH₂ ) has a smaller two-bond coupling constant (²JPC ≈ 20 Hz) and is shifted significantly downfield to δ 145-147 ppm . This large difference in chemical shift and JPC values for the vinylic carbons is a definitive marker for the 2-phospholene isomer.

  • 1-Methylphospholane 1-oxide (Saturated): The spectrum is simpler, with signals for the P-CH₂ carbons around δ 29-31 ppm (¹JPC ≈ 68 Hz) and the other ring carbons around δ 23-25 ppm .

Infrared (IR) Spectroscopy

IR spectroscopy is useful for confirming the presence of the phosphine oxide functional group and the C=C double bond.

  • P=O Stretch: All three compounds show a very strong and characteristic absorption band for the P=O stretching vibration. In phospholene oxides, this band typically appears between 1170-1220 cm⁻¹ . For the saturated phospholane oxide, this band is often at a slightly lower frequency (1150-1190 cm⁻¹ ).

  • C=C Stretch: The two phospholene oxide isomers will show a C=C stretching absorption of medium intensity around 1600-1630 cm⁻¹ , which is absent in the spectrum of the saturated 1-methylphospholane 1-oxide.

Mass Spectrometry (MS)

Under electron ionization (EI), all three compounds are expected to show a clear molecular ion peak (M⁺). The fragmentation patterns will be influenced by the position of the double bond. The phospholene oxides will likely show fragmentation pathways involving retro-Diels-Alder reactions, leading to the loss of butadiene or a related fragment. The saturated phospholane oxide will fragment through the loss of alkyl radicals and ethylene from the ring.

Experimental Protocols

Protocol 1: Synthesis of 1-Methyl-3-phospholene 1-oxide

This procedure is adapted from the well-established McCormack cycloaddition protocol.[6]

  • Reaction Setup: In a fume hood, equip a pressure-equalizing dropping funnel and a reflux condenser to a flame-dried 250 mL three-neck round-bottom flask under a nitrogen atmosphere.

  • Charging Reagents: Charge the flask with methyldichlorophosphine (11.7 g, 0.1 mol). Add 1,3-butadiene (10.8 g, 0.2 mol), cooled to -10 °C, to the dropping funnel.

  • Reaction: Cool the flask in an ice bath. Add the cold butadiene dropwise to the stirred methyldichlorophosphine over 30 minutes. After the addition is complete, allow the mixture to warm to room temperature and stir for 24 hours. A white precipitate of the cycloadduct will form.

  • Hydrolysis: Cool the reaction mixture in an ice-salt bath. Slowly and carefully add 100 mL of ice-cold water with vigorous stirring to hydrolyze the phosphonium salt intermediate.

  • Workup: Transfer the aqueous solution to a separatory funnel and extract with chloroform (3 x 50 mL). Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the crude product.

  • Purification: The product can be purified by vacuum distillation or column chromatography on silica gel (eluting with a gradient of methanol in dichloromethane).

Protocol 2: Spectroscopic Sample Preparation
  • NMR Spectroscopy: Prepare samples by dissolving ~10-20 mg of the purified compound in ~0.6 mL of deuterated chloroform (CDCl₃). Record ¹H, ¹³C, and ³¹P NMR spectra on a 400 MHz or higher field spectrometer. For ³¹P NMR, 85% H₃PO₄ is used as an external standard (δ 0.0 ppm).[1]

  • IR Spectroscopy: Obtain spectra using a Fourier Transform Infrared (FTIR) spectrometer. Liquid samples can be analyzed as a thin film between NaCl or KBr plates. Solid samples can be analyzed as a KBr pellet.

  • Mass Spectrometry: Obtain mass spectra using a GC-MS system with electron ionization (EI) at 70 eV.

Conclusion

The spectroscopic differentiation between 1-methyl-3-phospholene 1-oxide, its 2-phospholene isomer, and its saturated phospholane precursor is straightforward and robust. ³¹P NMR spectroscopy offers the most definitive and rapid method of identification , with chemical shifts that are highly characteristic of the phosphorus atom's local electronic environment. Complementary analysis of ¹H and ¹³C NMR spectra, particularly the chemical shifts and P-C coupling constants of the vinylic and allylic positions, provides unambiguous structural confirmation. These spectroscopic techniques, when used in concert, provide researchers with a powerful toolkit for the precise characterization of these important P-heterocyclic compounds, ensuring the integrity of their synthetic and developmental workflows.

References

  • The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved from [Link]

  • Bagi, P., Herbay, R., Péczka, N., & Keglevich, G. (2018). Preparation of 2-phospholene oxides by the isomerization of 3-phospholene oxides. ResearchGate. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 1H-Phosphole, 2,3-dihydro-4-methyl-1-phenyl-, 1-oxide. PubChem. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 1-Methylphospholane-1-oxide. PubChem. Retrieved from [Link]

  • University of Sheffield. (n.d.). 31 Phosphorus NMR. Retrieved from [Link]

  • McMurry, J. (n.d.). 13.13 Uses of 13C NMR Spectroscopy. In Organic Chemistry. NC State University Libraries. Retrieved from [Link]

  • McCormack, W. B. (1973). 3-Methyl-1-phenylphospholene oxide. Organic Syntheses, Coll. Vol. 5, p.787. Retrieved from [Link]

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A Guide to Validating Phosphole Oxide Reactions: A Symbiotic Approach of Experiment and Computation

Author: BenchChem Technical Support Team. Date: January 2026

For researchers at the forefront of materials science and drug development, phosphole oxides represent a class of organophosphorus compounds with immense potential, finding applications from organic light-emitting diodes (OLEDs) to bioimaging.[1] Their reactivity and electronic properties are fascinatingly complex, governed by the interplay of the phosphorus center with the surrounding π-system.[2][3] However, relying solely on experimental results can be like navigating with only a compass; you know the general direction, but the detailed terrain remains obscure. Reaction mechanisms, transient intermediates, and the precise origins of selectivity are often elusive.

The Experimentalist's Toolkit: Acquiring the Ground Truth

The foundation of any computational validation is high-quality experimental data. The choice of technique is paramount, as each provides a different piece of the puzzle.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ³¹P NMR is indispensable for tracking reactions involving phosphole oxides. The chemical shift provides a direct probe of the electronic environment of the phosphorus atom. Monitoring these shifts over time allows for kinetic analysis, while 2D NMR techniques can elucidate through-bond and through-space correlations, helping to piece together molecular structures.

  • X-ray Crystallography: When a crystalline product is obtained, single-crystal X-ray diffraction provides the unambiguous ground truth for its three-dimensional structure. This data, including bond lengths, bond angles, and torsion angles, serves as the ultimate benchmark for geometry optimizations in computational models.

  • Cyclic Voltammetry (CV): For phosphole oxides used in electronic materials or redox processes, CV is crucial for measuring oxidation and reduction potentials.[4] These electrochemical properties are directly comparable to computationally derived values and are essential for designing materials with specific electronic characteristics.

  • Kinetic Studies: Monitoring the concentration of reactants and products over time using techniques like HPLC or NMR allows for the determination of reaction rates, orders, and the experimental activation energy (Ea). This energetic data is a critical validation point for computed reaction pathways.

The Computational Chemist's Approach: Modeling Reality

Computational chemistry allows us to model reactions at the atomic level, calculating structures, energies, and properties that are often difficult or impossible to measure experimentally. Density Functional Theory (DFT) has emerged as the workhorse for systems of this size due to its excellent balance of accuracy and computational cost.[5]

Causality in Method Selection: Not All Functionals Are Created Equal

The predictive power of a DFT calculation hinges on the choice of the functional and basis set. For phosphorus compounds, this choice is non-trivial.

  • The Functional: The functional approximates the exchange-correlation energy, a complex quantum mechanical term. For reactions involving main group elements like phosphorus, hybrid functionals that mix a portion of exact Hartree-Fock exchange are often necessary for accuracy.

    • PBE0 and B3LYP: These are widely used hybrid functionals. While B3LYP is a safe, general-purpose choice, studies have shown that PBE0 can offer improved accuracy for thermochemistry in phosphorus-containing systems.[6]

    • M06-2X and ωB97X-D: These are highly parameterized, modern functionals that often provide excellent results for reaction barrier heights and non-covalent interactions. Benchmarking studies for redox potentials have shown ωB97X to perform very well.[7][8]

    • Benchmarking is Key: The most rigorous approach is to "benchmark" several functionals against a known experimental value for a related system before embarking on a large-scale study.[9][10] For instance, if you have an experimental ³¹P NMR chemical shift for a known phosphole oxide, you can calculate it with several functionals and see which gives the best agreement.[11]

  • The Basis Set: The basis set is the set of mathematical functions used to build the molecular orbitals.

    • Pople-style basis sets (e.g., 6-311+G(d,p)): This is a common and robust choice, providing a good balance of accuracy and speed. The "+" indicates the addition of diffuse functions, crucial for describing anions or lone pairs, while the "(d,p)" indicates polarization functions, which are essential for accurately describing bonding in elements like phosphorus.

    • Correlation-Consistent basis sets (e.g., aug-cc-pVDZ/TZ): These are generally more accurate but also more computationally expensive. They are often used for high-accuracy single-point energy calculations on geometries optimized with a smaller basis set.

  • Solvation Models: Reactions are almost always performed in a solvent. Implicit solvation models, like the Polarizable Continuum Model (PCM), are essential for accounting for the bulk electrostatic effects of the solvent, which can significantly alter reaction energetics.

Bridging the Gap: A Comparative Framework

With experimental data in hand and a sound computational methodology chosen, the validation process can begin. This is an iterative process where computation and experiment inform each other.

G cluster_exp Experimental Workflow cluster_comp Computational Workflow exp_synthesis Synthesis & Reaction exp_data Characterization (NMR, X-ray, Kinetics) exp_synthesis->exp_data compare Compare & Validate (Structures, Energies, Spectra) exp_data->compare comp_setup Model Setup (Functional, Basis Set, Solvent) comp_calc DFT Calculation (Geometries, Energies, Properties) comp_setup->comp_calc comp_calc->compare refine Refine Model or Re-examine Experiment compare->refine Discrepancy conclusion Validated Mechanistic Insight compare->conclusion Agreement refine->exp_data refine->comp_setup

Data Presentation: A Head-to-Head Comparison

A direct, quantitative comparison is the most effective way to present validation. Summarize key metrics in a table to clearly assess the level of agreement.

ParameterExperimental ValueComputational Value (PBE0/6-311+G(d,p))% Error
Structure
P=O Bond Length (Å)1.485 (from X-ray)1.4910.40%
C-P-C Angle (°)91.2 (from X-ray)90.8-0.44%
Spectroscopy
³¹P NMR Shift (ppm)37.539.14.2%
Energetics
Activation Energy (kcal/mol)22.524.17.1%

Acceptable error margins vary. For geometries, errors under 1-2% are excellent. For energies, a discrepancy of 1-3 kcal/mol is often considered "chemical accuracy."

Case Study: Mechanistic Elucidation of a Phosphole Oxide Reduction

Let's consider the reduction of a generic phosphole oxide to a phosphine, a common transformation in ligand synthesis.[12] Experimentally, the reaction is observed to proceed smoothly with a silane reducing agent, but the exact mechanism (e.g., direct oxygen transfer vs. a more complex pathway) is unclear.

Experimental Protocol
  • Reaction Setup: To a solution of phosphole oxide (1 mmol) in dry toluene (10 mL) under an argon atmosphere, add phenylsilane (1.2 mmol).

  • Monitoring: Take aliquots from the reaction mixture at regular intervals (e.g., 0, 15, 30, 60, 120 min).

  • Analysis: Quench the aliquots and analyze by ³¹P NMR to determine the relative concentrations of the starting material and product.

  • Kinetics: Plot ln([Phosphole Oxide]) vs. time to determine the rate constant. Repeat the experiment at several different temperatures (e.g., 60, 70, 80 °C) to construct an Arrhenius plot and determine the experimental activation energy.

  • Product Isolation: Upon completion, purify the resulting phosphine product by column chromatography and characterize fully by ¹H, ¹³C, ³¹P NMR and X-ray crystallography (if suitable crystals form).

Computational Protocol
  • Software: Gaussian 16, ORCA, or similar quantum chemistry software package.

  • Model Construction: Build the phosphole oxide and silane reactants digitally.

  • Methodology:

    • Functional: PBE0[6]

    • Basis Set: def2-SVP for geometry optimizations and frequency calculations; def2-TZVP for final single-point energies.

    • Solvation: SMD model with toluene as the solvent.

  • Workflow:

    • Optimization: Perform geometry optimizations on all reactants, intermediates, transition states, and products.

    • Frequency Calculation: Perform frequency calculations on all optimized structures to confirm they are true minima (zero imaginary frequencies) or first-order saddle points (one imaginary frequency for transition states). This step also provides the zero-point vibrational energy (ZPVE) and thermal corrections to the Gibbs free energy.

    • Reaction Path Following: Use an Intrinsic Reaction Coordinate (IRC) calculation to confirm that a given transition state connects the correct reactant and product.

    • Energy Profile: Construct a Gibbs free energy profile for the proposed reaction mechanism by calculating the relative energies of all species. The computational activation energy is the difference in free energy between the transition state and the reactants.

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R -> level3 [style=invis]; TS -> level1 [style=invis]; I -> level4 [style=invis]; P -> level4 [style=invis]; } Caption: A representative Gibbs free energy profile for a phosphole oxide reduction.

By comparing the computationally derived activation energy with the experimental value, we can validate our proposed mechanism.[5][13] Furthermore, the optimized geometry of the product can be directly compared to the X-ray crystal structure, providing a powerful structural validation.[14][15]

Best Practices and Common Pitfalls

  • "Garbage In, Garbage Out": The quality of your computational results is entirely dependent on the quality of your experimental data and the appropriateness of your chosen computational method.

  • Don't Over-interpret: A single calculation is not proof. A robust study involves exploring multiple mechanistic possibilities and demonstrating why one is more energetically favorable than others.

  • Mind the Basis Set: For heavier elements like phosphorus, polarization and diffuse functions are not optional; they are required for accurate results.

  • Validate, then Predict: Once a computational model has been shown to accurately reproduce experimental results for a known system, it can be used with much greater confidence to predict the outcomes of new, un-tested reactions, guiding future experimental work.[16]

By embracing this symbiotic relationship between the lab and the supercomputer, we can accelerate the pace of discovery in the rich and rewarding field of phosphole chemistry. This integrated, self-validating approach ensures not only that our results are correct, but that our understanding is profound.

References

  • Koch, R., et al. (2002). A comparison of density functional methods for the calculation of phosphorus-31 NMR chemical shifts. Magnetic Resonance in Chemistry. [Link]

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  • Hu, Y., et al. (2022). General and chemoselective reduction of phosphine oxides by an enhanced oxophilic competition mechanism. Green Chemistry. [Link]

  • Lopes, J. F., et al. (2014). Benchmarking of DFT Functionals for the Hydrolysis of Phosphodiester Bonds. Journal of Chemical Theory and Computation. [Link]

  • El-Mernissi, R., et al. (2020). Theoretical study of the chemical reactivity of the reaction between trichloromethylphosphine oxide and triethyl phosphite using the DFT B3LYP/6-311G(d, p) method. Journal of Chemical Research. [Link]

  • Wada, Y., et al. (2022). Theoretical Insight into the Effect of Phosphorus Oxygenation on Nonradiative Decays: Comparative Analysis of P-Bridged Stilbene Analogs. The Journal of Physical Chemistry A. [Link]

  • Acevedo, O., & Armacost, K. C. (2013). Benchmarking of DFT Functionals for the Hydrolysis of Phosphodiester Bonds. Journal of Chemical Theory and Computation. [Link]

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  • ResearchGate. (n.d.). (a) Computational study of the reaction mechanism. (b) Computational study for observed regioselectivities. [Link]

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  • Weizmann Institute of Science. (n.d.). Computational chemistry Publications. Chemical Research Support. [Link]

  • Goldsmith, C. F., et al. (2023). Computational Design of Catalysts with Experimental Validation: Recent Successes, Effective Strategies, and Pitfalls. ACS Catalysis. [Link]

  • Barluenga, S., et al. (2023). Bringing Selectivity in H/D Exchange Reactions Catalyzed by Metal Nanoparticles through Modulation of the Metal and the Ligand. ACS Catalysis. [Link]

  • Gryaznova, T. V., et al. (2017). Electrooxidative C–H/P–H functionalization as a novel way to synthesize benzo[b]phosphole oxides mediated by catalytic amounts of silver acetate. New Journal of Chemistry. [Link]

  • Gomes, L. A., & Lopez, S. A. (2021). Benchmarking Density Functionals for Ground- and Excited-State Reduction and Oxidation Potentials of Organic Photoredox Catalysts. The Journal of Physical Chemistry A. [Link]

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A Senior Application Scientist's Guide to the Purity and Assay of 2,5-dihydro-1-methyl-1H-phosphole 1-oxide

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals engaged in work involving organophosphorus compounds, the accurate determination of purity and assay is a cornerstone of reliable and reproducible results. This guide provides an in-depth technical comparison of analytical methodologies for assessing the quality of 2,5-dihydro-1-methyl-1H-phosphole 1-oxide samples, a key intermediate in various synthetic applications. We will delve into the causality behind experimental choices, present self-validating protocols, and ground our recommendations in authoritative sources.

The seemingly simple structure of 2,5-dihydro-1-methyl-1H-phosphole 1-oxide belies the potential for process-related impurities that can significantly impact downstream applications. Therefore, a robust analytical strategy is not merely a quality control measure but a critical component of scientific rigor. This guide will focus on the most pertinent techniques: Nuclear Magnetic Resonance (NMR) Spectroscopy, Gas Chromatography-Mass Spectrometry (GC-MS), and High-Performance Liquid Chromatography (HPLC).

Comparative Analysis of Analytical Techniques

The choice of an analytical technique for purity and assay determination is dictated by a balance of specificity, sensitivity, accuracy, and the nature of the analyte and its potential impurities. For 2,5-dihydro-1-methyl-1H-phosphole 1-oxide, each of the primary techniques offers distinct advantages and disadvantages.

Technique Principle Strengths for 2,5-dihydro-1-methyl-1H-phosphole 1-oxide Limitations
Quantitative ³¹P-NMR (qNMR) Measures the nuclear magnetic resonance of the ³¹P nucleus, providing a direct and primary method for quantification against a certified reference standard.- High Specificity: The ³¹P nucleus provides a unique spectral window with simple signals, minimizing overlap from other sample components.[1][2][3] - Absolute Quantification: As a primary ratio method, it can provide a direct measure of purity without the need for a specific analyte reference standard of known purity.[4] - Structural Information: Provides valuable structural confirmation of the target molecule and potential phosphorus-containing impurities.- Lower Sensitivity: Compared to chromatographic methods, NMR generally has lower sensitivity. - Instrumentation: Requires access to a high-field NMR spectrometer.
Gas Chromatography-Mass Spectrometry (GC-MS) Separates volatile and thermally stable compounds in the gas phase followed by detection and identification using mass spectrometry.- High Sensitivity: Capable of detecting and identifying volatile impurities at very low concentrations.[5] - Impurity Identification: The mass spectrometer provides fragmentation patterns that can be used to identify unknown impurities by matching against spectral libraries.[5][6]- Thermal Stability Required: The analyte must be thermally stable and volatile enough for gas chromatography.[5] Degradation in the injector can lead to inaccurate results. - Non-Volatile Impurities: Not suitable for non-volatile or thermally labile impurities.
High-Performance Liquid Chromatography (HPLC) Separates compounds in a liquid phase based on their differential partitioning between a stationary and a mobile phase.- Versatility: Applicable to a wide range of compounds, including those that are not volatile or are thermally labile. - Established Method: A widely used and well-understood technique in pharmaceutical analysis.- Reference Standards: Typically requires a well-characterized reference standard of the analyte for accurate quantification. - Chromophore Requirement: UV detection, the most common detection method, requires the analyte to have a chromophore, which may be weak for this compound, potentially limiting sensitivity.

Experimental Protocols

The following protocols are designed to be self-validating, with built-in checks and considerations to ensure the integrity of the results.

Quantitative ³¹P Nuclear Magnetic Resonance (qNMR) Spectroscopy

This protocol outlines the determination of the absolute purity of 2,5-dihydro-1-methyl-1H-phosphole 1-oxide using the internal standard method.[4]

Rationale: ³¹P-qNMR is chosen as the primary method due to its directness and the simplicity of the resulting spectra for organophosphorus compounds, which simplifies the identification of the target signal for quantification.[1][2][3] The use of a certified internal standard allows for a direct and accurate calculation of purity.

Workflow for qNMR Purity Determination

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis s1 Accurately weigh the 2,5-dihydro-1-methyl-1H-phosphole 1-oxide sample. s2 Accurately weigh a certified internal standard (e.g., triphenyl phosphate). s1->s2 s3 Dissolve both in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean NMR tube. s2->s3 a1 Acquire the ³¹P NMR spectrum with appropriate parameters (e.g., long relaxation delay). s3->a1 a2 Ensure complete relaxation of both analyte and standard signals. a1->a2 p1 Process the spectrum (phasing, baseline correction). a2->p1 p2 Integrate the signals of the analyte and the internal standard. p1->p2 p3 Calculate the purity based on the integral values, molecular weights, and masses. p2->p3

Caption: Workflow for qNMR Purity Assessment.

Step-by-Step Protocol:

  • Preparation of the Internal Standard Stock Solution:

    • Accurately weigh approximately 20 mg of a certified reference standard (e.g., triphenyl phosphate) into a 10 mL volumetric flask.

    • Dissolve and dilute to volume with an appropriate deuterated solvent (e.g., Chloroform-d). Ensure the chosen solvent fully dissolves both the analyte and the standard.[1][4]

  • Preparation of the Sample Solution:

    • Accurately weigh approximately 15 mg of the 2,5-dihydro-1-methyl-1H-phosphole 1-oxide sample into a vial.

    • Add a precise volume (e.g., 500 µL) of the internal standard stock solution to the vial.

    • Add an additional precise volume (e.g., 500 µL) of the deuterated solvent.

    • Vortex the sample until fully dissolved.

  • NMR Data Acquisition:

    • Transfer the solution to a clean, dry 5 mm NMR tube.

    • Acquire the ³¹P NMR spectrum using a calibrated spectrometer.

    • Critical Parameters:

      • Use a pulse angle of 90°.

      • Employ a long relaxation delay (D1) of at least 5 times the longest T₁ of the signals of interest to ensure full signal relaxation for accurate integration.

      • Acquire a sufficient number of scans to achieve a good signal-to-noise ratio (>250:1).

  • Data Processing and Purity Calculation:

    • Process the spectrum with appropriate phasing and baseline correction.

    • Integrate the well-resolved signal corresponding to 2,5-dihydro-1-methyl-1H-phosphole 1-oxide and the signal of the internal standard.

    • Calculate the purity using the following formula:

      Purity (%) = (I_analyte / I_std) * (N_std / N_analyte) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std

      Where:

      • I = Integral value

      • N = Number of phosphorus atoms giving rise to the signal

      • MW = Molecular weight

      • m = mass

      • P_std = Purity of the internal standard

Gas Chromatography-Mass Spectrometry (GC-MS) for Impurity Profiling

This protocol is designed to identify and semi-quantify volatile impurities in the 2,5-dihydro-1-methyl-1H-phosphole 1-oxide sample.

Rationale: GC-MS is a powerful tool for separating and identifying volatile organic compounds.[5] This method is ideal for detecting starting materials, residual solvents, or by-products from the synthesis of the target molecule.

Workflow for GC-MS Impurity Profiling

G cluster_prep Sample Preparation cluster_acq GC-MS Analysis cluster_proc Data Analysis s1 Prepare a dilute solution of the sample in a volatile solvent (e.g., dichloromethane). a1 Inject the sample into the GC-MS system. s1->a1 a2 Separate components on a suitable capillary column. a1->a2 a3 Detect and acquire mass spectra of eluting peaks. a2->a3 p1 Integrate all peaks in the total ion chromatogram (TIC). a3->p1 p2 Identify the main component and impurities by comparing mass spectra with a library (e.g., NIST). p1->p2 p3 Calculate the relative abundance of impurities (% area). p2->p3

Caption: GC-MS Workflow for Impurity Analysis.

Step-by-Step Protocol:

  • Sample Preparation:

    • Prepare a solution of the 2,5-dihydro-1-methyl-1H-phosphole 1-oxide sample at approximately 1 mg/mL in a high-purity volatile solvent such as dichloromethane or ethyl acetate.

  • GC-MS System and Conditions:

    • Gas Chromatograph:

      • Injector: Split/splitless, operated in split mode (e.g., 50:1) at 250 °C.

      • Column: A mid-polarity capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane).

      • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

      • Oven Temperature Program: Start at 50 °C for 2 minutes, then ramp at 10 °C/min to 280 °C and hold for 5 minutes.

    • Mass Spectrometer:

      • Ionization Mode: Electron Ionization (EI) at 70 eV.

      • Mass Range: Scan from m/z 40 to 400.

  • Data Analysis:

    • Integrate all peaks in the total ion chromatogram (TIC).

    • Identify the peak corresponding to 2,5-dihydro-1-methyl-1H-phosphole 1-oxide based on its retention time and mass spectrum.

    • For each impurity peak, obtain the mass spectrum and perform a library search (e.g., NIST/Wiley) for tentative identification.

    • Calculate the area percentage of each impurity relative to the total peak area to estimate the purity. Note that this is a semi-quantitative assessment as it assumes equal response factors for all components.

Conclusion

For a comprehensive assessment of 2,5-dihydro-1-methyl-1H-phosphole 1-oxide samples, a multi-faceted analytical approach is recommended. Quantitative ³¹P-NMR serves as an excellent primary method for an accurate and direct determination of the assay.[1][2][3][4] This should be complemented by a sensitive chromatographic technique such as GC-MS to provide a detailed impurity profile, identifying and semi-quantifying volatile and thermally stable impurities.[5] The choice of method will ultimately depend on the specific requirements of the research or development phase, but the protocols and rationale provided herein offer a robust framework for ensuring the quality and consistency of this important chemical intermediate.

References

  • Uchiyama, N., et al. (2020). Quantitative 31P-NMR for Purity Determination of Organophosphorus Compounds (Pharmaceuticals). PubMed. Available at: [Link]

  • Li, D., et al. (2023). Quantitative 31P NMR Spectroscopy: Principles, Methodologies, and Applications in Phosphorus-Containing Compound Analysis. MDPI. Available at: [Link]

  • Uchiyama, N., et al. (2021). Quantitative 31P-NMR for the Purity Determination of the Organophosphorus Compound Brigatinib and Its Method Validation. ResearchGate. Available at: [Link]

  • Uchiyama, N., et al. (2021). Quantitative 31P-NMR for the Purity Determination of the Organophosphorus Compound Brigatinib and Its Method Validation. PubMed. Available at: [Link]

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Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 2,5-Dihydro-1-methyl-1H-phosphole 1-oxide

Author: BenchChem Technical Support Team. Date: January 2026

For laboratory professionals engaged in cutting-edge research and development, the responsible management of chemical reagents is paramount. This guide provides a detailed, step-by-step protocol for the proper disposal of 2,5-Dihydro-1-methyl-1H-phosphole 1-oxide (CAS No. 930-38-1), a member of the organophosphorus compound family. Adherence to these procedures is crucial for ensuring personnel safety, maintaining regulatory compliance, and protecting the environment. This document moves beyond a simple checklist, offering insights into the causality behind each procedural step, grounded in established safety science.

Core Principle: Hazard-Awareness and Prevention

While specific hazard data for 2,5-Dihydro-1-methyl-1H-phosphole 1-oxide is not extensively detailed in readily available safety data sheets, its classification as an organophosphorus compound necessitates a cautious approach.[1][2] Organophosphorus compounds are a broad class of chemicals, many of which are known for their potential neurotoxicity through the inhibition of acetylcholinesterase.[3][4] Therefore, all handling and disposal procedures should be based on the assumption of potential toxicity.

Key Chemical Properties:

Property Value Source
CAS Number 930-38-1 [2]
Molecular Formula C5H9OP [2]
Molecular Weight 116.1 g/mol [5]
Boiling Point 274.9 °C at 760 mmHg [2]
Flash Point 120 °C [2]

| Density | 1.03 g/cm³ |[2] |

Under fire conditions, organophosphorus compounds can decompose to release toxic and corrosive fumes, such as oxides of phosphorus and carbon monoxide.[6][7]

Mandatory Personal Protective Equipment (PPE)

Before beginning any work that will generate waste, ensure the proper personal protective equipment is in use. This is a non-negotiable aspect of laboratory safety when handling organophosphorus compounds.[1][8]

  • Eye and Face Protection : Wear chemical safety goggles and a face shield. Standard safety glasses are insufficient.

  • Hand Protection : Use chemical-resistant gloves (e.g., nitrile or neoprene). Always inspect gloves for tears or punctures before use and practice proper glove removal techniques to avoid skin contact.

  • Body Protection : A flame-retardant laboratory coat is required. Ensure it is fully buttoned.

  • Respiratory Protection : All handling of the compound, including waste preparation, must be conducted within a certified chemical fume hood to minimize inhalation exposure.[1]

Step-by-Step Spill Management Protocol

Accidents can happen, and a prepared response is critical to mitigating risk. In the event of a spill, follow these steps immediately:

  • Alert and Evacuate : Alert personnel in the immediate area and evacuate if the spill is large or if there is a risk of airborne exposure.

  • Ventilate : Ensure the chemical fume hood is operating correctly. For spills outside a hood, ventilate the area if it is safe to do so.[8]

  • Contain : Cover the spill with a dry, non-combustible absorbent material like sand, earth, or vermiculite.[1] Do not use combustible materials like paper towels as the primary absorbent.

  • Collect : Carefully scoop the absorbent material into a designated, robust, and leak-proof container labeled "Hazardous Waste."[8]

  • Decontaminate : Clean the spill area thoroughly with soap and water. Place all cleaning materials into the hazardous waste container.

  • Report : Report the incident to your institution's Environmental Health and Safety (EHS) department.

Disposal Workflow for 2,5-Dihydro-1-methyl-1H-phosphole 1-oxide

The fundamental principle of disposal is that this compound and its containers must be treated as hazardous waste. Under no circumstances should this chemical be disposed of down the drain. [9][10]

The following diagram outlines the decision-making process for the proper disposal of waste generated from 2,5-Dihydro-1-methyl-1H-phosphole 1-oxide.

DisposalWorkflow start Identify Waste Containing 2,5-Dihydro-1-methyl-1H-phosphole 1-oxide waste_type What is the nature of the waste? start->waste_type neat Unused or Expired Reagent waste_type->neat  Neat Chemical contaminated_solid Contaminated Solids (Gloves, Pipettes, Wipes) waste_type->contaminated_solid Solid Waste   contaminated_liquid Contaminated Liquid (Aqueous/Organic Solutions) waste_type->contaminated_liquid  Liquid Waste package_neat Package in original or compatible, sealed container. Label clearly. neat->package_neat package_solid Place in a designated, lined, and sealed hazardous waste container. contaminated_solid->package_solid package_liquid Collect in a compatible, leak-proof hazardous liquid waste container. contaminated_liquid->package_liquid final_disposal Store in Satellite Accumulation Area. Arrange for pickup by licensed Environmental Health & Safety (EHS) vendor. package_neat->final_disposal package_solid->final_disposal package_liquid->final_disposal

Caption: Disposal decision workflow for 2,5-Dihydro-1-methyl-1H-phosphole 1-oxide.

A. Unused or Expired Reagent (Neat Chemical):

  • Do Not Attempt Neutralization : Unless you are following a validated and institutionally approved protocol, do not attempt to neutralize the chemical.[1] Such procedures can be hazardous if not fully understood.

  • Containerization : If possible, keep the chemical in its original container. Ensure the cap is tightly sealed. If the original container is compromised, transfer the material to a new, compatible, and robust container.

  • Labeling : The container must be clearly labeled as "Hazardous Waste" and include the full chemical name: "2,5-Dihydro-1-methyl-1H-phosphole 1-oxide" and its CAS number (930-38-1). Affix any relevant hazard symbols (e.g., toxic).[1]

B. Contaminated Solid Waste (Gloves, Weigh Boats, Pipette Tips, Absorbent Materials):

  • Segregation : Do not mix this waste with general laboratory trash.[1]

  • Collection : Place all contaminated solid items into a dedicated hazardous waste container. This should be a robust container, such as a pail or a drum, lined with a heavy-duty plastic bag.

  • Closure : Keep the container closed at all times except when adding waste. Once full, seal the bag and the container lid securely.

  • Labeling : Label the container clearly as "Hazardous Waste" with the name of the chemical contaminant.

C. Contaminated Liquid Waste (Aqueous or Organic Solutions):

  • No Drain Disposal : It is a violation of environmental regulations to dispose of organophosphorus compounds down the drain.[9][10] All aqueous and organic solutions must be collected.

  • Containerization : Use a dedicated, leak-proof, and chemically compatible container for liquid waste. Do not overfill containers; leave at least 10% headspace for expansion.[9]

  • Segregation : Do not mix organophosphorus waste with other waste streams like halogenated solvents or strong acids unless explicitly permitted by your institution's waste management plan.[1]

  • Labeling : Label the container as "Hazardous Waste" and list all chemical components, including solvents and an estimated concentration of the phosphole oxide.

Final Disposal and Regulatory Compliance

All prepared hazardous waste must be handled in accordance with institutional policies and local, state, and federal regulations, such as those from the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA).[11][12][13]

  • Storage : Store the sealed and labeled waste containers in a designated Satellite Accumulation Area (SAA) that is secure and away from incompatible materials.[9]

  • Professional Disposal : Arrange for the collection of the hazardous waste by your institution's EHS department or a licensed hazardous waste disposal company.[1] These professionals are equipped to transport and dispose of the material safely and in compliance with all regulations.

By adhering to this comprehensive guide, researchers can ensure that the disposal of 2,5-Dihydro-1-methyl-1H-phosphole 1-oxide is conducted with the highest standards of safety and environmental stewardship, building a culture of trust and responsibility within the laboratory.

References

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  • MSDS of 2,5-dihydro-3-methyl-1-phenyl-1h-phosphol1-oxide. (2012). Guidechem.
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  • Yaroshenko, D., & Kovalskyi, Y. (2025). Decontamination agents for chemical neutralization of organo-phosphorous poisonous compounds: Literature Review. ResearchGate.
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  • Cole-Parmer. (n.d.). Material Safety Data Sheet - 3-Methyl-1-Phenyl-2-Phospholene Oxide, 98%.
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A Comprehensive Guide to the Safe Handling of 2,5-Dihydro-1-methyl-1H-phosphole 1-oxide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Understanding the Risks: A Proactive Stance on Safety

The chemical, physical, and toxicological properties of a similar compound, 2,5-dihydro-3-methyl-1-phenyl-1h-phosphol1-oxide, have not been thoroughly investigated, further underscoring the need for stringent safety measures.

Essential Personal Protective Equipment (PPE): Your First Line of Defense

A comprehensive PPE strategy is non-negotiable when handling 2,5-Dihydro-1-methyl-1H-phosphole 1-oxide. The following table outlines the minimum required PPE, with the causality behind each recommendation explained.

PPE ComponentSpecifications and Rationale
Eye and Face Protection Chemical safety goggles with side shields conforming to EN166 or NIOSH standards are mandatory to protect against splashes. A face shield should be worn in addition to goggles when there is a significant risk of splashing.
Hand Protection Chemical-resistant gloves are essential. Given the lack of specific breakthrough time data, it is prudent to select gloves made of materials like nitrile or neoprene. Always inspect gloves for any signs of degradation or puncture before use. Double-gloving is recommended to provide an additional layer of protection.[4]
Body Protection A flame-retardant laboratory coat must be worn at all times. For procedures with a higher risk of splashes or spills, a chemical-resistant apron over the lab coat is advised.
Respiratory Protection All work with 2,5-Dihydro-1-methyl-1H-phosphole 1-oxide must be conducted in a certified chemical fume hood to minimize inhalation exposure.[5] For situations where a fume hood is not available or in the event of a significant spill, a NIOSH-approved respirator with organic vapor cartridges is required.

Procedural Guidance: Step-by-Step Operational and Disposal Plans

Adherence to strict operational protocols is critical for minimizing exposure and ensuring a safe working environment.

Handling and Use Protocol
  • Preparation : Before handling the compound, ensure that the chemical fume hood is functioning correctly and that all necessary PPE is readily available and in good condition. An emergency shower and eyewash station must be accessible.[5]

  • Weighing and Transfer : Conduct all weighing and transfer operations within the fume hood. Use a disposable weighing boat or paper to avoid contamination of balances.

  • Solution Preparation : When preparing solutions, add the compound slowly to the solvent to avoid splashing. Keep containers closed when not in use.

  • Post-Handling : After handling, thoroughly wash hands and any potentially exposed skin with soap and water.

Spill Management

In the event of a spill, the following steps should be taken immediately:

  • Evacuate : Alert others in the vicinity and evacuate the immediate area.

  • Ventilate : Ensure the area is well-ventilated, preferably within a fume hood.

  • Contain : For small spills, use an inert absorbent material such as sand or vermiculite to contain the spill. Do not use combustible materials like paper towels.

  • Neutralize (if applicable and safe) : Neutralization of organophosphorus compounds should only be attempted by trained personnel with a full understanding of the reaction hazards.[5]

  • Collect and Dispose : Carefully collect the absorbed material into a labeled, sealed container for hazardous waste disposal.

  • Decontaminate : Decontaminate the spill area with a suitable cleaning agent, followed by a thorough rinse with water.

Disposal Plan

Proper disposal of 2,5-Dihydro-1-methyl-1H-phosphole 1-oxide and its contaminated materials is crucial to prevent environmental contamination and accidental exposure.

  • Waste Segregation : All waste contaminated with 2,5-Dihydro-1-methyl-1H-phosphole 1-oxide, including empty containers, used gloves, and absorbent materials, must be segregated as hazardous waste.[5]

  • Containerization : Use clearly labeled, leak-proof containers for all hazardous waste. The label should include the chemical name and associated hazards.

  • Professional Disposal : Arrange for the collection and disposal of hazardous waste through a licensed environmental waste management company or your institution's Environmental Health and Safety (EHS) department.[5] Never dispose of this compound down the drain.

Visualizing the Safety Workflow

To ensure a clear understanding of the safety procedures, the following diagrams illustrate the key workflows.

PPE Donning and Doffing Sequence

PPE_Workflow cluster_donning Donning Sequence cluster_doffing Doffing Sequence d1 1. Lab Coat d2 2. Respirator (if required) d1->d2 d3 3. Goggles/Face Shield d2->d3 d4 4. Gloves (Double) d3->d4 f1 1. Outer Gloves f2 2. Lab Coat f1->f2 f3 3. Goggles/Face Shield f2->f3 f4 4. Inner Gloves f3->f4 f5 5. Respirator (if worn) f4->f5

Caption: Correct sequence for putting on and taking off PPE.

Spill Response Logic

Spill_Response start Spill Occurs evacuate Evacuate Area & Alert Others start->evacuate assess Assess Spill Size & Risk evacuate->assess small_spill Small Spill assess->small_spill Minor large_spill Large Spill / Unsure assess->large_spill Major contain Contain with Inert Absorbent small_spill->contain contact_ehs Contact EHS / Emergency Response large_spill->contact_ehs collect Collect Waste contain->collect decontaminate Decontaminate Area collect->decontaminate end Spill Managed decontaminate->end

Caption: Decision-making workflow for spill response.

Conclusion: A Culture of Safety

The safe handling of 2,5-Dihydro-1-methyl-1H-phosphole 1-oxide is predicated on a proactive and cautious approach. By understanding the potential hazards associated with organophosphorus compounds and rigorously adhering to the PPE, handling, and disposal protocols outlined in this guide, researchers can significantly mitigate risks and maintain a safe laboratory environment. Always prioritize safety and consult with your institution's EHS department for any specific questions or concerns.

References

  • Benchchem. (n.d.). Navigating the Disposal of Organophosphorus Compounds: A Guide for Laboratory Professionals.
  • ACS Chemical Health & Safety. (n.d.). Safety and toxicological considerations when working with organophosphates and carbamates in the laboratory.
  • PubMed Central. (2007). Emergency department personal protective equipment requirements following out‐of‐hospital chemical biological or radiological events in Australasia.
  • PubMed. (2022). Exposure to organophosphate insecticides, inappropriate personal protective equipment use, and cognitive performance among pesticide applicators.
  • MSDS of 2,5-dihydro-3-methyl-1-phenyl-1h-phosphol1-oxide. (2012, April 13).
  • United States Environmental Protection Agency. (n.d.). Guidelines for the Disposal of Small Quantities of Unused Pesticides.
  • LookChem. (n.d.). Cas 930-38-1,2,5-dihydro-1-methyl-1H-phosphole 1-oxide.
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  • BASF. (n.d.). Minimize Exposure with Personal Protective Equipment.
  • ChemicalBook. (2023, May 4). 2,5-dihydro-1-methyl-1H-phosphole 1-oxide | 930-38-1.
  • National Center for Biotechnology Information. (2023, November 12). Organophosphate Toxicity.
  • Cleveland Clinic. (2024, July 17). Organophosphate Poisoning: What It Is, Symptoms & Treatment.
  • United States Environmental Protection Agency. (2025, August 6). Personal Protective Equipment for Pesticide Handlers.
  • University of Missouri Extension. (2000, December 1). Personal Protective Equipment for Working With Pesticides.
  • CymitQuimica. (n.d.). CAS 930-38-1: 1-Methyl-1-phospha-3-cyclopentene-1-oxide.
  • United States Environmental Protection Agency. (n.d.). 1H-Phosphole, 2,5-dihydro-3-methyl-1-phenyl-, 1-oxide - Substance Details.
  • ACS Publications. (n.d.). Enzymic detoxification of waste organophosphate pesticides. Retrieved from Journal of Agricultural and Food Chemistry website.
  • ChemSigma. (n.d.). 930-38-1 2,5-dihydro-1-methyl-1H-phosphole 1-oxide.
  • ResearchGate. (n.d.). Average removal of organophosphate pesticides (OPs) observed in the....
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.